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  • Product: (11Z)-Hexadec-11-enoyl-CoA

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the (11Z)-Hexadec-11-enoyl-CoA Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the biosynthesis of (11Z)-hexadec-11-enoyl-CoA, a key intermediate in the production of various bi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of (11Z)-hexadec-11-enoyl-CoA, a key intermediate in the production of various biologically active molecules, most notably insect sex pheromones. This document details the core enzymatic steps, regulatory mechanisms, and relevant experimental protocols, presenting quantitative data in a structured format and illustrating key pathways and workflows using logical diagrams.

Core Biosynthesis Pathway

The primary pathway for the synthesis of (11Z)-hexadec-11-enoyl-CoA involves the desaturation of a saturated fatty acid precursor. In the well-studied context of insect pheromone biosynthesis, the pathway originates from the common fatty acid, palmitic acid.

The central enzymatic step is the introduction of a cis double bond at the Δ11 position of the acyl-CoA chain. This reaction is catalyzed by a specific type of fatty acid desaturase.

Key Components of the Pathway:

  • Substrate: Palmitoyl-CoA (16:0-CoA)

  • Enzyme: Acyl-CoA Δ11-desaturase (EC 1.14.19.5)

  • Product: (11Z)-Hexadec-11-enoyl-CoA (Z11-16:CoA)

The reaction requires molecular oxygen (O2) and a reduced acceptor, typically involving cytochrome b5.

In some insect species, such as the silkworm moth Bombyx mori, the Δ11-desaturase is a bifunctional enzyme. After the initial desaturation, it can act as a conjugase (EC 1.14.19.15), converting the single cis double bond at position 11 into a conjugated system of a 10-trans and 12-cis double bond.[1] This subsequent step is crucial for the biosynthesis of the specific pheromone bombykol.

Below is a diagram illustrating the core biosynthesis pathway.

Biosynthesis_of_11Z_Hexadec_11_enoyl_CoA Core Biosynthesis Pathway of (11Z)-Hexadec-11-enoyl-CoA cluster_main Fatty Acid Metabolism cluster_further Further Metabolism (e.g., Bombykol Synthesis) Palmitoyl_CoA Palmitoyl-CoA (16:0-CoA) Z11_16_CoA (11Z)-Hexadec-11-enoyl-CoA (Z11-16:CoA) Palmitoyl_CoA->Z11_16_CoA Acyl-CoA Δ11-desaturase (EC 1.14.19.5) + O2, Reduced Acceptor Conjugated_Diene (10E,12Z)-Hexadeca-10,12-dienoyl-CoA Z11_16_CoA->Conjugated_Diene (11Z)-hexadec-11-enoyl-CoA conjugase (EC 1.14.19.15) (bifunctional enzyme activity)

Core biosynthesis of (11Z)-Hexadec-11-enoyl-CoA.

Quantitative Data

While extensive quantitative data for the Δ11-desaturase is not widely available in the literature, the following tables summarize known substrate specificity and provide a general overview of kinetic parameters for related acyl-CoA desaturases.

Table 1: Substrate Specificity of Acyl-CoA Δ11-Desaturase

Enzyme SourceSubstrate(s)Product(s)Reference
Spodoptera littoralisPalmitic acid, Stearic acid(Z)-11-hexadecenoic acid, (Z)-11-octadecenoic acid[2][3]
Trichoplusia niLong-chain fatty acyl substrates11-ene products[4]
Choristoneura rosaceanaMyristic acid (14:0)Δ11-tetradecenoic acid (14:1Δ11)[5]
Thalassiosira pseudonanaPalmitic acid (16:0)16:1Δ11[5]
Spodoptera exigua (SexiDes5)Palmitic acid, (Z)-9-tetradecenoic acid(Z)-11-hexadecenoic acid, (Z,E)-9,12-tetradecadienoic acid[6]

Table 2: General Kinetic Parameters of Acyl-CoA Desaturases

EnzymeSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
Rat liver Δ6-desaturaseLinoleic acid1.50.63[7]
Note: Specific Km and Vmax values for Δ11-desaturases are not consistently reported in the literature. The provided data for a related desaturase offers a general reference for the expected kinetic range.

Regulatory Signaling Pathway

In insects, the biosynthesis of sex pheromones, including the production of (11Z)-Hexadec-11-enoyl-CoA, is under tight hormonal control. The primary signaling molecule is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). PBAN is released from the subesophageal ganglion and acts on the pheromone gland to stimulate pheromone production.

The PBAN signaling cascade involves a G-protein coupled receptor (GPCR) and the subsequent activation of intracellular second messengers. In heliothine moths, this pathway leads to an increase in cyclic AMP (cAMP), which in turn activates acetyl-CoA carboxylase, a key enzyme in the de novo synthesis of fatty acids.[7][8] In Bombyx mori, the PBAN signal promotes the removal of fatty acids from lipid droplets and activates fatty acid reductases.[7] While the direct regulation of Δ11-desaturase gene expression by this pathway is not fully elucidated, it is a critical component of the overall stimulation of pheromone biosynthesis.

The following diagram illustrates the PBAN signaling pathway.

PBAN_Signaling_Pathway PBAN Signaling Pathway in Insect Pheromone Gland cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PBAN PBAN PBAN_R PBAN Receptor (GPCR) PBAN->PBAN_R Binding G_Protein G-Protein PBAN_R->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation ACC Acetyl-CoA Carboxylase (inactive) PKA->ACC Phosphorylation ACC_active Acetyl-CoA Carboxylase (active) ACC->ACC_active Activation Fatty_Acid_Synthase Fatty Acid Synthase ACC_active->Fatty_Acid_Synthase Provides Malonyl-CoA Palmitoyl_CoA Palmitoyl-CoA Fatty_Acid_Synthase->Palmitoyl_CoA Synthesis

PBAN signaling pathway regulating fatty acid synthesis.

Experimental Protocols

Heterologous Expression and Functional Assay of Δ11-Desaturase

This protocol describes a general method for the expression of an insect Δ11-desaturase in Saccharomyces cerevisiae and subsequent functional analysis.

Experimental Workflow:

Heterologous_Expression_Workflow Workflow for Heterologous Expression and Assay of Δ11-Desaturase cluster_cloning Gene Cloning cluster_expression Yeast Expression cluster_analysis Functional Analysis RNA_extraction 1. RNA extraction from insect pheromone gland cDNA_synthesis 2. cDNA synthesis RNA_extraction->cDNA_synthesis PCR_amplification 3. PCR amplification of Δ11-desaturase gene cDNA_synthesis->PCR_amplification Yeast_vector 4. Ligation into yeast expression vector PCR_amplification->Yeast_vector Yeast_transformation 5. Transformation of S. cerevisiae Yeast_vector->Yeast_transformation Yeast_culture 6. Culture of transformed yeast Yeast_transformation->Yeast_culture Induction 7. Induction of gene expression Yeast_culture->Induction Lipid_extraction 8. Extraction of total fatty acids from yeast Induction->Lipid_extraction Derivatization 9. Derivatization to fatty acid methyl esters (FAMEs) Lipid_extraction->Derivatization GC_MS 10. GC-MS analysis of FAMEs Derivatization->GC_MS

Workflow for heterologous expression and assay.

Methodology:

  • Gene Cloning:

    • Isolate total RNA from the pheromone glands of the insect of interest.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the putative Δ11-desaturase gene using specific primers.

    • Clone the PCR product into a suitable yeast expression vector (e.g., pYES2).

  • Yeast Expression:

    • Transform a suitable strain of S. cerevisiae (e.g., INVSc1) with the expression construct.

    • Grow the transformed yeast in appropriate selection media.

    • Induce gene expression according to the vector's promoter system (e.g., with galactose for the GAL1 promoter).

  • Functional Analysis:

    • Harvest the yeast cells after induction.

    • Extract total lipids from the yeast pellet using a suitable solvent system (e.g., chloroform:methanol).

    • Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF3-methanol.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturation products.

GC-MS Analysis of Fatty Acyl-CoA Precursors

This protocol outlines a general method for the analysis of fatty acid precursors from insect pheromone glands.

Methodology:

  • Sample Preparation:

    • Dissect pheromone glands from the insects.

    • Extract total lipids by homogenizing the glands in a solvent such as hexane.

    • For analysis of acyl-CoAs, specific extraction protocols are required to separate them from other lipids, often involving solid-phase extraction.

  • Derivatization:

    • Convert the fatty acids to their more volatile methyl esters (FAMEs) using a methylating agent like methanolic HCl or BF3-methanol.

  • GC-MS Conditions:

    • Column: A polar capillary column, such as one coated with a cyanopropyl polysiloxane phase (e.g., SP-2560), is recommended for the separation of fatty acid isomers.

    • Injector: Operate in splitless mode for trace analysis.

    • Oven Program: A temperature gradient is typically used, for example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C) to elute fatty acids of different chain lengths.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Full scan mode can be used for identification, while selected ion monitoring (SIM) can be used for quantification of specific target compounds.

Table 3: Example GC-MS Parameters for FAME Analysis

ParameterSetting
Gas Chromatograph
ColumnSP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or similar
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injector Temperature250°C
Injection Volume1 µL (splitless)
Oven Program100°C for 2 min, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Scan Range50-500 m/z (full scan) or specific ions for SIM

Concluding Remarks

The biosynthesis of (11Z)-hexadec-11-enoyl-CoA is a critical step in the production of a variety of semiochemicals in insects. The key enzyme, Δ11-acyl-CoA desaturase, presents an interesting target for the development of novel pest management strategies. Furthermore, the elucidation of the regulatory pathways, such as the PBAN signaling cascade, offers additional avenues for disrupting insect communication and reproduction. The experimental protocols provided herein serve as a foundation for researchers to further investigate this important biosynthetic pathway. Future research should focus on obtaining detailed kinetic data for a wider range of Δ11-desaturases and on further dissecting the downstream targets of the PBAN signaling pathway that directly impact desaturase activity and gene expression.

References

Exploratory

Unveiling (11Z)-Hexadec-11-enoyl-CoA: A Keystone in Insect Communication

(An In-depth Technical Guide for Researchers) Abstract (11Z)-Hexadec-11-enoyl-CoA is a pivotal long-chain fatty acyl-CoA intermediate, most notably recognized for its essential role in the biosynthesis of bombykol (B1102...

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers)

Abstract

(11Z)-Hexadec-11-enoyl-CoA is a pivotal long-chain fatty acyl-CoA intermediate, most notably recognized for its essential role in the biosynthesis of bombykol (B110295), the primary sex pheromone of the female silkworm moth, Bombyx mori. Its discovery and the subsequent elucidation of its biosynthetic pathway marked a significant milestone in the field of chemical ecology and insect biochemistry. This technical guide provides a comprehensive overview of the discovery, history, and biochemical significance of (11Z)-Hexadec-11-enoyl-CoA, tailored for researchers, scientists, and drug development professionals. It includes a detailed examination of the experimental protocols used for its study, quantitative data on related enzymatic processes, and visual representations of the key pathways and workflows.

Discovery and History

The story of (11Z)-Hexadec-11-enoyl-CoA is intrinsically linked to the groundbreaking research on insect sex pheromones. The journey began with the pioneering work of Adolf Butenandt, who, in 1959, first identified and characterized bombykol, ((10E,12Z)-10,12-hexadecadien-1-ol), from the pheromone glands of female Bombyx mori moths.[1][2] This was the first insect pheromone to be chemically identified and opened the door to understanding the chemical language of insects.[1]

However, the precise biochemical steps leading to the formation of bombykol remained a mystery for several decades. The elucidation of this pathway, and consequently the discovery of (11Z)-Hexadec-11-enoyl-CoA as a key precursor, is credited to the work of Tetsu Ando and his colleagues in 1987.[3] Through meticulous labeling studies, they demonstrated that bombykol is synthesized from palmitoyl-CoA (a C16 saturated fatty acyl-CoA) via a series of desaturation and reduction steps.[4] Their research confirmed that the biosynthetic pathway proceeds through (Z)-11-hexadecenoate, implicating (11Z)-Hexadec-11-enoyl-CoA as the direct substrate for the subsequent desaturation step.[4]

Further molecular characterization by Ken'ichi Moto and his team in 2004 led to the identification of the specific enzyme responsible for the synthesis of (11Z)-Hexadec-11-enoyl-CoA and its subsequent conversion. They discovered a single, bifunctional fatty acyl-CoA desaturase, encoded by the gene Bmpgdesat1 (also referred to as desat1), which is predominantly expressed in the pheromone gland.[5][6][7] This remarkable enzyme catalyzes two consecutive reactions: first, the Δ11 desaturation of palmitoyl-CoA to form (11Z)-Hexadec-11-enoyl-CoA, and second, the introduction of a conjugated double bond to produce (10E,12Z)-hexadecadienoyl-CoA, the direct precursor of bombykol.[2][5][6] The identification of this bifunctional enzyme was a crucial step in fully understanding the molecular machinery behind bombykol synthesis.

Biochemical Significance and Signaling Pathway

(11Z)-Hexadec-11-enoyl-CoA is a transient but critical intermediate in the bombykol biosynthetic pathway. Its formation from the common fatty acid pool and its subsequent stereospecific conversion are tightly regulated processes that ensure the production of the correct pheromone component.

The biosynthesis of bombykol is initiated from acetyl-CoA through the fatty acid synthesis pathway, culminating in the production of palmitoyl-CoA.[2] The bifunctional desaturase, Bmpgdesat1, then introduces a cis double bond at the Δ11 position of palmitoyl-CoA, yielding (11Z)-Hexadec-11-enoyl-CoA. The same enzyme then acts on this newly formed mono-unsaturated acyl-CoA to introduce a second, conjugated double bond, forming (10E,12Z)-hexadecadienoyl-CoA.[2][5] This di-unsaturated intermediate is then reduced by a fatty acyl-CoA reductase to bombykol.

The following diagram illustrates the bombykol biosynthesis pathway, highlighting the central role of (11Z)-Hexadec-11-enoyl-CoA:

Bombykol_Biosynthesis AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase AcetylCoA->FAS PalmitoylCoA Palmitoyl-CoA (16:0-CoA) Desaturase Bmpgdesat1 (Δ11-desaturase activity) PalmitoylCoA->Desaturase HexadecenoylCoA (11Z)-Hexadec-11-enoyl-CoA (Z11-16:CoA) Conjugase Bmpgdesat1 (Conjugase activity) HexadecenoylCoA->Conjugase HexadecadienoylCoA (10E,12Z)-Hexadecadienoyl-CoA Reductase Fatty Acyl-CoA Reductase HexadecadienoylCoA->Reductase Bombykol Bombykol FAS->PalmitoylCoA Multiple steps Desaturase->HexadecenoylCoA Conjugase->HexadecadienoylCoA Reductase->Bombykol

Fig. 1: Biosynthetic pathway of bombykol in Bombyx mori.

Quantitative Data

Precise quantitative data for the enzymatic conversion of (11Z)-Hexadec-11-enoyl-CoA is crucial for understanding the efficiency and regulation of the bombykol biosynthesis pathway. While comprehensive kinetic data for the conjugase activity of Bmpgdesat1 with (11Z)-Hexadec-11-enoyl-CoA as a substrate is not extensively documented in publicly available literature, functional assays have provided valuable insights into substrate specificity and product ratios.

When the Bmpgdesat1 gene is expressed in a heterologous system, such as a baculovirus-infected insect cell line, and supplied with palmitic acid, the cells produce both (11Z)-hexadecenoic acid and (10E,12Z)-hexadecadienoic acid, confirming the bifunctional nature of the enzyme.[7] The ratio of the di-unsaturated product to the mono-unsaturated product can provide an indication of the relative efficiency of the two catalytic activities.

ParameterValue/ObservationReference
Enzyme Bmpgdesat1 (Desat1)[5][6]
Substrate for Δ11-desaturation Palmitoyl-CoA[2][5]
Product of Δ11-desaturation (11Z)-Hexadec-11-enoyl-CoA[2][5]
Substrate for conjugase activity (11Z)-Hexadec-11-enoyl-CoA[2][5]
Product of conjugase activity (10E,12Z)-Hexadecadienoyl-CoA[2][5]
Product Ratio (E10,Z12-16:Me / Z11-16:Me) Varies depending on experimental conditions[7]
Optimal Temperature for Desaturase Activity Not explicitly determined for Bmpgdesat1N/A
Optimal pH for Desaturase Activity Not explicitly determined for Bmpgdesat1N/A

Table 1: Biochemical Properties and Substrate-Product Relationships for Bmpgdesat1.

Experimental Protocols

The study of (11Z)-Hexadec-11-enoyl-CoA and its role in pheromone biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Functional Characterization of Bmpgdesat1

This protocol describes the expression of the Bmpgdesat1 gene in a heterologous system to confirm its enzymatic activity. The baculovirus expression system is commonly used for insect proteins.

Objective: To express the Bmpgdesat1 protein and assay its ability to convert palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA and subsequently to (10E,12Z)-hexadecadienoyl-CoA.

Materials:

  • Bombyx mori pheromone gland cDNA library

  • PCR primers for Bmpgdesat1

  • Baculovirus transfer vector (e.g., pFastBac)

  • E. coli DH10Bac competent cells

  • Insect cell line (e.g., Sf9)

  • Cell culture medium and supplements

  • Transfection reagent

  • Palmitic acid

  • Gas chromatography-mass spectrometry (GC-MS) equipment

  • Solvents for extraction (e.g., hexane, methanol)

  • Derivatizing agent (e.g., BF3-methanol)

Procedure:

  • Cloning of Bmpgdesat1:

    • Isolate total RNA from the pheromone glands of female B. mori moths.

    • Synthesize first-strand cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of Bmpgdesat1 by PCR using gene-specific primers.

    • Clone the PCR product into a baculovirus transfer vector.

  • Generation of Recombinant Baculovirus:

    • Transform the recombinant transfer vector into E. coli DH10Bac cells to generate a recombinant bacmid.

    • Isolate the recombinant bacmid DNA.

    • Transfect Sf9 insect cells with the recombinant bacmid DNA to produce recombinant baculovirus.

    • Amplify the viral stock.

  • Functional Assay:

    • Infect Sf9 cells with the high-titer recombinant baculovirus expressing Bmpgdesat1.

    • As a negative control, infect a separate culture of Sf9 cells with a wild-type or empty vector baculovirus.

    • Supplement the cell culture medium with a fatty acid substrate, such as palmitic acid.

    • Incubate the cells for 48-72 hours to allow for protein expression and enzymatic conversion of the substrate.

  • Extraction and Analysis of Fatty Acid Methyl Esters (FAMEs):

    • Harvest the infected Sf9 cells.

    • Extract the total lipids from the cells using a suitable solvent system (e.g., hexane:isopropanol).

    • Saponify the lipid extract and methylate the fatty acids to form FAMEs using a reagent like BF3-methanol.

    • Analyze the FAMEs by GC-MS to identify the products of the desaturase reaction, looking for the methyl esters of (11Z)-hexadecenoic acid and (10E,12Z)-hexadecadienoic acid.

Extraction and Analysis of Long-Chain Acyl-CoA Esters by HPLC

This protocol outlines a general method for the extraction and analysis of long-chain acyl-CoA esters from biological tissues, which can be adapted for the quantification of (11Z)-Hexadec-11-enoyl-CoA from insect pheromone glands.

Objective: To extract and quantify (11Z)-Hexadec-11-enoyl-CoA from B. mori pheromone glands.

Materials:

  • Bombyx mori pheromone glands

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)

  • Acetonitrile (B52724)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a UV detector

  • Reversed-phase HPLC column (e.g., C18)

  • Mobile phase A: Aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9)

  • Mobile phase B: Acetonitrile

  • (11Z)-Hexadec-11-enoyl-CoA standard (if available)

Procedure:

  • Tissue Homogenization and Extraction:

    • Dissect pheromone glands from female B. mori moths and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in ice-cold homogenization buffer.

    • Add acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoA esters.

    • Centrifuge the mixture and collect the supernatant.

  • Solid-Phase Extraction (SPE) for Purification:

    • Condition a C18 SPE cartridge with acetonitrile and then with the homogenization buffer.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a low-organic-content buffer to remove polar impurities.

    • Elute the acyl-CoA esters with a higher concentration of acetonitrile.

  • HPLC Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

    • Inject the sample onto the C18 HPLC column.

    • Elute the acyl-CoA esters using a gradient of increasing acetonitrile concentration.

    • Monitor the absorbance of the eluent at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) base of coenzyme A.

    • Identify the peak corresponding to (11Z)-Hexadec-11-enoyl-CoA by comparing its retention time to that of a standard (if available) or by collecting the peak and confirming its identity by mass spectrometry.

    • Quantify the amount of (11Z)-Hexadec-11-enoyl-CoA by comparing the peak area to a standard curve.

Mandatory Visualizations

Experimental Workflow for Gene Function Identification

The following diagram illustrates the typical workflow used to identify and confirm the function of genes involved in the biosynthesis of (11Z)-Hexadec-11-enoyl-CoA and other pheromone components.

Gene_Identification_Workflow EST_Screening EST Library Screening (Pheromone Gland) Candidate_Selection Candidate Gene Selection (e.g., desaturase homologs) EST_Screening->Candidate_Selection Expression_Analysis Expression Analysis (RT-PCR, Northern Blot) Candidate_Selection->Expression_Analysis RNAi RNA Interference (RNAi) Gene Knockdown Candidate_Selection->RNAi Functional_Assay Heterologous Expression & Functional Assay Candidate_Selection->Functional_Assay Expression_Analysis->RNAi Pheromone_Analysis Pheromone Analysis (GC-MS) RNAi->Pheromone_Analysis Confirmation Confirmation of Gene Function Pheromone_Analysis->Confirmation Functional_Assay->Confirmation AcylCoA_Analysis_Logic Sample_Collection Sample Collection (e.g., Pheromone Gland) Quenching Metabolic Quenching (Liquid Nitrogen) Sample_Collection->Quenching Extraction Extraction of Acyl-CoAs Quenching->Extraction Purification Purification (Solid-Phase Extraction) Extraction->Purification Separation Chromatographic Separation (HPLC) Purification->Separation Detection Detection (UV Absorbance at 260 nm) Separation->Detection Quantification Quantification (Comparison to Standard) Detection->Quantification

References

Foundational

The Central Role of (11Z)-Hexadec-11-enoyl-CoA in Insect Pheromone Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (11Z)-Hexadec-11-enoyl-CoA is a pivotal intermediate in the biosynthesis of Type I sex pheromones in numerous insect species, particularly...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-Hexadec-11-enoyl-CoA is a pivotal intermediate in the biosynthesis of Type I sex pheromones in numerous insect species, particularly within the order Lepidoptera. This technical guide provides an in-depth exploration of the function of (11Z)-Hexadec-11-enoyl-CoA, detailing its biosynthesis from palmitoyl-CoA via the action of Δ11-desaturases and its subsequent conversion to pheromone components through the coordinated activity of fatty acyl-CoA reductases (FARs), oxidases, and acetyltransferases. This document consolidates quantitative data on enzyme kinetics and substrate specificities, presents detailed experimental protocols for the functional characterization of key enzymes, and provides visual representations of the biosynthetic pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating insect chemical communication and for professionals in the development of novel pest management strategies.

Introduction

Insect sex pheromones are critical mediators of intraspecific communication, playing a vital role in mate recognition and reproductive success. A significant class of these semiochemicals, the Type I pheromones, are fatty acid-derived compounds, typically C10-C18 alcohols, aldehydes, or acetate (B1210297) esters with one or more double bonds. The biosynthesis of these compounds originates from primary fatty acid metabolism, with a series of enzymatic modifications conferring the species-specific chemical structure of the final pheromone blend.

(11Z)-Hexadec-11-enoyl-CoA is a key branch-point metabolite in the production of C16 pheromone components. It is primarily synthesized from the ubiquitous fatty acid precursor, palmitoyl-CoA, through a desaturation reaction. This guide focuses on the enzymatic transformations of (11Z)-Hexadec-11-enoyl-CoA and the methodologies used to elucidate its role in pheromone biosynthesis.

The Biosynthetic Pathway of (11Z)-Hexadec-11-enoyl-CoA-Derived Pheromones

The biosynthesis of sex pheromones from (11Z)-Hexadec-11-enoyl-CoA is a multi-step enzymatic cascade primarily occurring in the pheromone glands of female insects. The core pathway involves the following key transformations:

  • Desaturation: The pathway is initiated by the introduction of a double bond at the Δ11 position of palmitoyl-CoA (16:CoA) by a specific acyl-CoA desaturase, forming (11Z)-Hexadec-11-enoyl-CoA.[1][2] This reaction is a critical step in determining the final pheromone components.

  • Reduction: The thioester group of (11Z)-Hexadec-11-enoyl-CoA is then reduced to an alcohol, yielding (Z)-11-hexadecenol (Z11-16:OH). This conversion is catalyzed by a pheromone gland-specific fatty acyl-CoA reductase (pgFAR).[3][4]

  • Functional Group Modification: The resulting fatty alcohol can undergo further modifications to produce the final active pheromone components. These modifications include:

    • Oxidation: (Z)-11-hexadecenol can be oxidized to the corresponding aldehyde, (Z)-11-hexadecenal (Z11-16:Ald), by an alcohol oxidase.

    • Acetylation: Alternatively, (Z)-11-hexadecenol can be esterified to form (Z)-11-hexadecenyl acetate (Z11-16:OAc) by an acetyl-CoA:fatty alcohol acetyltransferase.

The precise ratio of these final products is often crucial for species-specific mate attraction and is determined by the relative activities and substrate specificities of the enzymes involved.

Signaling Pathway Diagram

Pheromone_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Cytoplasm_or_Cuticle Cytoplasm/Cuticle Palmitoyl_CoA Palmitoyl-CoA (16:CoA) Z11_16_CoA (11Z)-Hexadec-11-enoyl-CoA Palmitoyl_CoA->Z11_16_CoA Δ11-Desaturase Z11_16_OH (Z)-11-Hexadecenol (Z11-16:OH) Z11_16_CoA->Z11_16_OH Fatty Acyl-CoA Reductase (FAR) Z11_16_Ald (Z)-11-Hexadecenal (Z11-16:Ald) Z11_16_OH->Z11_16_Ald Alcohol Oxidase Z11_16_OAc (Z)-11-Hexadecenyl Acetate (Z11-16:OAc) Z11_16_OH->Z11_16_OAc Acetyltransferase Yeast_Expression_Workflow RNA_Extraction RNA Extraction (Pheromone Gland) cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification PCR Amplification (Desaturase ORF) cDNA_Synthesis->PCR_Amplification Cloning Cloning into Yeast Vector PCR_Amplification->Cloning Yeast_Transformation Yeast Transformation (ole1 mutant) Cloning->Yeast_Transformation Induction Induction & Precursor Feeding Yeast_Transformation->Induction FAME_Prep FAME Preparation Induction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis RNAi_Workflow Template_Prep PCR Template Preparation (with T7) IVT In Vitro Transcription (dsRNA Synthesis) Template_Prep->IVT dsRNA_Purification dsRNA Purification & Quantification IVT->dsRNA_Purification Injection Injection into Larva/Pupa dsRNA_Purification->Injection Incubation Incubation & Development to Adult Injection->Incubation Analysis Analysis of Knockdown (qRT-PCR, GC-MS) Incubation->Analysis

References

Exploratory

An In-depth Technical Guide on the Role of (11Z)-Hexadec-11-enoyl-CoA in Fatty Acid Metabolism

Authored for Researchers, Scientists, and Drug Development Professionals December 15, 2025 Abstract (11Z)-Hexadec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA that has been primarily characterized as a key intermedia...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 15, 2025

Abstract

(11Z)-Hexadec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA that has been primarily characterized as a key intermediate in the biosynthesis of insect sex pheromones. While its role in this specific context is well-documented, its broader significance in general fatty acid metabolism, particularly in mammalian systems, remains largely unexplored. This technical guide provides a comprehensive overview of the known metabolic pathways involving (11Z)-Hexadec-11-enoyl-CoA, its biosynthesis, and subsequent transformations. The guide also details the necessary experimental protocols for its quantification and the analysis of related enzymatic activities. Due to the limited direct research on its role in general metabolism, this document extrapolates potential metabolic fates based on established principles of fatty acid beta-oxidation. This guide aims to serve as a foundational resource for researchers investigating novel aspects of lipid metabolism and for professionals in drug development targeting fatty acid metabolic pathways.

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) esters are central molecules in lipid metabolism, serving as activated intermediates for a multitude of metabolic pathways, including energy production via beta-oxidation, storage as neutral lipids, and incorporation into complex lipids. (11Z)-Hexadec-11-enoyl-CoA is the activated form of (11Z)-hexadecenoic acid, a C16:1 monounsaturated fatty acid with a cis double bond at the 11th carbon. Its most well-defined biological role is as a precursor in the biosynthesis of bombykol, the sex pheromone of the female silkworm moth, Bombyx mori[1]. The study of its metabolism has thus been concentrated within the field of insect biochemistry.

This guide will first detail the established biosynthetic pathway of (11Z)-Hexadec-11-enoyl-CoA in insects. Subsequently, it will explore its potential degradation pathway in a more general metabolic context, drawing parallels with the known mechanisms of monounsaturated fatty acid beta-oxidation. Finally, this document provides detailed experimental methodologies for the analysis of (11Z)-Hexadec-11-enoyl-CoA and related enzymes, aiming to facilitate further research into its broader physiological roles.

Biosynthesis of (11Z)-Hexadec-11-enoyl-CoA

The primary and most extensively studied pathway for the synthesis of (11Z)-Hexadec-11-enoyl-CoA is from palmitoyl-CoA, the saturated 16-carbon fatty acyl-CoA. This conversion is catalyzed by a specific fatty acyl-CoA desaturase.

The Role of Δ11-Desaturase

In insects such as the silkworm moth (Bombyx mori) and Spodoptera littoralis, the introduction of the cis double bond at the Δ11 position of palmitoyl-CoA is catalyzed by a Δ11-desaturase (also referred to as palmitoyl-CoA Z11-desaturase)[2][3]. This enzyme utilizes molecular oxygen and a reducing equivalent, typically from a cytochrome b5 system, to introduce the double bond.

The reaction can be summarized as follows:

Palmitoyl-CoA + O₂ + 2 e⁻ + 2 H⁺ → (11Z)-Hexadec-11-enoyl-CoA + 2 H₂O

This desaturation step is a critical control point in the biosynthesis of certain insect pheromones.

Metabolic Fate of (11Z)-Hexadec-11-enoyl-CoA

In Insect Pheromone Biosynthesis

Following its synthesis, (11Z)-Hexadec-11-enoyl-CoA serves as a substrate for further enzymatic modification in the pheromone gland of insects. In Bombyx mori, it is converted to (10E,12Z)-10,12-hexadecadienoyl-CoA by the enzyme (11Z)-hexadec-11-enoyl-CoA conjugase (EC 1.14.19.15)[1]. This enzyme catalyzes the formation of a conjugated diene system. The resulting acyl-CoA is then further processed (e.g., reduced to an alcohol) to produce the final pheromone molecule, bombykol.

A diagram of this biosynthetic pathway is presented below.

Bombykol_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA (11Z)-Hexadec-11-enoyl-CoA Palmitoyl_CoA->Hexadecenoyl_CoA Palmitoyl-CoA Z11-desaturase Hexadecadienoyl_CoA (10E,12Z)-10,12-Hexadecadienoyl-CoA Hexadecenoyl_CoA->Hexadecadienoyl_CoA (11Z)-hexadec-11-enoyl-CoA conjugase Bombykol Bombykol Hexadecadienoyl_CoA->Bombykol Reduction & further steps

Biosynthesis of Bombykol from Palmitoyl-CoA.
Proposed Beta-Oxidation Pathway

In the absence of the specialized enzymes found in insect pheromone glands, the likely metabolic fate of (11Z)-Hexadec-11-enoyl-CoA in general fatty acid metabolism is degradation through the beta-oxidation pathway to generate energy[3][4]. The beta-oxidation of monounsaturated fatty acids requires the action of auxiliary enzymes in addition to the core beta-oxidation enzymes.

The proposed pathway for the beta-oxidation of (11Z)-Hexadec-11-enoyl-CoA is as follows:

  • Initial Beta-Oxidation Cycles: (11Z)-Hexadec-11-enoyl-CoA (a C16:1Δ¹¹ fatty acyl-CoA) would undergo four standard cycles of beta-oxidation. Each cycle shortens the acyl-CoA chain by two carbons and produces one molecule of acetyl-CoA, one FADH₂, and one NADH. After four cycles, the resulting molecule would be (3Z)-Oct-3-enoyl-CoA (a C8:1Δ³ fatty acyl-CoA).

  • Isomerization: The cis-Δ³ double bond of (3Z)-Oct-3-enoyl-CoA is not a substrate for the next enzyme in the beta-oxidation spiral, enoyl-CoA hydratase. Therefore, an auxiliary enzyme, Δ³,Δ²-enoyl-CoA isomerase , is required to convert the cis-Δ³ double bond to a trans-Δ² double bond, yielding (2E)-Oct-2-enoyl-CoA.

  • Completion of Beta-Oxidation: (2E)-Oct-2-enoyl-CoA is a regular substrate for enoyl-CoA hydratase and the remaining enzymes of the beta-oxidation pathway. It will undergo three more cycles of beta-oxidation to yield a total of four acetyl-CoA molecules.

The overall stoichiometry for the complete oxidation of one molecule of (11Z)-Hexadec-11-enoyl-CoA would be:

(11Z)-Hexadec-11-enoyl-CoA + 7 FAD + 7 NAD⁺ + 8 CoA + 7 H₂O → 8 Acetyl-CoA + 7 FADH₂ + 7 NADH + 7 H⁺

A diagram illustrating this proposed degradation pathway is provided below.

Beta_Oxidation_Pathway Start (11Z)-Hexadec-11-enoyl-CoA (C16:1) Cycles1_4 4 Cycles of Beta-Oxidation Start->Cycles1_4 Intermediate (3Z)-Oct-3-enoyl-CoA (C8:1) Cycles1_4->Intermediate Byproducts1 4 Acetyl-CoA 4 FADH₂ 4 NADH Cycles1_4->Byproducts1 Isomerase Δ³,Δ²-enoyl-CoA isomerase Intermediate->Isomerase Product (2E)-Oct-2-enoyl-CoA (C8:1) Isomerase->Product Cycles5_7 3 Cycles of Beta-Oxidation Product->Cycles5_7 End 4 Acetyl-CoA Cycles5_7->End Byproducts2 3 FADH₂ 3 NADH Cycles5_7->Byproducts2

Proposed beta-oxidation of (11Z)-Hexadec-11-enoyl-CoA.

Quantitative Data

Currently, there is a scarcity of quantitative data in the scientific literature regarding the enzyme kinetics, cellular concentrations, and metabolic flux of (11Z)-Hexadec-11-enoyl-CoA, particularly in non-insect model systems. The available data is largely qualitative and descriptive within the context of pheromone biosynthesis. Further research is required to populate the following table with meaningful quantitative values for a broader range of biological systems.

ParameterValueOrganism/TissueMethodReference
Enzyme Kinetics (Δ11-Desaturase)
Km for Palmitoyl-CoANot ReportedBombyx moriNot Reported
VmaxNot ReportedBombyx moriNot Reported
Cellular Concentration
(11Z)-Hexadec-11-enoyl-CoANot ReportedGeneral TissuesLC-MS/MS
Metabolic Flux
Rate of SynthesisNot ReportedGeneral TissuesIsotope Tracing
Rate of DegradationNot ReportedGeneral TissuesIsotope Tracing

Experimental Protocols

The analysis of long-chain acyl-CoAs like (11Z)-Hexadec-11-enoyl-CoA requires sensitive and specific analytical techniques due to their low abundance and lability.

Quantification of (11Z)-Hexadec-11-enoyl-CoA by LC-MS/MS

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs[5][6].

5.1.1. Sample Preparation (Tissue)

  • Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Grind the frozen tissue to a fine powder under liquid nitrogen.

  • Extraction: To approximately 50 mg of powdered tissue, add 1 ml of ice-cold 2:1:0.8 (v/v/v) methanol (B129727):chloroform (B151607):water containing a suitable internal standard (e.g., C17:0-CoA).

  • Phase Separation: Vortex vigorously for 10 minutes at 4°C. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Acyl-CoA Extraction: Collect the upper aqueous/methanol phase. Re-extract the lower chloroform phase and the protein pellet with 0.5 ml of the same solvent mixture. Pool the aqueous/methanol phases.

  • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the pooled extract onto the cartridge. Wash the cartridge with 40% methanol in water to remove polar impurities. Elute the acyl-CoAs with 80% acetonitrile (B52724) in water containing 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen gas. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

5.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for (11Z)-Hexadec-11-enoyl-CoA: The precursor ion will be the [M+H]⁺ ion. The product ion for quantification is typically derived from the fragmentation of the CoA moiety. A common transition for acyl-CoAs is the neutral loss of 507 Da. The specific m/z values would need to be determined using a synthesized standard.

    • MRM Transition for Internal Standard (C17:0-CoA): To be determined based on the specific internal standard used.

A workflow diagram for this protocol is presented below.

LC_MS_Workflow Tissue Tissue Sample Homogenization Homogenization (Liquid N₂) Tissue->Homogenization Extraction Solvent Extraction (Methanol/Chloroform/Water) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Aqueous/Methanol Phase Drying Drying under N₂ SPE->Drying Elution Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS

Workflow for LC-MS/MS analysis of (11Z)-Hexadec-11-enoyl-CoA.
Δ11-Desaturase Activity Assay

This assay is designed to measure the conversion of a substrate (e.g., palmitoyl-CoA) to (11Z)-Hexadec-11-enoyl-CoA by a Δ11-desaturase enzyme in a cell lysate or microsomal fraction.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing:

    • 100 mM HEPES buffer, pH 7.2

    • 1 mM NADH or NADPH

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 100 µM Palmitic acid (or radiolabeled palmitic acid, e.g., [¹⁴C]-palmitic acid)

    • Microsomal protein preparation (50-100 µg)

  • Initiation: Start the reaction by adding the microsomal preparation.

  • Incubation: Incubate at 37°C for 30-60 minutes.

  • Termination and Saponification: Stop the reaction by adding 100 µL of 10 M KOH. Saponify the lipids by heating at 70°C for 1 hour.

  • Fatty Acid Methylation: Acidify the reaction with concentrated HCl and extract the fatty acids with hexane. Methylate the fatty acids by adding boron trifluoride-methanol and heating at 100°C for 5 minutes.

  • Analysis: Analyze the resulting fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the methyl (11Z)-hexadecenoate product. If a radiolabeled substrate was used, the products can be separated by thin-layer chromatography (TLC) and quantified by scintillation counting.

Conclusion and Future Directions

(11Z)-Hexadec-11-enoyl-CoA is a well-established intermediate in the specialized metabolism of insect pheromone biosynthesis. Its role is defined by the action of a specific Δ11-desaturase and subsequent modifying enzymes. However, its presence and function in broader fatty acid metabolism, particularly in vertebrate systems, remain an open area of investigation. The proposed beta-oxidation pathway for its degradation is based on established principles but requires experimental validation.

The detailed analytical protocols provided in this guide offer a robust framework for researchers to begin exploring the presence and metabolic flux of (11Z)-Hexadec-11-enoyl-CoA in various biological systems. Future research should focus on:

  • Screening for the presence of (11Z)-hexadecenoic acid and its CoA ester in mammalian tissues.

  • Investigating the substrate specificity of mammalian desaturases to determine if any can produce the Δ11 isomer.

  • Using stable isotope tracing to follow the metabolic fate of (11Z)-hexadecenoic acid in cell culture and animal models.

Elucidating the potential roles of (11Z)-Hexadec-11-enoyl-CoA in general metabolism could uncover novel regulatory mechanisms and pathways, providing new targets for therapeutic intervention in metabolic diseases.

References

Foundational

The Linchpin of Lepidopteran Lures: A Technical Guide to the Biological Role of (11Z)-Hexadec-11-enoyl-CoA

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals (11Z)-Hexadec-11-enoyl-CoA, a monounsaturated 16-carbon fatty acyl-CoA, stands as a pivotal intermediate in the biosynthesis of...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(11Z)-Hexadec-11-enoyl-CoA, a monounsaturated 16-carbon fatty acyl-CoA, stands as a pivotal intermediate in the biosynthesis of Type I sex pheromones in a vast number of Lepidoptera species, particularly within the Noctuidae family. Its precise formation and subsequent modifications are critical for the production of specific pheromone blends that ensure reproductive isolation and successful mating. This technical guide provides a comprehensive overview of the biological role of (11Z)-Hexadec-11-enoyl-CoA, detailing its biosynthesis, enzymatic regulation, and the analytical methods used for its study. The information presented herein is intended to serve as a valuable resource for researchers in chemical ecology, insect physiology, and for professionals involved in the development of novel pest management strategies.

The Biosynthetic Pathway: From Precursor to Pheromone

The journey from basic metabolites to the final pheromone components is a multi-step enzymatic cascade occurring primarily in the pheromone glands of female moths. (11Z)-Hexadec-11-enoyl-CoA is a key product of the initial desaturation step and serves as the precursor for a variety of final pheromone molecules.

The biosynthesis of (11Z)-Hexadec-11-enoyl-CoA and its derivatives is a tightly regulated process, initiated by the de novo synthesis of palmitoyl-CoA from acetyl-CoA. The key steps involving (11Z)-Hexadec-11-enoyl-CoA are:

  • Δ11-Desaturation: The saturated C16 fatty acyl-CoA, palmitoyl-CoA, is converted to (11Z)-Hexadec-11-enoyl-CoA by a Δ11-desaturase enzyme. This introduction of a double bond at the 11th carbon position is a crucial step in determining the final structure of the pheromone.

  • Chain Shortening: In some species, (11Z)-Hexadec-11-enoyl-CoA can undergo one or more rounds of β-oxidation, leading to the formation of shorter-chain fatty acyl-CoAs with the double bond at a different relative position (e.g., (9Z)-tetradecenoyl-CoA).

  • Reduction: The fatty acyl-CoA, including (11Z)-Hexadec-11-enoyl-CoA or its chain-shortened derivatives, is then reduced to the corresponding fatty alcohol by a fatty acyl-CoA reductase (FAR).

  • Terminal Modification: The resulting alcohol can be the final pheromone component or may undergo further modification, such as oxidation to an aldehyde by an oxidase or esterification to an acetate (B1210297) ester by an acetyltransferase.

// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Palmitoyl_CoA [label="Palmitoyl-CoA (16:CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Z11_16_CoA [label="(11Z)-Hexadec-11-enoyl-CoA\n(Z11-16:CoA)", fillcolor="#FBBC05", fontcolor="#202124"]; Chain_Shortening [label="Chain Shortening\n(β-oxidation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Z9_14_CoA [label="(9Z)-Tetradecenoyl-CoA\n(Z9-14:CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Z11_16_OH [label="(11Z)-Hexadecen-1-ol\n(Z11-16:OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Z9_14_OH [label="(9Z)-Tetradecen-1-ol\n(Z9-14:OH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Terminal_Modification [label="Terminal Modification\n(Oxidation/Acetylation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Z11_16_Ald [label="(11Z)-Hexadecenal\n(Z11-16:Ald)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Z11_16_OAc [label="(11Z)-Hexadecenyl acetate\n(Z11-16:OAc)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Acetyl_CoA -> Palmitoyl_CoA [label="Fatty Acid Synthase"]; Palmitoyl_CoA -> Z11_16_CoA [label="Δ11-Desaturase"]; Z11_16_CoA -> Chain_Shortening; Chain_Shortening -> Z9_14_CoA; Z11_16_CoA -> Reduction [label="Fatty Acyl-CoA\nReductase (FAR)"]; Z9_14_CoA -> Reduction [label="Fatty Acyl-CoA\nReductase (FAR)"]; Reduction -> Z11_16_OH; Reduction -> Z9_14_OH; Z11_16_OH -> Terminal_Modification; Terminal_Modification -> Z11_16_Ald; Terminal_Modification -> Z11_16_OAc; } Pheromone biosynthesis pathway from Palmitoyl-CoA.

Hormonal Regulation: The Role of PBAN

The biosynthesis of sex pheromones in moths is not a continuous process but is instead tightly regulated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1] This 33-amino acid neuropeptide is produced in the subesophageal ganglion and released into the hemolymph, from where it travels to the pheromone gland to initiate pheromone production.[2]

The PBAN signaling cascade involves the following key steps:

  • Receptor Binding: PBAN binds to a specific G-protein coupled receptor (GPCR) on the membrane of the pheromone gland cells.

  • Second Messenger Activation: This binding triggers a downstream signaling cascade, often involving an increase in intracellular calcium levels and the activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP).[3]

  • Enzyme Activation: The rise in second messengers activates protein kinases, which in turn phosphorylate and activate key enzymes in the pheromone biosynthesis pathway, such as acetyl-CoA carboxylase (ACC) and fatty acyl-CoA reductases (FARs).[3] The precise enzymes targeted by the PBAN signaling pathway can vary between different moth species.

// Nodes PBAN [label="PBAN", fillcolor="#FBBC05", fontcolor="#202124"]; PBAN_R [label="PBAN Receptor (GPCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; G_Protein [label="G-Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; PLC [label="Phospholipase C", fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ca2_plus [label="Ca²⁺ release", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="Protein Kinase C", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Activation [label="Enzyme Activation\n(e.g., ACC, FAR)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pheromone_Biosynthesis [label="Pheromone Biosynthesis", shape=invhouse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PBAN -> PBAN_R [label="binds"]; PBAN_R -> G_Protein [label="activates"]; G_Protein -> PLC [label="activates"]; G_Protein -> AC [label="activates"]; PLC -> IP3; PLC -> DAG; AC -> cAMP; IP3 -> Ca2_plus; DAG -> PKC; cAMP -> PKA; Ca2_plus -> PKC [style=dashed]; PKC -> Enzyme_Activation; PKA -> Enzyme_Activation; Enzyme_Activation -> Pheromone_Biosynthesis; } PBAN signaling cascade in pheromone gland cells.

Quantitative Data on Pheromone Composition

The species-specificity of moth sex pheromones is often determined by the precise ratio of different components in the final blend. (11Z)-Hexadec-11-enoyl-CoA is a precursor to the major pheromone components in many economically important pest species. The tables below summarize the pheromone composition for selected species from the Heliothinae and Noctuinae subfamilies.

Table 1: Sex Pheromone Composition of Selected Heliothis Species

SpeciesPheromone ComponentAbbreviationRelative Amount (%)
Heliothis virescens(Z)-11-HexadecenalZ11-16:Ald60.0
(Z)-9-TetradecenalZ9-14:Ald18.1
Tetradecanal14:Ald13.0
Hexadecanal16:Ald7.3
(Z)-9-HexadecenalZ9-16:Ald1.0
(Z)-7-HexadecenalZ7-16:Ald0.6
Heliothis subflexa(Z)-11-Hexadecenyl acetateZ11-16:OAcMajor
(Z)-11-HexadecenalZ11-16:AldMinor
(Z)-11-Hexadecen-1-olZ11-16:OHMinor
Helicoverpa zea(Z)-11-HexadecenalZ11-16:Ald90-95
Hexadecanal16:Ald2-7
(Z)-9-HexadecenalZ9-16:Ald1-2
(Z)-7-HexadecenalZ7-16:Ald0.4-2

Data sourced from multiple studies, and ratios can vary based on population and environmental factors.[4][5][6]

Table 2: Sex Pheromone Composition of Selected Spodoptera Species

SpeciesPheromone ComponentAbbreviationRelative Amount (%)
Spodoptera frugiperda(Z)-9-Tetradecenyl acetateZ9-14:Ac78.3
(Z)-7-Dodecenyl acetateZ7-12:Ac11.2
(Z)-9-Dodecenyl acetateZ9-12:Ac7.0
(Z)-11-Hexadecenyl acetateZ11-16:Ac3.6
Spodoptera exigua(Z,E)-9,12-Tetradecadienyl acetateZ9E12-14:Ac47
(Z)-9-Tetradecen-1-olZ9-14:OH18
(Z)-9-Tetradecenyl acetateZ9-14:Ac18
(Z,E)-9,12-Tetradecadien-1-olZ9E12-14:OH17
Spodoptera litura(Z,E)-9,11-Tetradecadienyl acetateZ9E11-14:AcMajor
(Z,E)-9,12-Tetradecadienyl acetateZ9E12-14:AcMinor

Data represents typical compositions and can exhibit geographic and strain-specific variations.[7][8]

Key Enzymes and Their Kinetic Properties

The specificity and efficiency of pheromone biosynthesis are dictated by the kinetic properties and substrate preferences of the enzymes involved. While comprehensive kinetic data for all relevant enzymes across numerous Lepidopteran species are not available, studies on key enzymes like fatty acyl-CoA reductases (FARs) provide valuable insights.

Table 3: Kinetic Parameters of a Fatty Acyl-CoA Reductase from Spodoptera littoralis

SubstrateKm (µM)Vmax (pmol/min/µg protein)
(Z,E)-9,11-Tetradecadienoyl-CoA1.5 ± 0.3130 ± 10
(Z,E)-9,12-Tetradecadienoyl-CoA2.1 ± 0.4115 ± 8
(Z)-9-Tetradecenoyl-CoA3.5 ± 0.695 ± 7
(Z)-11-Tetradecenoyl-CoA4.2 ± 0.880 ± 6
Palmitoyl-CoA (16:0)5.8 ± 1.165 ± 5

Data from functional expression and in vitro assays of the Slit-FAR1 enzyme.[9] This data suggests that the FAR in S. littoralis has a higher affinity for the di-unsaturated C14 acyl-CoA precursors of its major pheromone components.

Experimental Protocols

The study of (11Z)-Hexadec-11-enoyl-CoA and its role in pheromone biosynthesis relies on a combination of molecular, biochemical, and analytical techniques. Below are summarized protocols for key experimental procedures.

Functional Characterization of Desaturases in Yeast

This protocol allows for the determination of the function and specificity of putative desaturase genes.

// Nodes Start [label="Start: Isolate Desaturase cDNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cloning [label="Clone into Yeast Expression Vector\n(e.g., pYES2)", fillcolor="#FBBC05", fontcolor="#202124"]; Transformation [label="Transform into\nSaccharomyces cerevisiae\n(e.g., ole1 mutant)", fillcolor="#FBBC05", fontcolor="#202124"]; Culture [label="Culture Yeast with\nPrecursor Fatty Acids\n(e.g., Palmitic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Lipid Extraction and\nFatty Acid Methyl Ester (FAME) Derivatization", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="GC-MS Analysis of FAMEs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Identify Desaturation Products", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Cloning; Cloning -> Transformation; Transformation -> Culture; Culture -> Extraction; Extraction -> Analysis; Analysis -> End; } Workflow for functional characterization of desaturases.

  • Gene Cloning: Isolate the full-length cDNA of the candidate desaturase gene from the pheromone gland of the target Lepidopteran species. Clone the cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression construct into a suitable Saccharomyces cerevisiae strain. Often, a mutant strain deficient in its endogenous desaturase (e.g., ole1) is used to reduce background noise.

  • Expression and Substrate Feeding: Culture the transformed yeast in a galactose-containing medium to induce gene expression. Supplement the medium with a potential fatty acid substrate, such as palmitic acid.

  • Lipid Extraction and Derivatization: Harvest the yeast cells and extract the total lipids. Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by transesterification.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The production of a new unsaturated FAME that is absent in control yeast (transformed with an empty vector) indicates the activity of the expressed desaturase. The position of the double bond can be confirmed by derivatization (e.g., with dimethyl disulfide) followed by MS analysis.[6][10]

In Vitro Assay of Fatty Acyl-CoA Reductase (FAR) Activity

This assay measures the ability of a candidate FAR to reduce fatty acyl-CoAs to their corresponding alcohols.

  • Enzyme Preparation: Express the candidate FAR gene in a suitable heterologous system (e.g., E. coli, insect cells, or yeast) and prepare a crude cell lysate or purified enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., phosphate (B84403) buffer, pH 7.0), a reducing agent (NADPH), and the fatty acyl-CoA substrate of interest (e.g., (11Z)-Hexadec-11-enoyl-CoA).

  • Enzyme Reaction: Initiate the reaction by adding the enzyme preparation to the reaction mixture. Incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Extraction: Stop the reaction and extract the fatty alcohol products with an organic solvent (e.g., hexane).

  • Analysis: Analyze the extracted products by GC-MS. The identity of the fatty alcohol product can be confirmed by comparison of its retention time and mass spectrum with those of an authentic standard. Quantification can be achieved by using an internal standard.[11]

Quantitative Analysis of Pheromone Components by GC-MS

This protocol is used to determine the relative and absolute amounts of different components in a pheromone blend.

  • Pheromone Gland Extraction: Dissect the pheromone glands from female moths during their calling period. Extract the pheromones by immersing the glands in a small volume of a non-polar solvent (e.g., hexane) containing a known amount of an internal standard (e.g., a C17 or C19 hydrocarbon).[12][13]

  • GC-MS Analysis: Inject an aliquot of the extract into a gas chromatograph coupled to a mass spectrometer. Use a capillary column suitable for separating fatty acid derivatives. The GC oven temperature program should be optimized to achieve good separation of the pheromone components. The mass spectrometer is typically operated in electron ionization (EI) mode.[3][12]

  • Quantification: Identify each pheromone component by its retention time and mass spectrum, confirmed by comparison with synthetic standards. The quantity of each component is calculated by comparing its peak area to the peak area of the internal standard.

// Nodes Start [label="Start: Pheromone Gland Dissection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction with\nInternal Standard", fillcolor="#FBBC05", fontcolor="#202124"]; Injection [label="Injection into GC-MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Chromatographic Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Detection [label="Mass Spectrometric Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Peak Integration and\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End: Pheromone Profile", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Extraction; Extraction -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Analysis; Analysis -> End; } Workflow for quantitative pheromone analysis.

Conclusion and Future Directions

(11Z)-Hexadec-11-enoyl-CoA is a cornerstone molecule in the biosynthesis of sex pheromones in a multitude of Lepidopteran species. Understanding its formation, the enzymes that act upon it, and the regulation of its metabolic fate is fundamental to deciphering the chemical language of these insects. The information and protocols provided in this guide offer a solid foundation for researchers and professionals aiming to explore this fascinating area of chemical ecology.

Future research should focus on expanding the database of enzyme kinetic parameters for desaturases and FARs from a wider range of Lepidopteran species. This will enable more robust comparative analyses and a deeper understanding of the evolution of pheromone biosynthetic pathways. Furthermore, the elucidation of the three-dimensional structures of these enzymes will be invaluable for understanding their substrate specificity and for the rational design of inhibitors or modified enzymes for biotechnological applications. Such endeavors will undoubtedly contribute to the development of more effective and sustainable strategies for the management of agricultural and forest pests.

References

Exploratory

Endogenous Synthesis of (11Z)-Hexadec-11-enoyl-CoA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract (11Z)-Hexadec-11-enoyl-CoA is a critical intermediate in the biosynthesis of various biologically active molecules, most notably insect sex pheromo...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z)-Hexadec-11-enoyl-CoA is a critical intermediate in the biosynthesis of various biologically active molecules, most notably insect sex pheromones. Its endogenous synthesis is a highly specific enzymatic process, primarily involving the desaturation of a saturated fatty acyl-CoA precursor. This technical guide provides an in-depth overview of the core biosynthetic pathway, detailed experimental protocols for its study, and a summary of relevant quantitative data. The information presented herein is intended to serve as a valuable resource for researchers in the fields of biochemistry, entomology, and drug development, particularly those interested in the enzymes of fatty acid metabolism as potential targets.

Core Biosynthetic Pathway

The primary route for the endogenous synthesis of (11Z)-Hexadec-11-enoyl-CoA is through the direct desaturation of palmitoyl-CoA. This reaction is catalyzed by a specific fatty acyl-CoA desaturase known as Δ11-desaturase . This enzyme introduces a cis double bond between the 11th and 12th carbons of the 16-carbon fatty acyl chain.

The synthesis can be summarized as follows:

Palmitoyl-CoA + O₂ + 2e⁻ + 2H⁺ → (11Z)-Hexadec-11-enoyl-CoA + 2H₂O

This reaction is dependent on a microsomal electron transport chain. The two electrons are typically supplied by NADH or NADPH and transferred to the desaturase via cytochrome b5 reductase and cytochrome b5. The entire process occurs within the endoplasmic reticulum.

In the context of insect pheromone biosynthesis, such as the production of bombykol (B110295) in the silkworm moth (Bombyx mori), (11Z)-Hexadec-11-enoyl-CoA is a key precursor.[1][2][3] The biosynthesis of bombykol involves this initial desaturation step to form (11Z)-hexadecenoyl-CoA, which is then further processed.[1][2] The Δ11-desaturase is the crucial enzyme that dictates the formation of this specific monounsaturated fatty acyl-CoA.[4][5][6]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow of the synthesis of (11Z)-Hexadec-11-enoyl-CoA from its precursor and its subsequent role in bombykol biosynthesis.

G cluster_0 Endoplasmic Reticulum cluster_1 Pheromone Biosynthesis palmitoyl_coa Palmitoyl-CoA desaturase Δ11-Desaturase palmitoyl_coa->desaturase Substrate hexadecenoyl_coa (11Z)-Hexadec-11-enoyl-CoA desaturase->hexadecenoyl_coa Product further_processing Further Enzymatic Steps hexadecenoyl_coa->further_processing Precursor bombykol Bombykol (Insect Sex Pheromone) further_processing->bombykol nadph NAD(P)H cytochrome_b5_reductase Cytochrome b5 Reductase nadph->cytochrome_b5_reductase e⁻ donor cytochrome_b5 Cytochrome b5 cytochrome_b5_reductase->cytochrome_b5 e⁻ transfer cytochrome_b5->desaturase e⁻ transfer

Biosynthetic pathway of (11Z)-Hexadec-11-enoyl-CoA and its role in bombykol synthesis.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites involved in the synthesis of (11Z)-Hexadec-11-enoyl-CoA. It is important to note that specific kinetic parameters for Δ11-desaturase acting on palmitoyl-CoA are not extensively documented and can vary between species. The data presented here are representative values from studies on related fatty acid desaturases.

Table 1: Enzyme Kinetic Parameters (Representative Values)

Enzyme Substrate Km (µM) Vmax (nmol/min/mg protein) Source
Stearoyl-CoA Desaturase (Rat Liver) Stearoyl-CoA 5.3 2.5 [7]
Palmitoyl-CoA Desaturase (Yeast) Palmitoyl-CoA 10-50 Not Reported [8]

| Δ9-Desaturase (C. elegans, FAT-5) | Palmitoyl-CoA | Not Reported | Not Reported |[9] |

Table 2: Product Yield from Heterologous Expression

Expressed Enzyme Host Organism Product Yield Source

| Δ11-Desaturase (Agrotis segetum) | Saccharomyces cerevisiae | (Z)-11-hexadecenol | 19.5 µg / 100 mL culture |[5][6] |

Experimental Protocols

Expression and Purification of Δ11-Desaturase

This protocol is adapted from methods used for the expression and purification of integral membrane fatty acid desaturases.[10][11][12][13]

Objective: To produce and purify recombinant Δ11-desaturase for in vitro characterization.

Materials:

  • Expression vector (e.g., pYES2 for yeast, pET for E. coli)

  • Host cells (e.g., Saccharomyces cerevisiae, Pichia pastoris, or E. coli)

  • Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 500 mM NaCl, 10% glycerol)

  • Detergents for solubilization (e.g., Fos-Choline, Triton X-100)

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

  • Wash buffer (lysis buffer with a low concentration of imidazole)

  • Elution buffer (lysis buffer with a high concentration of imidazole)

Procedure:

  • Gene Cloning: Clone the coding sequence of the Δ11-desaturase into the expression vector.

  • Transformation: Transform the expression vector into the chosen host cells.

  • Expression: Induce protein expression according to the specific requirements of the expression system.

  • Cell Lysis: Harvest the cells and resuspend them in lysis buffer. Lyse the cells using a suitable method (e.g., sonication, French press).

  • Membrane Fractionation: Centrifuge the cell lysate to pellet the cell debris. The supernatant containing the membrane fraction is then subjected to ultracentrifugation to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in lysis buffer containing a detergent to solubilize the membrane proteins.

  • Affinity Chromatography: Incubate the solubilized membrane fraction with the affinity resin. Wash the resin with wash buffer to remove non-specifically bound proteins. Elute the purified desaturase using the elution buffer.

  • Protein Quantification: Determine the concentration of the purified protein using a standard method (e.g., Bradford assay).

Fatty Acid Desaturase Activity Assay

This protocol outlines a general method for assaying the activity of the purified Δ11-desaturase.[14][15]

Objective: To measure the conversion of palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA.

Materials:

  • Purified Δ11-desaturase

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Palmitoyl-CoA (substrate)

  • NAD(P)H (electron donor)

  • Cytochrome b5 and cytochrome b5 reductase (if not co-purified)

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Internal standard (e.g., a C17 fatty acid)

  • Solvents for extraction (e.g., hexane, chloroform)

  • Derivatizing agent for GC-MS analysis (e.g., BF₃-methanol)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified enzyme, cytochrome b5, and cytochrome b5 reductase.

  • Initiation: Add palmitoyl-CoA and NAD(P)H to initiate the reaction.

  • Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.

  • Termination: Stop the reaction by adding the termination solution.

  • Saponification and Methylation: Heat the mixture to saponify the fatty acyl-CoAs to free fatty acids. Acidify and methylate the fatty acids to fatty acid methyl esters (FAMEs).

  • Extraction: Extract the FAMEs using an organic solvent.

  • Analysis: Analyze the extracted FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the product, (11Z)-hexadecen-1-oyl methyl ester.

Quantitative Analysis of Fatty Acyl-CoAs by LC-MS/MS

This protocol provides a method for the quantitative analysis of (11Z)-Hexadec-11-enoyl-CoA and its precursor from biological samples.[16][17][18][19][20]

Objective: To determine the intracellular concentrations of palmitoyl-CoA and (11Z)-Hexadec-11-enoyl-CoA.

Materials:

  • Biological sample (e.g., insect pheromone glands, cultured cells)

  • Extraction solvent (e.g., isopropanol/acetonitrile)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • UHPLC-MS/MS system

Procedure:

  • Sample Collection and Quenching: Rapidly collect the biological sample and quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

  • Extraction: Homogenize the sample in the extraction solvent containing internal standards.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Analysis: Analyze the supernatant using a UHPLC-MS/MS system. The separation can be achieved using a reversed-phase C18 column. Detection is performed using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the specific precursor-product ion transitions for each acyl-CoA.

  • Quantification: Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the internal standards.

Mandatory Visualizations

Experimental Workflow for Desaturase Characterization

G cluster_0 Gene to Protein cluster_1 Activity Analysis cluster_2 In Vivo Quantification gene_cloning Gene Cloning (Δ11-desaturase) expression Heterologous Expression gene_cloning->expression purification Protein Purification expression->purification enzyme_assay Enzyme Activity Assay purification->enzyme_assay gc_ms GC-MS Analysis enzyme_assay->gc_ms kinetics Kinetic Parameter Determination gc_ms->kinetics sample_prep Biological Sample Preparation lc_ms LC-MS/MS Analysis sample_prep->lc_ms quantification Metabolite Quantification lc_ms->quantification

Workflow for the characterization of Δ11-desaturase and its product.

Conclusion

The endogenous synthesis of (11Z)-Hexadec-11-enoyl-CoA is a specialized metabolic process with significant biological implications, particularly in insect chemical communication. The key enzyme, Δ11-desaturase, represents a potential target for the development of novel pest control strategies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate this pathway and its components. Future studies focusing on the detailed kinetic characterization and structural elucidation of Δ11-desaturases will be crucial for a comprehensive understanding of their function and for exploiting their potential in biotechnological applications.

References

Foundational

The Enzymatic Landscape of (11Z)-Hexadec-11-enoyl-CoA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction (11Z)-Hexadec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA that has been primarily studied in the context of insect pheromone biosynthesis....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Hexadec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA that has been primarily studied in the context of insect pheromone biosynthesis. However, its metabolic fate in mammalian systems and the enzymes involved remain an area of active investigation. Understanding the metabolism of this and other novel fatty acyl-CoAs is critical for elucidating new metabolic pathways and identifying potential therapeutic targets for metabolic diseases. This technical guide provides a comprehensive overview of the key enzymes likely involved in the metabolism of (11Z)-Hexadec-11-enoyl-CoA, focusing on their biochemical functions, available quantitative data, and detailed experimental protocols for their study.

I. Biosynthesis of (11Z)-Hexadec-11-enoyl-CoA

The biosynthesis of (11Z)-Hexadec-11-enoyl-CoA from saturated precursors is primarily catalyzed by fatty acid desaturases. In mammals, two key enzymes, Stearoyl-CoA Desaturase 1 (SCD1) and Fatty Acid Desaturase 2 (FADS2), are responsible for introducing double bonds into fatty acyl-CoA chains.

Stearoyl-CoA Desaturase 1 (SCD1)

SCD1 is an integral membrane protein of the endoplasmic reticulum that catalyzes the introduction of a cis-double bond at the Δ9 position of saturated fatty acyl-CoAs, primarily acting on palmitoyl-CoA (16:0) and stearoyl-CoA (18:0) to produce palmitoleoyl-CoA (16:1n-7) and oleoyl-CoA (18:1n-9), respectively.[1][2] While SCD1's canonical activity is at the Δ9 position, the potential for off-target or broader specificity under certain physiological conditions cannot be entirely ruled out. The formation of a Δ11 double bond in a C16 chain is not a typical reaction for mammalian SCD1.

Fatty Acid Desaturase 2 (FADS2)

FADS2 is another key desaturase with a broader range of activities, including Δ6, Δ5, and Δ4 desaturation of polyunsaturated fatty acids.[3][4] Notably, FADS2 has also been shown to exhibit desaturase activity towards saturated fatty acids. For instance, it can introduce a double bond at the Δ6 position of palmitic acid (16:0) to form sapienic acid (16:1n-10).[5][6] Given its versatility, it is plausible that FADS2 or a related desaturase could be involved in the synthesis of (11Z)-Hexadec-11-enoyl-CoA in mammals, although direct evidence is currently lacking.

II. Catabolism of (11Z)-Hexadec-11-enoyl-CoA: The Beta-Oxidation Pathway

The degradation of fatty acyl-CoAs, including monounsaturated ones like (11Z)-Hexadec-11-enoyl-CoA, occurs primarily through the beta-oxidation pathway in both mitochondria and peroxisomes. The presence of a double bond at an odd-numbered carbon position (Δ11) necessitates the action of auxiliary enzymes in addition to the core beta-oxidation machinery.

Core Enzymes of Beta-Oxidation

The canonical beta-oxidation spiral consists of a repeating sequence of four enzymatic reactions:

  • Acyl-CoA Dehydrogenase/Oxidase: Introduction of a double bond between the α and β carbons.

  • Enoyl-CoA Hydratase: Hydration of the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group to a keto group.

  • Thiolase: Cleavage of the ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA.

Auxiliary Enzymes for Unsaturated Fatty Acids

The metabolism of (11Z)-Hexadec-11-enoyl-CoA would proceed through several cycles of beta-oxidation until the double bond poses a challenge to the standard enzymes. At this point, auxiliary enzymes are required.

After three rounds of beta-oxidation, (11Z)-Hexadec-11-enoyl-CoA would be converted to (5Z)-Dec-5-enoyl-CoA. Further oxidation would yield a cis-Δ3-enoyl-CoA intermediate, which is not a substrate for enoyl-CoA hydratase. Enoyl-CoA isomerase (EC 5.3.3.8) catalyzes the isomerization of this cis- or trans-Δ3 double bond to a trans-Δ2 double bond, allowing the beta-oxidation spiral to continue.[7][8]

While not directly required for a monounsaturated fatty acid with a double bond at an odd position, 2,4-dienoyl-CoA reductase (EC 1.3.1.34) is another crucial auxiliary enzyme for the beta-oxidation of polyunsaturated fatty acids and those with double bonds at even-numbered positions.[9][10] It acts on 2,4-dienoyl-CoA intermediates that can be formed during the degradation of certain unsaturated fatty acids.

Peroxisomal Beta-Oxidation

Very long-chain fatty acids and some unsaturated fatty acids can also be initially chain-shortened via beta-oxidation in peroxisomes.[11][12] This pathway utilizes a distinct set of enzymes, including Acyl-CoA Oxidase 1 (ACOX1), which catalyzes the initial dehydrogenation step.[13][14] The shortened acyl-CoAs can then be further metabolized in the mitochondria.

III. Quantitative Data on Relevant Enzymes

Direct kinetic data for the interaction of (11Z)-Hexadec-11-enoyl-CoA with mammalian enzymes is limited. The following tables summarize available quantitative data for key enzymes with structurally similar C16 substrates.

Enzyme FamilyEnzymeOrganismSubstrateK_m_ (µM)V_max_ (µmol/min/mg)Reference
Desaturases SCD1HumanPalmitoyl-CoA (16:0)~5Not reported[15]
FADS2HumanPalmitic Acid (16:0)Not reportedNot reported[5]
Beta-Oxidation 3-Hydroxyacyl-CoA DehydrogenasePig Heart3-Hydroxyhexadecanoyl-CoA (C16)1.511.2[16]
Enoyl-CoA IsomeraseRat Livercis-3-Hexenoyl-CoA (C6)~30Not reported[17]

Table 1: Kinetic Parameters of Enzymes Potentially Involved in (11Z)-Hexadec-11-enoyl-CoA Metabolism. Note: Data for (11Z)-Hexadec-11-enoyl-CoA is not available; values for similar substrates are provided as a proxy.

EnzymeTissue/Cell LineFold Change (Condition)MethodReference
SCD1Mouse Liver (High-Carbohydrate Diet)UpregulatedQuantitative Proteomics[18]
FADS2Soybean (GmFAD3 silenced)UpregulatedQuantitative Proteomics[19]
ACOX1Soybean (GmFAD3 silenced)DownregulatedQuantitative Proteomics[19]

Table 2: Relative Abundance of Key Enzymes in Different Biological Contexts.

IV. Experimental Protocols

Assay for Fatty Acid Desaturase Activity

This protocol is adapted for determining the activity of SCD1 or FADS2 in cell culture.

Materials:

  • Cultured cells (e.g., HepG2)

  • Cell culture medium

  • [1-¹⁴C]-Palmitic acid or other radiolabeled fatty acid precursor

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Solvents for lipid extraction (e.g., Chloroform:Methanol, 2:1 v/v)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Labeling: Plate cells and allow them to reach desired confluency. Prepare a solution of [1-¹⁴C]-palmitic acid complexed to BSA in serum-free medium. Incubate the cells with the labeling medium for a defined period (e.g., 4-24 hours).

  • Lipid Extraction: After incubation, wash the cells with ice-cold PBS. Harvest the cells and perform lipid extraction using a standard method like the Folch procedure.

  • Saponification and Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified using methanolic KOH, followed by methylation using BF₃-methanol to convert fatty acids to their corresponding FAMEs.

  • Analysis by Radio-TLC or Radio-GC: The resulting FAMEs are separated by argentation TLC (which separates based on the number and configuration of double bonds) or by gas chromatography with a radioactivity detector.

  • Quantification: The radioactivity in the spots or peaks corresponding to the saturated precursor and the monounsaturated product is quantified using a scintillation counter or by integration of the radio-chromatogram. Desaturase activity is expressed as the percentage of conversion of the precursor to the product.

Assay for Enoyl-CoA Hydratase Activity

This spectrophotometric assay measures the hydration of a trans-2-enoyl-CoA substrate.

Materials:

  • Purified enzyme or cell/tissue homogenate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • trans-2-Hexadecenoyl-CoA (or other suitable enoyl-CoA substrate)

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing the assay buffer and the enoyl-CoA substrate at a suitable concentration.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the enzyme preparation to the cuvette.

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond of the enoyl-CoA.

  • Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change over time, using the molar extinction coefficient of the enoyl-CoA substrate. One unit of enzyme activity is typically defined as the amount of enzyme that hydrates 1 µmol of substrate per minute under the specified conditions.

Quantitative Analysis of Acyl-CoAs by LC-MS/MS

This method allows for the sensitive and specific quantification of various acyl-CoA species, including (11Z)-Hexadec-11-enoyl-CoA, in biological samples.

Materials:

  • Biological sample (cells or tissue)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/methanol/water with a weak acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation and Extraction: Homogenize the biological sample in the presence of internal standards in a cold extraction solvent to precipitate proteins and extract the acyl-CoAs.

  • Chromatographic Separation: Separate the acyl-CoAs using reversed-phase liquid chromatography. The mobile phase typically consists of an aqueous component with a weak acid and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection: Detect and quantify the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species and the internal standards.

  • Data Analysis: Construct calibration curves using the response ratios of the analytes to their corresponding internal standards. The concentration of each acyl-CoA in the sample is then determined from its response ratio and the calibration curve.

V. Signaling Pathways and Experimental Workflows

The metabolism of (11Z)-Hexadec-11-enoyl-CoA is integrated into the broader network of fatty acid metabolism, which is tightly regulated by various signaling pathways.

fatty_acid_metabolism_overview Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) SCD1 / FADS2 SCD1 / FADS2 Palmitoyl-CoA (16:0)->SCD1 / FADS2 Desaturation (11Z)-Hexadec-11-enoyl-CoA (11Z)-Hexadec-11-enoyl-CoA SCD1 / FADS2->(11Z)-Hexadec-11-enoyl-CoA Beta-Oxidation Beta-Oxidation (11Z)-Hexadec-11-enoyl-CoA->Beta-Oxidation Degradation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Enoyl-CoA Isomerase Enoyl-CoA Isomerase Beta-Oxidation->Enoyl-CoA Isomerase Auxiliary Step TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Energy Production Energy Production TCA Cycle->Energy Production

Caption: Overview of potential metabolic pathways for (11Z)-Hexadec-11-enoyl-CoA.

experimental_workflow_desaturase cluster_cell_culture Cell Culture cluster_analysis Analysis Seed Cells Seed Cells Radiolabeling with [1-14C]-Precursor Radiolabeling with [1-14C]-Precursor Seed Cells->Radiolabeling with [1-14C]-Precursor Lipid Extraction Lipid Extraction Radiolabeling with [1-14C]-Precursor->Lipid Extraction FAME Preparation FAME Preparation Lipid Extraction->FAME Preparation Radio-TLC / Radio-GC Radio-TLC / Radio-GC FAME Preparation->Radio-TLC / Radio-GC Quantification Quantification Radio-TLC / Radio-GC->Quantification

Caption: Experimental workflow for fatty acid desaturase activity assay.

Conclusion

The metabolism of (11Z)-Hexadec-11-enoyl-CoA in mammals likely involves a concert of enzymes from the fatty acid desaturase and beta-oxidation pathways. While direct evidence remains to be fully elucidated, the existing knowledge of these enzyme families provides a strong foundation for future research. The experimental protocols and analytical methods detailed in this guide offer a robust toolkit for scientists to investigate the metabolism of this and other novel fatty acyl-CoAs, ultimately contributing to a deeper understanding of lipid metabolism and its role in health and disease.

References

Exploratory

An In-depth Technical Guide to the Enzymatic Conversion of Palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the enzymatic conversion of Palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA, a critical react...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of Palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA, a critical reaction in the biosynthesis of various signaling molecules, most notably insect sex pheromones. The core of this conversion is catalyzed by the enzyme Δ11-fatty-acid desaturase. This document details the biochemical pathway, the characteristics of the primary enzyme involved, quantitative data on enzyme activity, detailed experimental protocols for studying this conversion, and a discussion of the potential roles of the product in cellular signaling. This guide is intended to be a valuable resource for researchers in biochemistry, entomology, and drug development who are interested in fatty acid metabolism and the enzymes that regulate it.

Introduction

The conversion of saturated fatty acids to unsaturated fatty acids is a fundamental biochemical process in most living organisms. These reactions are catalyzed by a class of enzymes known as fatty acid desaturases. This guide focuses on a specific desaturation reaction: the conversion of Palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA, to (11Z)-Hexadec-11-enoyl-CoA, a monounsaturated fatty acyl-CoA with a cis double bond at the 11th position.

This conversion is a key step in the biosynthetic pathways of a variety of biologically active molecules. In insects, (11Z)-Hexadec-11-enoyl-CoA is a common precursor to sex pheromones, which are crucial for mate recognition and reproductive success.[1][2] Understanding the enzyme that catalyzes this reaction, its kinetics, and its regulation is therefore of significant interest for the development of novel pest management strategies. Beyond the realm of insect biochemistry, the study of fatty acid desaturases and their products provides insights into lipid metabolism and cellular signaling in a broader biological context. Long-chain fatty acyl-CoAs are known to act as signaling molecules in various cellular processes, and the specific roles of monounsaturated fatty acyl-CoAs like (11Z)-Hexadec-11-enoyl-CoA are an active area of research.[3]

The Core Conversion: Palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA

The central reaction discussed in this guide is the desaturation of Palmitoyl-CoA at the Δ11 position, yielding (11Z)-Hexadec-11-enoyl-CoA.

The Key Enzyme: Δ11-Fatty-Acid Desaturase

The enzyme responsible for this conversion is Δ11-fatty-acid desaturase (EC 1.14.19.5).[4] This enzyme belongs to the family of acyl-CoA desaturases, which are typically membrane-bound proteins located in the endoplasmic reticulum. They are non-heme iron-containing enzymes that utilize molecular oxygen and a reduced pyridine (B92270) nucleotide (NADH or NADPH) as co-substrates to introduce a double bond into the fatty acyl chain.[5]

The Δ11-desaturase from the Egyptian cotton leafworm, Spodoptera littoralis, has been a subject of study and serves as a model for understanding this class of enzymes. Research has shown that this enzyme has a high affinity for palmitic acid and stearic acid.[6] The reaction is dependent on the presence of reduced pyridine nucleotides, with NADH being a more effective electron donor than NADPH.[3]

Reaction Mechanism

The desaturation reaction catalyzed by Δ11-fatty-acid desaturase is a complex process involving the transfer of electrons from a donor, typically NADH, through a short electron transport chain to the desaturase enzyme. This electron transport chain often involves cytochrome b5 reductase and cytochrome b5. The desaturase then utilizes these electrons and molecular oxygen to remove two hydrogen atoms from the fatty acyl-CoA substrate, creating a double bond. The overall stoichiometry of the reaction is:

Palmitoyl-CoA + NADH + H⁺ + O₂ → (11Z)-Hexadec-11-enoyl-CoA + NAD⁺ + 2H₂O

The stereochemistry of the resulting double bond is typically cis (Z).

Quantitative Data

ParameterValueSpecies/ConditionsReference
Optimal pH 6.8 - 7.2Spodoptera littoralis microsomes[3]
Optimal Temperature 25°CSpodoptera littoralis microsomes[3]
Electron Donor NADH > NADPHSpodoptera littoralis microsomes[3]
Inhibitors Cyanide, AzideSpodoptera littoralis microsomes[3]

Note: Specific Km and Vmax values for Palmitoyl-CoA with purified or recombinantly expressed Δ11-fatty-acid desaturase are a current knowledge gap in the literature and represent an opportunity for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the conversion of Palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA.

Heterologous Expression and Purification of Δ11-Fatty-Acid Desaturase

The study of membrane-bound enzymes like Δ11-desaturase is often facilitated by their expression in a heterologous system, such as the yeast Saccharomyces cerevisiae.[5][7]

Protocol:

  • Gene Cloning: The coding sequence for the Δ11-fatty-acid desaturase is amplified by PCR from a cDNA library of the source organism (e.g., Spodoptera littoralis pheromone gland). The amplified gene is then cloned into a yeast expression vector, such as pYES2, which allows for inducible expression.

  • Yeast Transformation: The expression vector containing the desaturase gene is transformed into a suitable yeast strain (e.g., one deficient in endogenous desaturases to reduce background activity) using standard yeast transformation protocols.

  • Expression Induction: Transformed yeast cells are grown in appropriate selection media. Gene expression is induced by the addition of an inducing agent (e.g., galactose for the GAL1 promoter in pYES2).

  • Microsome Preparation: After induction, yeast cells are harvested, and microsomes containing the expressed desaturase are prepared by differential centrifugation.

  • Purification (Optional): For detailed kinetic studies, the desaturase can be purified from the microsomal fraction using affinity chromatography if a tag (e.g., His-tag) was included in the protein construct.

Enzyme Assay for Δ11-Fatty-Acid Desaturase Activity

The activity of the Δ11-desaturase can be measured by monitoring the conversion of a labeled substrate (e.g., [¹⁴C]Palmitoyl-CoA) to its unsaturated product.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction (or purified enzyme), a buffer at the optimal pH (e.g., phosphate (B84403) buffer, pH 7.0), NADH as the electron donor, and the substrate, [¹⁴C]Palmitoyl-CoA.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 25°C) for a defined period.

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the acyl-CoAs to free fatty acids.

  • Extraction: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

  • Analysis: The fatty acid products are typically converted to their methyl esters (FAMEs) for analysis by radio-thin-layer chromatography (radio-TLC) or radio-gas chromatography (radio-GC) to separate and quantify the radiolabeled substrate and product.

Quantitative Analysis of (11Z)-Hexadec-11-enoyl-CoA by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of fatty acids.

Protocol:

  • Sample Preparation: Fatty acids from the enzyme assay or biological samples are extracted and converted to their more volatile fatty acid methyl esters (FAMEs) by transesterification.

  • GC Separation: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating fatty acid isomers).

  • MS Detection: The separated FAMEs are detected by a mass spectrometer. The mass spectrum of each peak can be used for identification by comparing it to a library of known spectra.

  • Quantification: For quantitative analysis, an internal standard (a fatty acid not present in the sample) is added at the beginning of the sample preparation process. The amount of the target fatty acid is then determined by comparing its peak area to that of the internal standard.

Signaling Pathways and Biological Roles

Role in Insect Pheromone Biosynthesis

The primary and most well-understood role of the conversion of Palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA is in the biosynthesis of insect sex pheromones.[1][2] In many moth species, this C16 monounsaturated fatty acyl-CoA serves as a key precursor that undergoes further enzymatic modifications, such as chain shortening, reduction, and acetylation, to produce the final pheromone components.

Pheromone_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA (11Z)-Hexadec-11-enoyl-CoA Palmitoyl_CoA->Hexadecenoyl_CoA Δ11-Desaturase Further_Modifications Further Modifications (Chain shortening, Reduction, Acetylation) Hexadecenoyl_CoA->Further_Modifications Sex_Pheromones Sex Pheromones Further_Modifications->Sex_Pheromones

Biosynthetic pathway of insect sex pheromones.
Potential Roles in Broader Cellular Signaling

While the role of (11Z)-Hexadec-11-enoyl-CoA is well-established in insects, its function in other organisms is less clear. However, long-chain fatty acyl-CoAs, in general, are emerging as important signaling molecules in various cellular processes.[3] They can act as allosteric regulators of enzymes, influence ion channel activity, and serve as precursors for the synthesis of other signaling lipids.

The presence of a Δ11-desaturase in a marine microalga suggests that the product, (11Z)-Hexadec-11-enoyl-CoA, may have functions beyond pheromone biosynthesis, possibly related to membrane fluidity or the production of other bioactive lipids in different biological contexts. Further research is needed to elucidate the broader signaling roles of this specific monounsaturated fatty acyl-CoA.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for studying the enzymatic conversion of Palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA.

Experimental_Workflow cluster_gene Gene Cloning and Expression cluster_enzyme Enzyme Preparation and Assay cluster_analysis Product Analysis Gene_Isolation Isolate Δ11-Desaturase Gene Vector_Construction Construct Expression Vector Gene_Isolation->Vector_Construction Yeast_Transformation Transform Yeast Vector_Construction->Yeast_Transformation Expression_Induction Induce Protein Expression Yeast_Transformation->Expression_Induction Microsome_Prep Prepare Microsomes Expression_Induction->Microsome_Prep Enzyme_Assay Perform Desaturase Assay Microsome_Prep->Enzyme_Assay Product_Extraction Extract Fatty Acids Enzyme_Assay->Product_Extraction FAME_Derivatization Derivatize to FAMEs Product_Extraction->FAME_Derivatization GC_MS_Analysis GC-MS Analysis FAME_Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis

Experimental workflow for studying the conversion.

Logical_Relationship Substrate Palmitoyl-CoA Enzyme Δ11-Fatty-Acid Desaturase Substrate->Enzyme Product (11Z)-Hexadec-11-enoyl-CoA Enzyme->Product Cofactors NADH, O₂ Cofactors->Enzyme Biological_Function Biological Function (e.g., Pheromone Biosynthesis) Product->Biological_Function

Logical relationship of reaction components.

Conclusion

The conversion of Palmitoyl-CoA to (11Z)-Hexadec-11-enoyl-CoA by Δ11-fatty-acid desaturase is a specialized enzymatic reaction with a well-defined role in insect pheromone biosynthesis. The methodologies for studying this conversion, from gene cloning and heterologous expression to enzyme assays and product analysis, are well-established. While the primary biological function of the product is understood in the context of chemical communication in insects, the potential for broader signaling roles in other organisms presents an exciting avenue for future research. This technical guide provides a solid foundation for scientists and researchers to delve into the fascinating world of fatty acid desaturation and its implications for biology and biotechnology.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Analytical Detection of (11Z)-Hexadec-11-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals Introduction (11Z)-Hexadec-11-enoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A that plays a crucial role in specific biological pathways, mos...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Hexadec-11-enoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A that plays a crucial role in specific biological pathways, most notably as a key precursor in the biosynthesis of bombykol, the sex pheromone of the silk moth, Bombyx mori. Accurate and sensitive detection and quantification of (11Z)-Hexadec-11-enoyl-CoA are essential for studying the enzymatic pathways involved in pheromone production, as well as for broader lipidomic and metabolic research. These application notes provide detailed protocols for the analysis of (11Z)-Hexadec-11-enoyl-CoA using state-of-the-art analytical techniques, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Signaling Pathway Involvement

(11Z)-Hexadec-11-enoyl-CoA is a critical intermediate in the biosynthesis of bombykol. This pathway involves a series of enzymatic modifications of palmitoyl-CoA. The final steps, where (11Z)-Hexadec-11-enoyl-CoA is a substrate, are catalyzed by a specific desaturase and reductase. Understanding the flux through this pathway is crucial for research in insect biochemistry and pest control.

Bombykol_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA Desaturase1 Δ11-Desaturase Palmitoyl_CoA->Desaturase1 Hexadecenoyl_CoA (11Z)-Hexadec-11-enoyl-CoA Desaturase1->Hexadecenoyl_CoA Introduction of cis-double bond at C11 Desaturase2 Δ10,12-Desaturase Hexadecenoyl_CoA->Desaturase2 Hexadecadienoyl_CoA (10E,12Z)-Hexadeca-10,12-dienoyl-CoA Desaturase2->Hexadecadienoyl_CoA Formation of conjugated diene Reductase Fatty Acyl-CoA Reductase Hexadecadienoyl_CoA->Reductase Bombykol Bombykol (Pheromone) Reductase->Bombykol Reduction of CoA ester to alcohol

Figure 1: Biosynthesis pathway of Bombykol from Palmitoyl-CoA.

Analytical Methods

The detection and quantification of (11Z)-Hexadec-11-enoyl-CoA can be achieved through several analytical techniques. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of long-chain acyl-CoAs due to its high sensitivity and specificity. This technique allows for the quantification of individual acyl-CoA species even in complex biological matrices.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue_Homogenization 1. Tissue Homogenization (e.g., insect pheromone gland) in buffer Extraction 2. Liquid-Liquid or Solid-Phase Extraction Tissue_Homogenization->Extraction Purification 3. Purification (e.g., SPE) Extraction->Purification Drying 4. Solvent Evaporation Purification->Drying Reconstitution 5. Reconstitution in LC Mobile Phase Drying->Reconstitution UPLC_Separation 6. UPLC Separation (C18 Reversed-Phase) Reconstitution->UPLC_Separation ESI 7. Electrospray Ionization (ESI) UPLC_Separation->ESI MS_Detection 8. MS/MS Detection (Triple Quadrupole) ESI->MS_Detection Quantification 9. Quantification (Selected Reaction Monitoring) MS_Detection->Quantification

Figure 2: Experimental workflow for LC-MS/MS analysis.

Quantitative Data

ParameterC16:1-CoAC18:1-CoAReference
Linearity Range 1.56 - 100 ng/50µL1.56 - 100 ng/50µL[1]
Recovery 70-80%70-80%[1]
Inter-assay CV 5-10%5%[1]
Intra-assay CV ~10%~5%[1]
LOD ~10 fmol~10 fmol[2]
LOQ ~50 fmol~50 fmol[3]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the LC-MS/MS analysis of (11Z)-Hexadec-11-enoyl-CoA.[1] Instrument parameters will need to be optimized for the specific instrument and analytes of interest.

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[1]

    • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[1]

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[1]

    • Flow Rate: 0.4 mL/min.[1]

    • Gradient: Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and return to initial conditions.[1]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Precursor Ion (Q1): m/z for (11Z)-Hexadec-11-enoyl-CoA [M+H]⁺.

    • Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phospho-ADP moiety.

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for each analyte.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Before the widespread use of mass spectrometry, HPLC with UV detection was a common method for acyl-CoA analysis. This technique relies on the strong absorbance of the adenine (B156593) group in the CoA molecule at approximately 260 nm.[4] While less sensitive and specific than LC-MS/MS, it can be a viable option for applications where high concentrations of the analyte are expected or when an MS detector is unavailable.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.[4]

    • Mobile Phase A: 75 mM KH2PO4 (pH 4.9).[4]

    • Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[4]

    • Flow Rate: 0.25 to 0.5 mL/min.[4]

    • Gradient: A gradient elution is typically required to separate long-chain acyl-CoAs.

    • Detection: UV absorbance at 260 nm.[4]

Sample Preparation

Proper sample preparation is critical for the accurate quantification of (11Z)-Hexadec-11-enoyl-CoA, as it is present in low abundance and susceptible to degradation.

Experimental Protocol: Tissue Extraction

This protocol is adapted from methods for long-chain acyl-CoA extraction from tissues.[4]

  • Materials:

    • Frozen tissue sample (e.g., insect pheromone gland)

    • Liquid nitrogen

    • Glass homogenizer

    • 100 mM KH2PO4 buffer, pH 4.9

    • 2-propanol

    • Acetonitrile (ACN)

    • Saturated (NH4)2SO4

    • Centrifuge capable of operating at 4°C and >3000 x g

  • Procedure:

    • Weigh 50-100 mg of frozen tissue and keep it frozen in liquid nitrogen.

    • In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and homogenize thoroughly.[4]

    • Add 2 mL of 2-propanol and homogenize again.[4]

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[5]

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge the homogenate at 3000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-organic phase, which contains the acyl-CoAs.

    • For cleaner samples, the extract can be further purified using a Solid Phase Extraction (SPE) cartridge.

    • Evaporate the solvent from the collected supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive guide for the detection and quantification of (11Z)-Hexadec-11-enoyl-CoA. The high sensitivity and specificity of LC-MS/MS make it the preferred method for most research applications. Proper sample preparation is paramount to achieving accurate and reproducible results. The provided quantitative data for structurally similar molecules can serve as a valuable reference for method development and validation. These tools will enable researchers to further investigate the role of (11Z)-Hexadec-11-enoyl-CoA in various biological systems.

References

Application

Application Notes and Protocols: Chemo-enzymatic Synthesis of (11Z)-Hexadec-11-enoyl-CoA

Abstract (11Z)-Hexadec-11-enoyl-CoA is a critical intermediate in the biosynthesis of certain insect pheromones, such as bombykol (B110295) in the silk moth Bombyx mori, and serves as an important substrate for studying...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(11Z)-Hexadec-11-enoyl-CoA is a critical intermediate in the biosynthesis of certain insect pheromones, such as bombykol (B110295) in the silk moth Bombyx mori, and serves as an important substrate for studying fatty acid metabolism and related enzymatic pathways.[1][2] Long-chain acyl-CoAs are essential molecules in numerous metabolic processes, including energy production through β-oxidation and the synthesis of complex lipids.[3] They also function as signaling molecules and regulators of cellular processes.[3][4] The synthesis of specific acyl-CoA thioesters is vital for the investigation of CoA-dependent enzymes and for use as standards in metabolomics.[5] This document outlines a reliable chemo-enzymatic protocol for the synthesis of (11Z)-Hexadec-11-enoyl-CoA, designed for researchers in biochemistry, drug development, and chemical biology. The method involves the chemical activation of (11Z)-Hexadec-11-enoic acid followed by its coupling to Coenzyme A (CoA).

Introduction

The conversion of fatty acids into their activated acyl-CoA thioesters is the foundational step for their involvement in metabolism.[3] This activation is catalyzed by acyl-CoA synthetase (ACS) enzymes.[4][6] Synthesizing specific, non-commercially available acyl-CoAs like (11Z)-Hexadec-11-enoyl-CoA is often necessary for detailed biochemical and mechanistic studies. Chemo-enzymatic methods provide a robust and high-yield approach to producing these vital molecules.[5][7]

This protocol details a two-step synthesis. The first step is the chemical activation of the free fatty acid, (11Z)-Hexadec-11-enoic acid, by converting it into an N-hydroxysuccinimide (NHS) ester. This method is known to produce high yields with minimal side reactions.[8] The second step involves the direct coupling of the activated NHS-ester with the thiol group of Coenzyme A in an aqueous buffer to form the final product, (11Z)-Hexadec-11-enoyl-CoA.

Applications:

  • Enzyme Substrate: Serves as a specific substrate for enzymes like (11Z)-hexadec-11-enoyl-CoA conjugase (EC 1.14.19.15) and other desaturases or elongases.[1][9]

  • Metabolic Research: Used in studies of fatty acid metabolism, lipid biosynthesis, and lipotoxicity.[3]

  • Pheromone Biosynthesis: A key precursor in the biosynthetic pathway of the silk moth sex pheromone, bombykol.[1][2]

  • Analytical Standard: Employed as a standard for mass spectrometry and chromatographic analysis in metabolomics and lipidomics.[5]

Chemo-enzymatic Synthesis Workflow

The overall workflow involves the activation of the fatty acid and subsequent coupling to Coenzyme A, followed by purification and characterization of the final product.

G Workflow for (11Z)-Hexadec-11-enoyl-CoA Synthesis cluster_0 Step 1: Chemical Activation cluster_1 Step 2: Thioesterification cluster_2 Step 3: Purification & Analysis A (11Z)-Hexadec-11-enoic Acid B Activation (DCC/NHS) A->B C (11Z)-Hexadec-11-enoyl-NHS Ester B->C E Coupling Reaction (Aqueous Buffer, pH 7.5-8.0) C->E D Coenzyme A (Li-salt) D->E F Crude (11Z)-Hexadec-11-enoyl-CoA E->F G Purification (Solid-Phase Extraction or HPLC) F->G H Pure (11Z)-Hexadec-11-enoyl-CoA G->H I Characterization (HPLC, LC-MS) H->I

Caption: Chemo-enzymatic synthesis and purification workflow.

Quantitative Data Summary

ParameterTypical Value/RangeMethod ReferenceNotes
Yield (NHS Ester Activation) > 80%NHS Ester Synthesis[8]Yield for the conversion of fatty acid to its NHS ester.
Yield (Coupling to CoA) 40 - 95%Chemo-enzymatic Acylation[5][10]Yield depends on the specific acyl group and reaction conditions.
Final Purity > 95%HPLC Purification[11]Purity achieved after preparative HPLC or solid-phase extraction.
Reaction pH (Coupling) 7.5 - 8.0Aqueous Acylation[11]Slightly alkaline pH is required to deprotonate the thiol of CoA.
Reaction Time (Coupling) 1 - 4 hoursGeneral Acyl-CoA Synthesis[5][11]Monitored by HPLC until starting material is consumed.

Detailed Experimental Protocols

4.1. Materials and Reagents

  • (11Z)-Hexadec-11-enoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, Trilithium salt (CoASH)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sodium Bicarbonate (NaHCO₃)

  • Potassium Phosphate (B84403), monobasic (KH₂PO₄)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., C18)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water (18 MΩ·cm)

4.2. Protocol 1: Synthesis of (11Z)-Hexadec-11-enoyl-NHS Ester (Chemical Step)

This protocol is adapted from general methods for activating fatty acids.[8][11]

  • In a clean, dry round-bottom flask, dissolve (11Z)-Hexadec-11-enoic acid (1 equivalent) in anhydrous DCM.

  • Add N-Hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting fatty acid is consumed.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Wash the filtrate with saturated NaHCO₃ solution, followed by deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude (11Z)-Hexadec-11-enoyl-NHS ester. The product can be used in the next step without further purification or can be purified by silica (B1680970) gel chromatography.

4.3. Protocol 2: Synthesis of (11Z)-Hexadec-11-enoyl-CoA (Coupling Step)

This protocol is based on established methods for coupling NHS-activated acids to CoA.[11]

  • Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5-8.0.

  • Dissolve Coenzyme A trilithium salt (1 equivalent) in the phosphate buffer.

  • Dissolve the (11Z)-Hexadec-11-enoyl-NHS ester (1.5 equivalents) in a minimal amount of THF or acetonitrile.

  • Add the NHS ester solution dropwise to the stirring CoA solution. The solution may become cloudy.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the progress of the reaction by analytical reverse-phase HPLC, observing the disappearance of the CoA peak and the appearance of a new, more hydrophobic product peak.

  • Once the reaction is complete, acidify the mixture to pH 4-5 with dilute HCl to stabilize the product.

4.4. Protocol 3: Purification and Characterization

Purification is critical to remove unreacted CoA, hydrolyzed fatty acid, and other byproducts.[11]

A. Solid-Phase Extraction (SPE) Purification:

  • Condition a C18 SPE cartridge with methanol, followed by deionized water.

  • Load the acidified reaction mixture onto the cartridge.

  • Wash the cartridge with deionized water to remove unreacted CoA and salts.

  • Wash with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove the free fatty acid.

  • Elute the desired (11Z)-Hexadec-11-enoyl-CoA with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).

  • Lyophilize the collected fractions to obtain the purified product as a white powder.

B. HPLC Purification and Characterization:

  • For higher purity, use preparative reverse-phase HPLC.

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Column: C18 column suitable for biomolecule separation.

  • Gradient: A linear gradient from ~30% B to 90% B over 30 minutes. The exact gradient should be optimized based on analytical HPLC results.

  • Detection: Monitor at 260 nm (adenine base of CoA) and 210 nm (amide bonds).

  • Collect the peak corresponding to the product and lyophilize.

  • Characterization: Confirm the identity and purity of the final product using High-Resolution Mass Spectrometry (HRMS) to verify the exact mass of (11Z)-Hexadec-11-enoyl-CoA (Expected [M-4H]⁴⁻ m/z, see PubChem CID 90657952 for isotopic mass).[12]

Signaling Pathway Context

(11Z)-Hexadec-11-enoyl-CoA is a direct precursor in the biosynthetic pathway of bombykol, the sex pheromone of the silk moth. This pathway highlights the enzymatic modifications that fatty acyl-CoAs undergo.

G Bombykol Biosynthesis Pathway A Palmitoyl-CoA B Acyl-CoA Δ11-desaturase (EC 1.14.19.5) A->B + O2 C (11Z)-Hexadec-11-enoyl-CoA B->C D Conjugase (EC 1.14.19.15) C->D + O2 E (10E,12Z)-Hexadecadienoyl-CoA D->E F Acyl-CoA Reductase E->F + NADPH G Bombykol (Pheromone) F->G

Caption: Biosynthetic pathway from Palmitoyl-CoA to Bombykol.

References

Method

Application Notes and Protocols for the Chromatographic Separation of Acyl-CoA Species

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the analysis of acyl-Coenzyme A (acyl-CoA) species, crucial intermediates in numerous metabolic and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of acyl-Coenzyme A (acyl-CoA) species, crucial intermediates in numerous metabolic and signaling pathways.[1][2][3][4] Accurate quantification of these molecules is essential for understanding cellular metabolism, disease pathogenesis, and the effects of therapeutic interventions.[1] This document details established methods for the extraction and chromatographic separation of acyl-CoAs, with a focus on liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV).

Introduction to Acyl-CoA Analysis

Acyl-CoAs are central players in cellular metabolism, participating in fatty acid β-oxidation, lipid biosynthesis, and the regulation of gene expression and protein function.[1][3][4] Their diverse roles make their quantification a key aspect of metabolic research. However, the analysis of acyl-CoAs is challenging due to their low abundance, instability in aqueous solutions, and structural diversity.[5] LC-MS/MS has become the preferred method for acyl-CoA analysis due to its high sensitivity, specificity, and ability to profile a wide range of species.[1][6][7] HPLC-UV offers a more accessible alternative for the quantification of more abundant acyl-CoAs.[7][8]

Analytical Methods for Acyl-CoA Quantification

The choice of analytical method depends on the specific research question, the required sensitivity, and the available instrumentation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for comprehensive acyl-CoA profiling, offering high sensitivity and specificity.[7] It allows for the simultaneous quantification of a wide range of acyl-CoA species in complex biological samples.[5][6]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and cost-effective method suitable for quantifying more abundant acyl-CoA species.[7][8] Detection is typically performed at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[8]

  • Enzymatic and Fluorometric Assays: These high-throughput methods are useful for quantifying total or specific acyl-CoAs, particularly in laboratories without access to specialized chromatography equipment.[7]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is optimized for the extraction of short-chain acyl-CoAs for subsequent LC-MS/MS analysis.[9]

Materials and Reagents:

  • Frozen tissue sample (20-50 mg)[9]

  • 5% (w/v) 5-sulfosalicylic acid (SSA), ice-cold[9]

  • Liquid nitrogen[9]

  • Pre-chilled mortar and pestle[9]

  • Pre-chilled microcentrifuge tubes[9]

  • Homogenizer (bead beater or ultrasonic)[9]

  • Refrigerated microcentrifuge[9]

Procedure:

  • Tissue Pulverization: Weigh 20-50 mg of frozen tissue and keep it frozen at all times.[9] Place the tissue in a pre-chilled mortar, add liquid nitrogen, and grind to a fine powder.[9]

  • Homogenization and Protein Precipitation: Transfer the powdered tissue to a pre-chilled microcentrifuge tube.[9] Add 500 µL of ice-cold 5% SSA solution.[9] Homogenize immediately using a bead beater or an ultrasonic homogenizer.[9]

  • Centrifugation: Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.[9] Centrifuge at 16,000 x g for 10 minutes at 4°C.[9]

  • Supernatant Collection: Carefully collect the supernatant containing the short-chain acyl-CoAs and transfer it to a new pre-chilled tube for analysis.[9]

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is a modified method for the extraction and purification of long-chain acyl-CoAs.[8]

Materials and Reagents:

  • Tissue sample (< 100 mg)[8]

  • KH2PO4 buffer (100 mM, pH 4.9)[8]

  • 2-propanol[8]

  • Acetonitrile (B52724) (ACN)[8]

  • Oligonucleotide purification column[8]

  • Glass homogenizer[8]

Procedure:

  • Homogenization: Homogenize the tissue sample in a glass homogenizer with KH2PO4 buffer.[8] Add 2-propanol and homogenize again.[8]

  • Extraction: Extract the acyl-CoAs from the homogenate with acetonitrile.[8]

  • Solid-Phase Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.[8]

  • Elution: Elute the acyl-CoAs from the column using 2-propanol.[8] The eluent can then be concentrated and analyzed by HPLC.[8]

Protocol 3: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the chromatographic separation and detection of acyl-CoAs.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][10]

Chromatographic Conditions for Long-Chain Acyl-CoAs:

  • Column: C18 reversed-phase column.[11]

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (e.g., 15 mM NH4OH).[10][11]

  • Mobile Phase B: Ammonium hydroxide in acetonitrile (e.g., 15 mM NH4OH in ACN).[10]

  • Gradient: A binary gradient is used to separate the acyl-CoA species. For example, a gradient starting at 20% B, increasing to 45% B, then to 65% B.[10]

  • Flow Rate: Typically 0.4 ml/min.[10]

Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).[10][11]

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification of specific acyl-CoA species.[5][6] A neutral loss scan of 507 Da can be used for profiling complex mixtures.[11]

Data Presentation

Quantitative data from various studies are summarized below for easy comparison.

Table 1: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods.

Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%[9]~36%[9]93-104% (extraction), 83-90% (SPE)[9]
Propionyl-CoA~80%[9]~62%[9]Not Reported
Malonyl-CoA~74%[9]~26%[9]93-104% (extraction), 83-90% (SPE)[9]
Isovaleryl-CoA~59%[9]~58%[9]Not Reported
Coenzyme A (Free)~74%[9]~1%[9]Not Reported
Long-Chain Acyl-CoAsNot ReportedNot Reported70-80%[8]

Table 2: Typical Levels of Acyl-CoAs in Various Rat Tissues (nmol/g wet weight). [8]

Acyl-CoA SpeciesHeartKidneyMuscle
C16:0-CoA1.8 ± 0.23.5 ± 0.40.9 ± 0.1
C18:0-CoA1.2 ± 0.12.1 ± 0.20.6 ± 0.1
C18:1-CoA3.5 ± 0.34.2 ± 0.51.5 ± 0.2
C18:2-CoA2.1 ± 0.21.9 ± 0.21.1 ± 0.1
C20:4-CoA0.8 ± 0.10.6 ± 0.10.3 ± 0.0
C22:6-CoA0.3 ± 0.00.2 ± 0.00.1 ± 0.0

Visualization of Workflows and Pathways

Experimental Workflow for Acyl-CoA Quantification

Acyl_CoA_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Tissue Tissue/Cell Sample Homogenization Homogenization Tissue->Homogenization Extraction Acyl-CoA Extraction (e.g., SSA, Organic Solvent) Homogenization->Extraction Purification Solid-Phase Purification (Optional) Extraction->Purification Enzymatic Enzymatic/Fluorometric Assay Extraction->Enzymatic LCMS LC-MS/MS Analysis Purification->LCMS HPLCUV HPLC-UV Analysis Purification->HPLCUV Quantification Quantification LCMS->Quantification HPLCUV->Quantification Enzymatic->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: General experimental workflow for acyl-CoA quantification.

Malonyl-CoA/Long-Chain Acyl-CoA Signaling Pathway in Insulin (B600854) Secretion

Malonyl_CoA_Signaling_Pathway cluster_stimulus Stimulus cluster_metabolism Metabolism cluster_signaling Signaling & Secretion Glucose Glucose Glucose_Metabolism Glucose Metabolism Glucose->Glucose_Metabolism Malonyl_CoA Malonyl-CoA Glucose_Metabolism->Malonyl_CoA CPT1 Carnitine Palmitoyltransferase 1 (CPT-1) Malonyl_CoA->CPT1 Inhibits LC_CoA Long-Chain Acyl-CoA (LC-CoA) Malonyl_CoA->LC_CoA Increases Fatty_Acid_Oxidation Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation Promotes Fatty_Acid_Oxidation->LC_CoA Reduces Lipid_Signaling Lipid Signaling LC_CoA->Lipid_Signaling Insulin_Exocytosis Insulin Exocytosis Lipid_Signaling->Insulin_Exocytosis

Caption: The Malonyl-CoA/LC-CoA pathway in insulin secretion.[12]

References

Application

Application Notes and Protocols for (11Z)-Hexadec-11-enoyl-CoA

(11Z)-Hexadec-11-enoyl-CoA is a key intermediate in the biosynthesis of bombykol (B110295), the sex pheromone of the silkworm moth, Bombyx mori.[1][2][3] This long-chain fatty acyl-CoA serves as a specific substrate for...

Author: BenchChem Technical Support Team. Date: December 2025

(11Z)-Hexadec-11-enoyl-CoA is a key intermediate in the biosynthesis of bombykol (B110295), the sex pheromone of the silkworm moth, Bombyx mori.[1][2][3] This long-chain fatty acyl-CoA serves as a specific substrate for a unique bifunctional desaturase, making it a valuable tool for studying fatty acid metabolism, particularly in the context of insect pheromone production. These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in utilizing (11Z)-Hexadec-11-enoyl-CoA in their studies.

I. Overview of Applications
  • Enzyme Substrate: (11Z)-Hexadec-11-enoyl-CoA is the direct substrate for the (11Z)-hexadec-11-enoyl-CoA conjugase (a Δ10,12-desaturase), which converts it to (10E,12Z)-hexadeca-10,12-dienoyl-CoA, the immediate precursor of bombykol.[1][3]

  • Investigating Pheromone Biosynthesis: Its use is critical in dissecting the enzymatic steps and regulatory mechanisms of insect sex pheromone production.

  • Screening for Enzyme Inhibitors: (11Z)-Hexadec-11-enoyl-CoA can be used in high-throughput screening assays to identify inhibitors of the enzymes involved in bombykol synthesis, which could lead to the development of novel pest control agents.

  • Metabolic Studies: As a specific fatty acyl-CoA, it can be used to study acyl-CoA transport, binding, and metabolism within cells.

II. Quantitative Data

Due to the specialized nature of (11Z)-Hexadec-11-enoyl-CoA, extensive quantitative data in the public domain is limited. The following tables provide illustrative data based on typical enzyme kinetics and assay results.

Table 1: Illustrative Kinetic Parameters for Enzymes in the Bombykol Biosynthesis Pathway

EnzymeSubstrateApparent Km (µM)Apparent Vmax (pmol/min/mg protein)
Acyl-CoA Δ11-DesaturasePalmitoyl-CoA25150
(11Z)-Hexadec-11-enoyl-CoA Conjugase(11Z)-Hexadec-11-enoyl-CoA15200

Disclaimer: The kinetic parameters presented in this table are for illustrative purposes and are based on typical values for similar enzymes. Actual values should be determined experimentally.

Table 2: Illustrative Results of a Cell-Based Assay for Inhibitor Screening

CompoundConcentration (µM)(10E,12Z)-Hexadeca-10,12-dienoyl-CoA Production (% of Control)
Control (DMSO)-100
Inhibitor A185
Inhibitor A1042
Inhibitor A10015
Inhibitor B198
Inhibitor B1095
Inhibitor B10092

Disclaimer: The data in this table is hypothetical and for representative purposes to illustrate the potential application of (11Z)-Hexadec-11-enoyl-CoA in an inhibitor screening assay.

III. Experimental Protocols

Protocol 1: In Vitro Assay for (11Z)-Hexadec-11-enoyl-CoA Conjugase Activity

This protocol describes a method to measure the activity of (11Z)-hexadec-11-enoyl-CoA conjugase by quantifying the formation of its product, (10E,12Z)-hexadeca-10,12-dienoyl-CoA.

A. Materials

  • (11Z)-Hexadec-11-enoyl-CoA

  • Enzyme source (e.g., microsomal fraction from Bombyx mori pheromone glands or a recombinant expression system)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Cofactors (e.g., NADPH or NADH, depending on the specific enzyme)

  • Quenching solution (e.g., 2 M HCl)

  • Extraction solvent (e.g., hexane)

  • Internal standard (e.g., a structurally similar fatty acyl-CoA not present in the sample)

  • LC-MS/MS system

B. Procedure

  • Prepare the enzyme reaction mixture in a microcentrifuge tube on ice. A typical reaction mixture (100 µL) contains:

    • Assay buffer

    • Enzyme preparation (e.g., 10-50 µg of microsomal protein)

    • Cofactors (e.g., 1 mM NADPH)

  • Pre-incubate the reaction mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding (11Z)-Hexadec-11-enoyl-CoA to a final concentration of 10-50 µM.

  • Incubate the reaction for a specific time (e.g., 15-60 minutes) during which the reaction is linear.

  • Stop the reaction by adding the quenching solution.

  • Add the internal standard.

  • Extract the lipid products by adding the extraction solvent, vortexing, and centrifuging to separate the phases.

  • Transfer the organic phase to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Analyze the sample by LC-MS/MS to quantify the amount of (10E,12Z)-hexadeca-10,12-dienoyl-CoA formed relative to the internal standard.

C. Experimental Workflow Diagram

G prep Prepare Reaction Mixture (Buffer, Enzyme, Cofactors) preincubate Pre-incubate at 30°C for 5 min prep->preincubate start_rxn Add (11Z)-Hexadec-11-enoyl-CoA preincubate->start_rxn incubate Incubate for 15-60 min start_rxn->incubate stop_rxn Quench Reaction (e.g., 2M HCl) incubate->stop_rxn add_is Add Internal Standard stop_rxn->add_is extract Extract with Organic Solvent add_is->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute Sample dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the in vitro assay of (11Z)-hexadec-11-enoyl-CoA conjugase.

Protocol 2: Cell-Based Assay for Screening Inhibitors of Pheromone Biosynthesis

This protocol provides a framework for a cell-based assay to screen for compounds that inhibit the conversion of a precursor to a downstream product in the bombykol pathway, using a cell line engineered to express the necessary enzymes.

A. Materials

  • A suitable insect cell line (e.g., Sf9)

  • Expression vectors containing the cDNAs for acyl-CoA Δ11-desaturase and (11Z)-hexadec-11-enoyl-CoA conjugase

  • Transfection reagent

  • Cell culture medium

  • Palmitic acid (or a cell-permeable ester thereof)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Lysis buffer

  • Internal standard

  • LC-MS/MS system

B. Procedure

  • Co-transfect the insect cells with the expression vectors for the two enzymes.

  • Plate the transfected cells in a multi-well plate and allow them to recover.

  • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Add the precursor, palmitic acid, to the cell culture medium.

  • Incubate for a further period to allow for the conversion to (10E,12Z)-hexadeca-10,12-dienoyl-CoA.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using the lysis buffer.

  • Add the internal standard to the cell lysate.

  • Perform lipid extraction from the lysate as described in Protocol 1.

  • Analyze the samples by LC-MS/MS to quantify the intracellular levels of (11Z)-Hexadec-11-enoyl-CoA and (10E,12Z)-hexadeca-10,12-dienoyl-CoA.

  • Calculate the inhibition of product formation for each test compound concentration relative to the control.

C. Experimental Workflow Diagram

G transfect Co-transfect Cells with Enzyme Expression Vectors plate Plate Transfected Cells transfect->plate treat Treat with Test Compounds plate->treat add_precursor Add Palmitic Acid Precursor treat->add_precursor incubate Incubate add_precursor->incubate wash Wash Cells incubate->wash lyse Lyse Cells wash->lyse add_is Add Internal Standard lyse->add_is extract Lipid Extraction add_is->extract analyze LC-MS/MS Analysis extract->analyze G Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA (11Z)-Hexadec-11-enoyl-CoA Palmitoyl_CoA->Hexadecenoyl_CoA Acyl-CoA Δ11-Desaturase Hexadecadienoyl_CoA (10E,12Z)-Hexadeca-10,12-dienoyl-CoA Hexadecenoyl_CoA->Hexadecadienoyl_CoA (11Z)-Hexadec-11-enoyl-CoA Conjugase Bombykol Bombykol Hexadecadienoyl_CoA->Bombykol Fatty Acyl-CoA Reductase

References

Method

Application Notes and Protocols for In Vitro Assays of (11Z)-Hexadec-11-enoyl-CoA Activity

For Researchers, Scientists, and Drug Development Professionals Introduction (11Z)-Hexadec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA that serves as a substrate for various enzymes, primarily fatty acid desaturases...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Hexadec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA that serves as a substrate for various enzymes, primarily fatty acid desaturases. These enzymes play a crucial role in lipid metabolism by introducing double bonds into fatty acyl chains, thereby influencing the composition and fluidity of cellular membranes, and participating in the biosynthesis of signaling molecules and complex lipids. A key enzyme family acting on such substrates is the Stearoyl-CoA Desaturase (SCD) family, which catalyzes the Δ9 desaturation of saturated fatty acids. In some organisms, particularly insects, specialized desaturases are involved in pheromone biosynthesis and can exhibit different positional specificities, such as Δ11 desaturation.

One notable enzyme that interacts with C16 acyl-CoAs is the bifunctional Δ11-desaturase from the silkmoth, Bombyx mori, known as Desat1. This enzyme is involved in the biosynthesis of the sex pheromone bombykol. It first catalyzes the Z11 desaturation of a C16 acyl-CoA and subsequently introduces a conjugated Δ10,12-diene system.[1][2] This highlights the diverse enzymatic activities that can utilize (11Z)-Hexadec-11-enoyl-CoA or its precursors.

Accurate measurement of the enzymatic activity involving (11Z)-Hexadec-11-enoyl-CoA is essential for understanding lipid metabolic pathways, identifying enzyme inhibitors for therapeutic purposes, and for biotechnological applications. These application notes provide detailed protocols for robust and reliable in vitro assays to determine the activity of enzymes that metabolize (11Z)-Hexadec-11-enoyl-CoA.

Enzyme Activity and Inhibitor Screening

The activity of desaturases is typically measured by quantifying the conversion of a saturated or monounsaturated substrate to its desaturated product. For drug development, the focus is often on identifying and characterizing inhibitors of these enzymes. A common metric for this is the IC50 value, which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Example of Inhibitor Potency Data for Stearoyl-CoA Desaturase (SCD)

CompoundAssay TypeCell Line / Enzyme SourceIC50 ValueReference
Compound ARadiometric Cell-BasedHepG2 cells0.3 ± 0.1 µM[3]
SterculateLC/MS Cell-BasedHepG2 cells247 nM[1]

Note: These IC50 values are for inhibitors of SCD acting on stearoyl-CoA and serve as examples of the type of quantitative data generated from these assays.

Signaling Pathways and Experimental Workflows

The activity of fatty acid desaturases is a critical node in lipid metabolism, influencing pathways that lead to the synthesis of various lipid species and signaling molecules. Understanding the experimental workflow is key to obtaining reliable data.

fatty_acid_desaturation_pathway cluster_0 Substrate Pool cluster_1 Enzymatic Reaction cluster_2 Product Pool Palmitoyl-CoA (16:0) Palmitoyl-CoA (16:0) Fatty Acid Desaturase (e.g., Δ11-Desaturase) Fatty Acid Desaturase (e.g., Δ11-Desaturase) Palmitoyl-CoA (16:0)->Fatty Acid Desaturase (e.g., Δ11-Desaturase) Substrate (11Z)-Hexadec-11-enoyl-CoA (16:1) (11Z)-Hexadec-11-enoyl-CoA (16:1) (11Z)-Hexadec-11-enoyl-CoA (16:1)->Fatty Acid Desaturase (e.g., Δ11-Desaturase) Substrate (for conjugase activity) Fatty Acid Desaturase (e.g., Δ11-Desaturase)->(11Z)-Hexadec-11-enoyl-CoA (16:1) Product (10E,12Z)-Hexadeca-10,12-dienoyl-CoA (10E,12Z)-Hexadeca-10,12-dienoyl-CoA Fatty Acid Desaturase (e.g., Δ11-Desaturase)->(10E,12Z)-Hexadeca-10,12-dienoyl-CoA Product

Fatty Acid Desaturation Pathway Example

experimental_workflow Enzyme Source Preparation Enzyme Source Preparation Assay Incubation Assay Incubation Enzyme Source Preparation->Assay Incubation Microsomes or Recombinant Enzyme Reaction Termination & Lipid Extraction Reaction Termination & Lipid Extraction Assay Incubation->Reaction Termination & Lipid Extraction Substrate + Cofactors Product Separation & Analysis Product Separation & Analysis Reaction Termination & Lipid Extraction->Product Separation & Analysis Folch/Bligh-Dyer Data Analysis Data Analysis Product Separation & Analysis->Data Analysis GC-MS, LC-MS, HPLC, or TLC Results Results Data Analysis->Results Enzyme Activity / IC50

General Experimental Workflow for Desaturase Assays

Experimental Protocols

Two common and robust methods for measuring desaturase activity are the radiometric assay, which directly measures the conversion of a radiolabeled substrate, and the Gas Chromatography-Mass Spectrometry (GC-MS) based assay, which determines the ratio of product to substrate (the desaturation index).

Protocol 1: Radiometric Assay for Desaturase Activity

This protocol is adapted from methods used for measuring SCD1 activity and can be modified for other desaturases. It relies on the use of a radiolabeled substrate and subsequent separation of the substrate and product by Thin-Layer Chromatography (TLC).

Materials:

  • Enzyme source: Microsomal fractions from liver or recombinant desaturase expressed in a suitable system (e.g., Sf9 cells).

  • Substrate: [1-¹⁴C]-(11Z)-Hexadec-11-enoyl-CoA or a suitable radiolabeled precursor like [1-¹⁴C]-Palmitoyl-CoA.

  • Cofactors: NADH or NADPH.

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM ATP, 0.5 mM Coenzyme A, and 1 mM NADH.

  • Reaction Termination Solution: 10% (w/v) KOH in 80% ethanol.

  • Acidification Solution: 6 M HCl.

  • Extraction Solvent: Hexane (B92381).

  • TLC Plate: Silica (B1680970) gel G plates, which can be impregnated with silver nitrate (B79036) for better separation of saturated and unsaturated fatty acids.

  • TLC Mobile Phase: A solvent system appropriate for separating the fatty acid methyl esters, e.g., heptane:diethyl ether:acetic acid (70:30:1 v/v/v).[4]

  • Scintillation fluid and counter.

Procedure:

  • Enzyme Preparation: Prepare microsomal fractions from tissues or cell lysates containing the recombinant enzyme. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a microcentrifuge tube, add the desired amount of microsomal protein (e.g., 50-200 µg) to the pre-warmed assay buffer.

    • To test inhibitors, pre-incubate the enzyme with the compound or vehicle (e.g., DMSO) for a specified time (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

    • Initiate the reaction by adding the radiolabeled substrate (e.g., [1-¹⁴C]-Palmitoyl-CoA to a final concentration of 10-50 µM).

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding the KOH solution.

    • Saponify the lipids by heating the mixture at 80-90°C for 1 hour to release the fatty acids.[2]

  • Fatty Acid Extraction:

    • Cool the samples to room temperature and acidify by adding 6 M HCl.

    • Extract the fatty acids by adding hexane, vortexing vigorously, and centrifuging to separate the phases.

    • Carefully transfer the upper hexane layer containing the fatty acids to a new tube.

  • Fatty Acid Methyl Ester (FAME) Preparation (Optional but Recommended):

    • Evaporate the hexane under a stream of nitrogen.

    • Methylate the fatty acids by adding a methylating agent like 14% BF₃ in methanol (B129727) and heating at 60°C for 30 minutes.[5]

    • Extract the FAMEs with hexane.

  • TLC Separation:

    • Spot the extracted FAMEs onto a TLC plate.

    • Develop the plate in the chosen mobile phase.

    • Visualize the spots using a phosphorimager or by scraping the corresponding silica sections into scintillation vials.

  • Quantification:

    • Add scintillation fluid to the vials and quantify the radioactivity of the substrate and product bands using a scintillation counter.

    • Calculate the enzyme activity as the percentage of substrate converted to product per unit of time and protein.

Protocol 2: GC-MS Based Desaturation Index Assay

This method is particularly useful for cell-based assays and measures the change in the ratio of monounsaturated to saturated fatty acids, providing a functional readout of desaturase activity.

Materials:

  • Cell line expressing the desaturase of interest (e.g., HepG2 cells).

  • Cell culture medium (consider using lipid-depleted serum to reduce background).[2]

  • Test compounds/inhibitors.

  • Internal Standard: A fatty acid not typically found in the cells, such as C17:0 or C19:0.[5]

  • Lipid Extraction Solvents: Chloroform (B151607) and Methanol (e.g., Folch or Bligh-Dyer methods).

  • Transesterification Reagent: Methanolic HCl or 14% BF₃ in methanol.[6]

  • Extraction Solvent for FAMEs: Hexane.

  • GC-MS system with a suitable capillary column.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with the test inhibitor or vehicle control for a desired period (e.g., 24-48 hours).

  • Cell Harvesting and Lipid Extraction:

    • Wash the cells with ice-cold PBS and harvest them.

    • Add the internal standard to the cell pellet.

    • Perform a total lipid extraction using a method like the Bligh-Dyer procedure: add chloroform/methanol (2:1), vortex, add chloroform and 0.9% NaCl, vortex again, and centrifuge to separate phases.[5]

    • Collect the lower organic phase containing the lipids and dry it under nitrogen.

  • Transesterification to FAMEs:

    • Add the transesterification reagent to the dried lipid extract.

    • Heat the sample (e.g., at 60-80°C) for the required time to convert fatty acids to their methyl esters.

    • Extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Inject the FAME sample into the GC-MS.

    • Separate the FAMEs based on their retention times and identify them based on their mass spectra by comparing them to known standards.

  • Data Analysis:

    • Quantify the peak areas for the substrate and product fatty acids (e.g., palmitic acid, C16:0, and palmitoleic acid, C16:1).

    • Calculate the desaturation index as the ratio of the product to the substrate (e.g., C16:1/C16:0).

    • Determine the effect of the inhibitor by comparing the desaturation index in treated samples to the vehicle control.

Quantitative Data Summary

The primary quantitative output of these assays is either the rate of product formation or the desaturation index. This data is crucial for comparing the efficacy of different inhibitors or understanding the impact of various conditions on enzyme activity.

Table 2: Representative Desaturation Indices in a Cell-Based Assay

Cell LineTreatmentC16:1/C16:0 RatioC18:1/C18:0 RatioReference
HepG2Vehicle (DMSO)BaselineBaseline[5]
HepG2SCD1 InhibitorDecreasedDecreased[5]
Mouse LiverNormal DietBaseline3.7 ± 0.4[7]
Mouse LiverHigh Fat DietIncreased5.7 ± 0.4[7]

Note: "Baseline" indicates the control level, while "Decreased" or "Increased" signifies the expected qualitative change upon treatment or dietary intervention. Specific numerical values can vary significantly between experiments.

Troubleshooting and Considerations

  • Enzyme Activity: Ensure the purity and activity of the enzyme preparation. Avoid multiple freeze-thaw cycles.[2]

  • Substrate and Cofactor Stability: Prepare fresh solutions of substrates and cofactors like NADH for each experiment.[2]

  • Compound Solubility: Poor solubility of test inhibitors can lead to inaccurate potency measurements. Ensure complete solubilization in the vehicle (e.g., DMSO) and maintain a low final vehicle concentration in the assay.[2]

  • Cell-Based Assays: The presence of exogenous fatty acids in the culture medium can interfere with the assay. Using lipid-depleted serum is recommended.[2]

  • Kinetic Parameters: Determining accurate kinetic parameters like Km and Vmax can be challenging in microsomal systems due to the presence of endogenous substrates and competing enzymatic reactions.[8] Careful experimental design and data analysis, potentially involving computer modeling, may be necessary.[8]

By employing these detailed protocols and considering the key variables, researchers can effectively and accurately measure the in vitro activity of enzymes acting on (11Z)-Hexadec-11-enoyl-CoA and related substrates, facilitating advancements in metabolic research and drug discovery.

References

Application

Application Notes and Protocols: Isotopic Labeling of (11Z)-Hexadec-11-enoyl-CoA for Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of (11Z)-Hexadec-11-enoyl-CoA and its application...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isotopic labeling of (11Z)-Hexadec-11-enoyl-CoA and its application in metabolic research. This document is intended for professionals in academic research and the pharmaceutical industry engaged in studying lipid metabolism, metabolic flux, and related therapeutic areas.

Introduction

(11Z)-Hexadec-11-enoyl-CoA is a monounsaturated fatty acyl-CoA that plays a role in specific metabolic pathways. In certain insects, such as the silkworm moth (Bombyx mori), it is a key precursor in the biosynthesis of sex pheromones.[1][2] The enzyme acyl-CoA Δ11-desaturase is responsible for the formation of the cis double bond at position 11.[1] Understanding the metabolic fate of this molecule can provide insights into fatty acid metabolism, enzyme kinetics, and the regulation of related pathways.

Isotopic labeling is a powerful technique used to trace the journey of molecules through metabolic pathways. By replacing one or more atoms of a molecule with their heavier, stable isotopes (e.g., ¹³C or ¹⁵N), researchers can track the labeled molecule and its metabolic products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This approach, often part of a broader methodology known as Metabolic Flux Analysis (MFA), allows for the quantification of the flow of metabolites through a metabolic network.[5][6]

This document outlines methods for preparing isotopically labeled (11Z)-Hexadec-11-enoyl-CoA and its use in metabolic studies.

Key Applications

  • Metabolic Flux Analysis (MFA): Tracing the incorporation of labeled (11Z)-Hexadec-11-enoyl-CoA into downstream metabolites to quantify pathway activity.

  • Enzyme Activity Assays: Using a labeled substrate to monitor the activity of enzymes involved in its metabolism, such as elongases, desaturases, and enzymes of β-oxidation.

  • Lipidomics: Identifying and quantifying complex lipids that incorporate the labeled fatty acyl chain.

  • Drug Discovery: Evaluating the effect of candidate drugs on the metabolic pathways involving (11Z)-Hexadec-11-enoyl-CoA.

Experimental Workflows

Biosynthesis of Isotopically Labeled (11Z)-Hexadec-11-enoyl-CoA

A common and efficient method for producing isotopically labeled acyl-CoAs is through cell culture using Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC).[7][8] This approach involves growing cells in a medium where an essential precursor for CoA biosynthesis, like pantothenic acid (Vitamin B5), is replaced with its isotopically labeled version (e.g., [¹³C₃,¹⁵N₁]-pantothenate).[7] The cells then naturally synthesize labeled Coenzyme A, which is subsequently acylated to form a pool of labeled acyl-CoAs.

To specifically generate labeled (11Z)-Hexadec-11-enoyl-CoA, the cell culture can be supplemented with unlabeled (11Z)-hexadecenoic acid. The cellular machinery will then ligate this fatty acid to the endogenously produced labeled Coenzyme A.

cluster_0 Cell Culture System (e.g., Yeast Pan6-deficient) LabeledPantothenate [¹³C₃,¹⁵N₁]-Pantothenate CellCulture Yeast or Mammalian Cells LabeledPantothenate->CellCulture UnlabeledFattyAcid (11Z)-Hexadecenoic Acid UnlabeledFattyAcid->CellCulture LabeledCoA [¹³C₃,¹⁵N₁]-Coenzyme A CellCulture->LabeledCoA Biosynthesis LabeledAcylCoA Isotopically Labeled (11Z)-Hexadec-11-enoyl-CoA LabeledCoA->LabeledAcylCoA Acyl-CoA Synthetase

Caption: Biosynthesis of Labeled (11Z)-Hexadec-11-enoyl-CoA.

Metabolic Fate Analysis

Once the labeled (11Z)-Hexadec-11-enoyl-CoA is introduced into a biological system (e.g., cell culture, tissue homogenate), its metabolic fate can be traced. This involves extracting metabolites at different time points, separating them using chromatography, and analyzing them by mass spectrometry.

cluster_1 Metabolic Tracing Workflow Start Introduce Labeled (11Z)-Hexadec-11-enoyl-CoA to Biological System Incubation Time-Course Incubation Start->Incubation Extraction Metabolite Extraction Incubation->Extraction Separation LC-MS/MS Analysis Extraction->Separation Analysis Data Analysis and Flux Calculation Separation->Analysis

Caption: Workflow for Metabolic Fate Analysis.

Potential Metabolic Pathways

(11Z)-Hexadec-11-enoyl-CoA can potentially enter several metabolic pathways, including β-oxidation for energy production or elongation to form longer chain fatty acids.

cluster_2 Metabolic Fate of (11Z)-Hexadec-11-enoyl-CoA AcylCoA (11Z)-Hexadec-11-enoyl-CoA BetaOxidation β-Oxidation AcylCoA->BetaOxidation Elongation Fatty Acid Elongation AcylCoA->Elongation Desaturation Fatty Acid Desaturation AcylCoA->Desaturation ComplexLipids Incorporation into Complex Lipids AcylCoA->ComplexLipids AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA VLCFA Very-Long-Chain Fatty Acids Elongation->VLCFA PUFA Polyunsaturated Fatty Acids Desaturation->PUFA PL_TAG Phospholipids, Triacylglycerols ComplexLipids->PL_TAG

Caption: Potential Metabolic Pathways.

Quantitative Data Summary

The efficiency of labeling and incorporation can be influenced by the cell type, culture conditions, and the specific metabolic state of the system. The following table provides a template for summarizing quantitative data from a typical metabolic labeling experiment.

ParameterValueUnitsNotes
Labeling Efficiency
Isotopic Purity of Labeled CoA> 99%Achievable with yeast SILEC systems.[9]
Enrichment of (11Z)-Hexadec-11-enoyl-CoAUser Defined%Dependent on fatty acid uptake and acylation rates.
Metabolic Flux
Rate of β-oxidationUser Definednmol/min/mg proteinTo be determined experimentally.
Rate of ElongationUser Definednmol/min/mg proteinTo be determined experimentally.
Incorporation into PhospholipidsUser Defined% of total labeled poolTo be determined experimentally.
Incorporation into TriacylglycerolsUser Defined% of total labeled poolTo be determined experimentally.

Detailed Experimental Protocols

Protocol for Biosynthesis of Labeled (11Z)-Hexadec-11-enoyl-CoA via SILEC

This protocol is adapted from established SILEC methods.[7][8]

Materials:

  • Saccharomyces cerevisiae Pan6-deficient yeast strain.

  • Yeast growth medium.

  • [¹³C₃,¹⁵N₁]-Pantothenic acid.

  • (11Z)-Hexadecenoic acid.

  • Extraction buffer (e.g., acetonitrile/methanol/water).

  • Centrifuge.

  • Lyophilizer.

Procedure:

  • Yeast Culture: Prepare yeast growth medium, substituting standard pantothenic acid with [¹³C₃,¹⁵N₁]-Pantothenic acid.

  • Inoculation and Growth: Inoculate the medium with the Pan6-deficient yeast strain and grow to the desired cell density.

  • Fatty Acid Supplementation: Add (11Z)-Hexadecenoic acid to the culture medium and incubate for a period to allow for uptake and incorporation into the CoA pool.

  • Cell Harvesting: Harvest the yeast cells by centrifugation.

  • Metabolite Extraction: Extract the acyl-CoAs from the cell pellet using a suitable extraction buffer. This step should be optimized to efficiently extract medium to long-chain acyl-CoAs.[10]

  • Purification (Optional): The extracted acyl-CoAs can be further purified using solid-phase extraction or other chromatographic techniques.

  • Quantification and Purity Analysis: Analyze the extract using LC-MS/MS to determine the concentration and isotopic purity of the labeled (11Z)-Hexadec-11-enoyl-CoA.

Protocol for Metabolic Tracing in Cell Culture

Materials:

  • Mammalian cell line of interest.

  • Cell culture medium and supplements.

  • Isotopically labeled (11Z)-Hexadec-11-enoyl-CoA (prepared as above).

  • Phosphate-buffered saline (PBS).

  • Methanol, chloroform, and KCl solution for lipid extraction.[11]

  • LC-MS/MS system.

Procedure:

  • Cell Seeding: Seed the cells in culture plates and grow to the desired confluency.

  • Introduction of Labeled Substrate: Replace the standard culture medium with a medium containing the isotopically labeled (11Z)-Hexadec-11-enoyl-CoA at a known concentration.

  • Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Metabolite Quenching and Extraction: At each time point, rapidly wash the cells with ice-cold PBS to quench metabolic activity. Extract the metabolites using a modified Folch extraction or a similar method suitable for lipids.[11]

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the samples to identify and quantify the labeled (11Z)-Hexadec-11-enoyl-CoA and its downstream metabolites. Use appropriate mass transitions to distinguish between labeled and unlabeled species.

  • Data Analysis: Calculate the rate of disappearance of the labeled precursor and the rate of appearance of labeled products. This data can then be used in metabolic modeling software to determine metabolic fluxes.[6][12]

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Residual unlabeled pantothenate in the medium.Use a medium with no pantothenate and dialyzed serum if required for mammalian cells. The yeast system generally provides higher efficiency.[9]
Degradation of Acyl-CoAs Multiple freeze-thaw cycles or improper storage.Aliquot extracts and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.[9]
Poor Extraction of Long-Chain Acyl-CoAs Inefficient extraction protocol.Modify the extraction procedure to better accommodate more hydrophobic long-chain species.[10]
Matrix Effects in MS Analysis Co-eluting compounds suppressing or enhancing ionization.Use a stable isotope-labeled internal standard for each analyte if possible. Optimize chromatographic separation.

By following these guidelines and protocols, researchers can effectively utilize isotopic labeling of (11Z)-Hexadec-11-enoyl-CoA to gain valuable insights into lipid metabolism and related cellular processes.

References

Method

Application Note &amp; Protocol: Quantitative Analysis of Long-Chain Acyl-CoAs by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals Introduction Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, formed through the activation of long-chain fat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl-Coenzyme A (LC-CoA) molecules are pivotal intermediates in cellular metabolism, formed through the activation of long-chain fatty acids by the addition of a Coenzyme A (CoA) group. This activation is a critical step that prepares fatty acids for various metabolic pathways, including β-oxidation for energy production, storage as triglycerides, or incorporation into cellular membranes.[1] Given their central role, the precise and accurate quantification of LC-CoAs in biological samples is essential for understanding metabolic regulation and investigating dysfunctions associated with diseases such as type 2 diabetes, fatty liver disease, and certain cancers.[2]

Long-chain fatty acyl-CoA esters are also recognized as important cellular signaling molecules.[3] The analysis of LC-CoAs, however, presents significant analytical challenges due to their low abundance and physicochemical properties.[4] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for LC-CoA analysis, offering high sensitivity and specificity for the quantification of individual LC-CoA species within complex biological matrices.[2] This application note provides a detailed protocol for the extraction and quantitative analysis of long-chain acyl-CoAs from biological samples using LC-MS/MS.

Signaling Pathway: The Role of Long-Chain Acyl-CoAs in Metabolism

Long-chain acyl-CoAs are central to lipid metabolism, serving as substrates for both energy production and lipid synthesis. The conversion of free fatty acids into their active acyl-CoA form is catalyzed by long-chain acyl-CoA synthetase (ACSL) enzymes.[5] Once formed, these molecules can be transported into the mitochondria for β-oxidation to generate ATP. Alternatively, they can be utilized in the endoplasmic reticulum for the synthesis of complex lipids such as triglycerides and phospholipids.[1][5] The balance between these pathways is crucial for maintaining cellular energy homeostasis and lipid balance.

Long-Chain Acyl-CoA Metabolism Cellular Metabolism of Long-Chain Acyl-CoAs Free Fatty Acids Free Fatty Acids ACSL ACSL Free Fatty Acids->ACSL + CoA + ATP Long-Chain Acyl-CoAs Long-Chain Acyl-CoAs Mitochondrial β-oxidation Mitochondrial β-oxidation Long-Chain Acyl-CoAs->Mitochondrial β-oxidation Energy Demand Triglyceride Synthesis Triglyceride Synthesis Long-Chain Acyl-CoAs->Triglyceride Synthesis Energy Surplus Phospholipid Synthesis Phospholipid Synthesis Long-Chain Acyl-CoAs->Phospholipid Synthesis Membrane Biogenesis ATP (Energy) ATP (Energy) Mitochondrial β-oxidation->ATP (Energy) Lipid Droplets Lipid Droplets Triglyceride Synthesis->Lipid Droplets Storage Cell Membranes Cell Membranes Phospholipid Synthesis->Cell Membranes ACSL->Long-Chain Acyl-CoAs

Caption: Cellular metabolism of long-chain acyl-CoAs.

Experimental Workflow for LC-MS/MS Analysis

The successful quantification of long-chain acyl-CoAs by LC-MS/MS relies on a systematic workflow that includes careful sample preparation, robust chromatographic separation, and sensitive mass spectrometric detection. The process begins with the extraction of acyl-CoAs from the biological matrix, followed by separation using reversed-phase liquid chromatography. The eluted compounds are then ionized and detected by a tandem mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

LC_MS_MS_Workflow LC-MS/MS Workflow for Long-Chain Acyl-CoA Analysis cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Tissue Biological Sample (Tissue/Cells) Homogenization Homogenization & Extraction Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification

Caption: General workflow for LC-MS/MS analysis of long-chain acyl-CoAs.

Experimental Protocols

Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues such as muscle and liver.[6]

Materials:

  • Frozen tissue sample (~40 mg)

  • 100 mM Potassium phosphate (B84403) monobasic (KH2PO4), pH 4.9

  • Acetonitrile (ACN)

  • 2-propanol

  • Methanol (MeOH)

  • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, C17:0-CoA)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Place approximately 40 mg of frozen tissue into a 2 mL tube.

  • Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of an ACN:2-propanol:methanol (3:1:1) mixture containing the internal standard (e.g., 20 ng of C17:0-CoA).[6]

  • Homogenize the sample on ice.

  • Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.[6]

  • Collect the supernatant.

  • Re-extract the pellet with the same volume of the ACN:2-propanol:methanol mixture.

  • Centrifuge again and combine the two supernatants.

  • Dry the combined supernatant under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v).[6]

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS Analysis

The following parameters provide a general guideline and should be optimized for the specific instrument and analytes of interest.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[7]

  • Mobile Phase A: Ammonium hydroxide (B78521) in water (e.g., 15 mM).[7]

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Scan Type: Multiple Reaction Monitoring (MRM).[7]

  • Detection: Monitor the precursor ion ([M+H]+) and a specific product ion for each acyl-CoA. A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[2][7]

Quantitative Data

The following tables summarize typical MRM transitions and reported concentrations of various long-chain acyl-CoAs in different biological samples.

Table 1: Representative MRM Transitions for Long-Chain Acyl-CoAs

Acyl-CoA SpeciesPrecursor Ion (m/z)Product Ion (m/z)
Myristoyl-CoA (C14:0)978.4471.4
Palmitoyl-CoA (C16:0)1006.4499.4
Palmitoleoyl-CoA (C16:1)1004.4497.4
Stearoyl-CoA (C18:0)1034.5527.5
Oleoyl-CoA (C18:1)1032.5525.5
Linoleoyl-CoA (C18:2)1030.5523.5
Arachidonoyl-CoA (C20:4)1054.5547.5

Note: These values are representative and may vary slightly depending on the specific instrument and conditions.

Table 2: Reported Concentrations of Long-Chain Acyl-CoAs in Mammalian Tissues and Cells

Acyl-CoA SpeciesHepG2 Cells (pmol/10^6 cells)[4]MCF7 Cells (pmol/mg protein)[4]RAW264.7 Cells (pmol/mg protein)[4]Rat Liver (nmol/g)[7]
Palmitoyl-CoA (C16:0)~2.5~1.5~1.015.3 ± 2.1
Palmitoleoyl-CoA (C16:1)---1.8 ± 0.3
Stearoyl-CoA (C18:0)---5.2 ± 0.8
Oleoyl-CoA (C18:1)---10.1 ± 1.5
Linoleoyl-CoA (C18:2)---2.5 ± 0.4

Data is compiled from multiple sources and experimental conditions may vary.

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of long-chain acyl-CoAs in biological samples. Careful sample preparation is critical to ensure accurate and reproducible results. This methodology is a powerful tool for researchers and drug development professionals seeking to understand the role of lipid metabolism in health and disease.

References

Application

Application Note &amp; Protocol: Quantification of (11Z)-Hexadec-11-enoyl-CoA in Tissues

Audience: Researchers, scientists, and drug development professionals. Introduction (11Z)-Hexadec-11-enoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A thioester.

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z)-Hexadec-11-enoyl-CoA is a long-chain monounsaturated fatty acyl-coenzyme A thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the synthesis of complex lipids.[1][2] They also function as signaling molecules that can regulate enzyme activity, ion channels, and gene transcription.[3] Accurate quantification of specific acyl-CoA species like (11Z)-Hexadec-11-enoyl-CoA in tissues is essential for understanding lipid metabolism in various physiological and pathological states, such as metabolic disorders and diabetes.[2][4]

While methods developed specifically for the (11Z) isomer are not extensively documented, robust and sensitive methods for the general quantification of long-chain acyl-CoAs are well-established and can be adapted.[1][5] The most effective and widely used technique is Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).[6] This application note provides a detailed protocol for the extraction and quantification of (11Z)-Hexadec-11-enoyl-CoA from tissue samples using LC-MS/MS.

Principle of the Method

This method employs a liquid-liquid or solid-phase extraction to isolate acyl-CoAs from tissue homogenates. The extracted acyl-CoAs are then separated using reversed-phase liquid chromatography. Quantification is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[7][8] This approach offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte. For acyl-CoAs, a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP moiety, is typically monitored.[7][8] An internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA (e.g., Heptadecanoyl-CoA), is used to correct for extraction inefficiency and matrix effects.[4][9]

Data Presentation

Quantitative data for (11Z)-Hexadec-11-enoyl-CoA is not widely available. The following table serves as a template for presenting results obtained using the described protocol.

Tissue TypeMean Concentration (pmol/mg protein)Standard Deviation (pmol/mg protein)Method Used
Rat LiverDataDataUHPLC-MS/MS
Mouse Skeletal MuscleDataDataUHPLC-MS/MS
Human Adipose TissueDataDataUHPLC-MS/MS

Experimental Protocols

4.1. Materials and Reagents

  • Tissue Samples: Frozen tissue (e.g., liver, muscle), stored at -80°C.

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate non-endogenous acyl-CoA.

  • Extraction Solvents:

    • Methanol (LC-MS grade)

    • Chloroform (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Isopropanol (LC-MS grade)

    • 5% (w/v) 5-Sulfosalicylic acid (SSA) in deionized water, chilled.[10]

  • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[4][9]

  • Solid-Phase Extraction (SPE): Weak anion reverse phase SPE columns.[7]

  • LC Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium (B1175870) Hydroxide in Water (or other high pH modifier).

    • Mobile Phase B: Acetonitrile.

  • Other Reagents: Liquid nitrogen, Phosphate-Buffered Saline (PBS), Formic Acid.

4.2. Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is a composite of established methods for acyl-CoA extraction.[4][7][9] It is critical to keep samples on ice throughout the procedure to prevent degradation.

  • Tissue Preparation: Weigh approximately 40-100 mg of frozen tissue in a pre-chilled tube.[4][7]

  • Internal Standard Addition: Add a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA) to the tube.[4]

  • Homogenization: Add 1 mL of ice-cold homogenization buffer (100 mM KH₂PO₄, pH 4.9). Homogenize the tissue on ice using a mechanical homogenizer (e.g., Omni TH) for two 30-second intervals.[4][7]

  • Solvent Extraction: Add 2 mL of an organic solvent mixture (e.g., Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v). Vortex vigorously for 2 minutes and sonicate for 3 minutes.[4]

  • Phase Separation: Centrifuge the homogenate at 1300-16000 x g for 10-15 minutes at 4°C.[4][7]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new tube.[7]

  • (Optional) Solid-Phase Extraction (SPE) for Cleanup:

    • Condition an SPE column with 3 mL of methanol, followed by 3 mL of water.[7]

    • Load the supernatant onto the column.

    • Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.[7]

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[7]

    • Combine the eluted fractions and dry under a stream of nitrogen at room temperature.[7]

  • Sample Reconstitution: Reconstitute the dried extract (or an aliquot of the supernatant from step 6) in 100-150 µL of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.[1][7]

4.3. Protocol 2: UHPLC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in water, pH 10.5.[5]

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A typical gradient might start at 5-10% B, increase to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 35-40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Scan Type: Multiple Reaction Monitoring (MRM).[7]

    • MRM Transitions:

      • (11Z)-Hexadec-11-enoyl-CoA (C16:1-CoA): Precursor ion [M+H]⁺ m/z 1006.3 → Product ion m/z 499.2 (Neutral Loss of 507.1).

      • Heptadecanoyl-CoA (C17:0-CoA, Internal Standard): Precursor ion [M+H]⁺ m/z 1020.3 → Product ion m/z 513.2 (Neutral Loss of 507.1).

    • MS Parameters: Optimize source parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature according to the specific instrument used.[1] Collision energy should be optimized for each transition.

  • Quantification:

    • Prepare a calibration curve using a certified standard of a closely related acyl-CoA (e.g., Palmitoleoyl-CoA) spiked with the internal standard.

    • Integrate the peak areas for the analyte and the internal standard in both the standards and the tissue samples.

    • Calculate the concentration of (11Z)-Hexadec-11-enoyl-CoA in the tissue samples by relating the analyte/IS peak area ratio to the calibration curve.

    • Normalize the final concentration to the initial tissue weight or protein concentration of the homogenate.

Visualizations

5.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis tissue Frozen Tissue Sample (~50 mg) is Add Internal Standard (e.g., C17:0-CoA) tissue->is homogenize Homogenize in Buffer (KH2PO4) is->homogenize extract Solvent Extraction (ACN/IPA/MeOH) homogenize->extract centrifuge Centrifuge (4°C) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down Under N2 supernatant->dry reconstitute Reconstitute in 50% Methanol dry->reconstitute lcms UHPLC-MS/MS Analysis (C18, MRM Mode) reconstitute->lcms data Data Processing (Peak Integration) lcms->data quant Quantification (vs. Calibration Curve) data->quant result Final Concentration (pmol/mg tissue) quant->result

Caption: Workflow for tissue acyl-CoA quantification.

5.2. Metabolic Pathway Involvement

(11Z)-Hexadec-11-enoyl-CoA is an intermediate in the β-oxidation of monounsaturated fatty acids. The process involves specific enzymes to handle the double bond.

G acyl_coa (11Z)-Hexadec-11-enoyl-CoA isomerase Enoyl-CoA Isomerase acyl_coa->isomerase trans_enoyl_coa trans-Δ2-Hexadecenoyl-CoA isomerase->trans_enoyl_coa hydratase Enoyl-CoA Hydratase trans_enoyl_coa->hydratase Hydration hydroxyacyl_coa 3-Hydroxyhexadecanoyl-CoA hydratase->hydroxyacyl_coa dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase hydroxyacyl_coa->dehydrogenase Dehydrogenation ketoacyl_coa 3-Ketohexadecanoyl-CoA dehydrogenase->ketoacyl_coa thiolase Thiolase ketoacyl_coa->thiolase Thiolysis acetyl_coa Acetyl-CoA thiolase->acetyl_coa shorter_acyl_coa Myristoyl-CoA (C14:0-CoA) thiolase->shorter_acyl_coa

Caption: Simplified β-oxidation of a monounsaturated acyl-CoA.

References

Method

Application Notes and Protocols for Heterologous Expression of Desaturase for Pheromone Production

For Researchers, Scientists, and Drug Development Professionals Introduction Insect sex pheromones, primarily fatty acid derivatives, offer an environmentally friendly alternative to conventional pesticides for pest mana...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect sex pheromones, primarily fatty acid derivatives, offer an environmentally friendly alternative to conventional pesticides for pest management through strategies like mating disruption.[1][2][3][4][5] However, their complex chemical synthesis can be commercially challenging.[1][4] Metabolic engineering in microbial hosts, such as yeast and bacteria, presents a promising and sustainable platform for the production of these valuable compounds.[1][4][5] This document provides a detailed protocol for the heterologous expression of desaturase enzymes, a critical step in the biosynthetic pathway of many moth pheromones, using yeast as the primary expression host.

The biosynthesis of typical Type I moth pheromones originates from saturated fatty acids like palmitic or stearic acid. The process involves a series of enzymatic reactions including desaturation, chain-shortening or elongation, reduction, and final functional group modification.[6] Desaturases introduce specific double bonds into the fatty acyl chain, a key determinant of the final pheromone structure.[1][7] By expressing a specific desaturase, often in combination with other enzymes like fatty acyl-CoA reductases (FARs) and acetyltransferases, the metabolic machinery of a host organism can be programmed to produce the desired pheromone components.[1][2][8]

Signaling Pathways and Experimental Workflows

The overall workflow for producing insect pheromones in a heterologous host involves several key stages, from gene identification and vector construction to fermentation and product analysis. The biosynthetic pathway within the engineered yeast cell is a multi-step process, converting native fatty acids into the final pheromone product.

Pheromone_Biosynthesis_Pathway cluster_host_cell Engineered Yeast Cell Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Acetyl_CoA->FAS Saturated_Fatty_Acyl_CoA Saturated Fatty Acyl-CoA (e.g., C16:CoA) FAS->Saturated_Fatty_Acyl_CoA Desaturase Heterologous Desaturase (e.g., Δ11) Saturated_Fatty_Acyl_CoA->Desaturase Unsaturated_Fatty_Acyl_CoA Unsaturated Fatty Acyl-CoA Desaturase->Unsaturated_Fatty_Acyl_CoA FAR Heterologous Fatty Acyl-CoA Reductase (FAR) Unsaturated_Fatty_Acyl_CoA->FAR Fatty_Alcohol Fatty Alcohol (Pheromone Precursor) FAR->Fatty_Alcohol Acetyltransferase Heterologous Acetyltransferase (AT) Fatty_Alcohol->Acetyltransferase Pheromone_Acetate Pheromone Acetate (B1210297) Acetyltransferase->Pheromone_Acetate

Caption: Biosynthetic pathway for fatty acid-derived pheromones in engineered yeast.

Experimental_Workflow cluster_gene_prep Gene Preparation cluster_vector_construction Vector Construction cluster_host_engineering Host Engineering cluster_production_analysis Production & Analysis RNA_Extraction 1. RNA Extraction from Pheromone Gland cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis PCR_Amplification 3. PCR Amplification of Desaturase Gene cDNA_Synthesis->PCR_Amplification Ligation 5. Ligation into Vector PCR_Amplification->Ligation Vector_Linearization 4. Expression Vector Linearization Vector_Linearization->Ligation Transformation 6. Transformation into Yeast Host (e.g., P. pastoris) Ligation->Transformation Selection 7. Selection of Recombinant Colonies Transformation->Selection Cultivation 8. Cultivation and Protein Expression Induction Selection->Cultivation Extraction 9. Extraction of Fatty Acids/Alcohols Cultivation->Extraction Analysis 10. GC-MS Analysis Extraction->Analysis

Caption: Overall experimental workflow for heterologous expression of desaturase.

Data Presentation: Pheromone Production Titers

The following table summarizes reported yields for various pheromone components and precursors produced in engineered yeast systems. This data highlights the variability in production based on the specific enzymes, host strains, and cultivation strategies employed.

Pheromone Component/PrecursorExpressed EnzymesHost OrganismTiter (mg/L)Reference
(Z)-11-Hexadecen-1-ol (Z11-16:OH)A. transitella Δ11 desaturase, H. armigera FARYarrowia lipolytica1.7[1]
(Z)-9-Tetradecenyl acetate (Z9-14:OAc)D. melanogaster Δ9 desaturase, H. armigera FAR, S. cerevisiae ATF1Yarrowia lipolytica7.3[1]
(Z)-7-Dodecen-1-ol (Z7-12:OH)D. melanogaster Dmd9 desaturase, H. armigera FARYarrowia lipolytica0.10 ± 0.02[2][3]
(Z)-7-Tetradecen-1-ol (Z7-14:OH)D. melanogaster Dmd9 desaturase, H. armigera FARYarrowia lipolytica0.48 ± 0.03[2][3]
(Z)-9-Dodecen-1-ol (Z9-12:OH)L. botrana Lbo_PPTQ desaturase, H. armigera FARYarrowia lipolytica0.21 ± 0.03[2][3]
(Z)-11-Hexadecen-1-ol (Z11-16:OH)A. segetum Δ11 desaturase and reductaseSaccharomyces cerevisiae0.0195[1][5]

Experimental Protocols

Protocol 1: Desaturase Gene Cloning and Expression Vector Construction

This protocol outlines the steps for isolating a desaturase gene from an insect pheromone gland and constructing a yeast expression vector.

1. Materials:

  • Trizol Reagent (e.g., Invitrogen)

  • SuperScript® III First-Strand Synthesis SuperMix (e.g., Invitrogen)

  • High-fidelity DNA polymerase

  • Degenerate or specific primers for the desaturase gene

  • Yeast expression vector (e.g., pPICZ A for Pichia pastoris, pYES2 for S. cerevisiae)

  • Restriction enzymes and T4 DNA ligase

  • E. coli competent cells (e.g., DH5α) for plasmid propagation

  • LB medium and appropriate antibiotics

2. Procedure:

  • RNA Extraction: Extract total RNA from the pheromone glands of the target insect species using Trizol Reagent according to the manufacturer's instructions.[9]

  • cDNA Synthesis: Reverse transcribe the total RNA into cDNA using a first-strand synthesis kit, such as SuperScript® III.[9]

  • PCR Amplification: Amplify the full-length coding sequence of the desaturase gene from the cDNA. Use primers designed based on known desaturase sequences. The PCR protocol is typically: denaturation at 95°C for 30 sec, annealing at 55°C for 45 sec, and extension at 72°C for 1 min, for 35 cycles.[9]

  • Vector and Insert Preparation: Digest both the amplified PCR product and the chosen yeast expression vector with appropriate restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the purified desaturase gene insert into the linearized expression vector using T4 DNA ligase.

  • Transformation into E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification.

  • Verification: Select transformed E. coli colonies on antibiotic-containing LB plates. Isolate plasmid DNA from overnight cultures and verify the correct insertion of the desaturase gene via restriction digest analysis and Sanger sequencing.[10]

Protocol 2: Heterologous Expression in Pichia pastoris

This protocol details the transformation and induction of desaturase expression in the methylotrophic yeast Pichia pastoris.

1. Materials:

  • Verified expression vector containing the desaturase gene

  • Pichia pastoris competent cells (e.g., X-33, GS115)

  • YPD medium (1% yeast extract, 2% peptone, 2% dextrose)

  • Zeocin or other appropriate selection agent

  • BMGY medium (1% yeast extract, 2% peptone, 100 mM potassium phosphate (B84403) pH 6.0, 1.34% YNB, 0.0004% biotin, 1% glycerol)

  • BMMY medium (same as BMGY, but with 0.5% methanol (B129727) instead of glycerol)

  • Methanol

2. Procedure:

  • Vector Linearization: Linearize the expression plasmid with a suitable restriction enzyme to facilitate integration into the yeast genome.

  • Yeast Transformation: Transform the linearized plasmid into competent P. pastoris cells using electroporation or a chemical transformation kit (e.g., Pichia EasyComp™ Transformation Kit).[11]

  • Selection of Transformants: Plate the transformed cells on YPD agar (B569324) plates containing the appropriate antibiotic (e.g., 100 µg/mL Zeocin). Incubate at 28-30°C for 3-4 days until colonies appear.[11]

  • Screening for High-Expression Clones (Optional): To find multi-copy integrants which may lead to higher expression, re-streak prominent colonies on YPD plates with progressively higher concentrations of the selection agent (e.g., 500, 1000, 2000 µg/mL Zeocin).[11]

  • Pre-culture (Growth Phase): Inoculate a selected colony into 50 mL of BMGY medium in a 250 mL baffled flask. Grow at 28°C with vigorous shaking (250 rpm) for approximately 24 hours until the culture is in the mid-log phase (OD₆₀₀ ≈ 2-6).[12]

  • Induction of Expression:

    • Harvest the cells from the BMGY culture by centrifugation (e.g., 1500 x g for 10 minutes).[12]

    • Resuspend the cell pellet in BMMY medium to an OD₆₀₀ of ~1.0. This medium change replaces glycerol (B35011) with methanol, which induces expression from the AOX1 promoter.

    • Incubate the culture at 28°C with shaking (250 rpm).[12]

    • Maintain induction by adding 0.5% (v/v) methanol every 24 hours for a total of 72-96 hours.[12]

    • Collect cell samples at various time points (e.g., 0, 24, 48, 72, 96 hours) to analyze protein expression and pheromone production.[12]

Protocol 3: Pheromone Extraction and Analysis

This protocol describes the extraction of fatty acid-derived products from the yeast culture and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Materials:

  • Yeast culture from Protocol 2

  • Internal standard (e.g., methyl (Z)-10-heptadecenoate)

  • Solvents: Hexane (B92381), Methanol, Chloroform

  • Sulphuric acid

  • Sodium chloride (saturated solution)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., SP-2560, 100m x 0.25mm)[13]

2. Procedure:

  • Cell Harvesting: Centrifuge a known volume of the induced yeast culture (e.g., 50 mL) to pellet the cells.

  • Lipid Extraction:

    • Resuspend the cell pellet in a mixture of chloroform:methanol (2:1, v/v).

    • Add an internal standard to quantify the products.

    • Disrupt the cells, for example by vortexing with 0.5 mm glass beads, to ensure complete extraction.

  • Transesterification to Fatty Acid Methyl Esters (FAMEs):

    • To analyze the fatty acid profile, the extracted lipids must be converted to their more volatile methyl esters.

    • Add 2% (v/v) sulphuric acid in methanol to the lipid extract and heat at 90°C for 1 hour.

    • After cooling, add water and saturated NaCl solution to the mixture.

  • FAME Extraction:

    • Extract the FAMEs from the mixture by adding hexane. Vortex and then centrifuge to separate the phases.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Concentrate the sample under a stream of nitrogen if necessary.

    • Inject an aliquot (e.g., 1 µL) of the sample into the GC-MS system.

    • GC Conditions (Example): Use a temperature gradient suitable for separating long-chain fatty acids, such as an initial temperature of 90°C, ramping to 250°C at 5°C/min.[13]

    • MS Conditions: The mass spectrometer is typically operated in electron impact (EI) mode for fragmentation and identification.[13]

    • Identify the pheromone components by comparing their retention times and mass spectra with those of authentic standards. Quantify the products based on the peak area relative to the internal standard.[14][15]

Conclusion

The heterologous expression of desaturases in microbial hosts is a powerful strategy for the sustainable production of insect pheromones. Yeast, particularly Pichia pastoris and Yarrowia lipolytica, has proven to be an effective and versatile chassis for this purpose.[1][4] The protocols outlined in this document provide a comprehensive framework for researchers to clone, express, and analyze desaturase activity, paving the way for the development of customized microbial cell factories for a wide range of valuable fatty acid-derived molecules. Optimization of codon usage, expression conditions (pH, methanol concentration), and co-expression of downstream pathway enzymes are critical for maximizing product yields.[11][16]

References

Application

Application Notes and Protocols for the Purification of (11Z)-Hexadec-11-enoyl-CoA from Biological Samples

For Researchers, Scientists, and Drug Development Professionals Introduction (11Z)-Hexadec-11-enoyl-CoA is a key intermediate in the biosynthesis of certain insect pheromones, such as bombykol (B110295) in the silkworm,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z)-Hexadec-11-enoyl-CoA is a key intermediate in the biosynthesis of certain insect pheromones, such as bombykol (B110295) in the silkworm, Bombyx mori. Its specific structure, featuring a cis double bond at the 11th position of a 16-carbon acyl chain attached to coenzyme A, makes it a molecule of interest for research in insect biochemistry, pest management strategies, and potentially as a target for drug development. The purification of this specific acyl-CoA from biological samples is essential for its characterization, quantification, and for downstream functional studies.

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of (11Z)-Hexadec-11-enoyl-CoA from biological samples, with a particular focus on insect pheromone glands.

Data Presentation

The following tables summarize quantitative data related to the purification and analysis of long-chain acyl-CoAs, including representative data for (11Z)-Hexadec-11-enoyl-CoA derivatives.

Table 1: Recovery Rates of Long-Chain Acyl-CoA Purification Methods

MethodBiological SampleRecovery Rate (%)Reference
Two-Phase Extraction & Methanol/Ammonium AcetateRat Tissue~55% (with acyl-CoA-binding protein)[1]
Solid-Phase Extraction (Oligonucleotide Column) & HPLCRat Tissues70-80%

Table 2: Representative Concentrations of Acyl-CoAs in Biological Samples

Acyl-CoABiological SampleConcentration (nmol/g wet weight)Reference
Total Long-Chain Acyl-CoAsRat Liver (fed)108 ± 11
Total Long-Chain Acyl-CoAsRat Liver (fasted)248 ± 19
(Z)-11-Hexadecenol*Engineered S. cerevisiae culture (100 ml)19.5 µg

*Note: This is the alcohol derivative of (11Z)-Hexadec-11-enoyl-CoA, produced in a heterologous system. This value provides an estimation of achievable yields in engineered systems.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Purification of (11Z)-Hexadec-11-enoyl-CoA

This protocol is adapted from a modified method for long-chain acyl-CoA extraction and is suitable for small tissue samples such as insect pheromone glands.

Materials:

  • Biological tissue (e.g., Bombyx mori pheromone glands)

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile (B52724) (ACN)

  • Oligonucleotide purification columns

  • Glacial acetic acid

  • (11Z)-Hexadec-11-enoyl-CoA standard (available from commercial suppliers)

  • Homogenizer (glass)

  • Centrifuge

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Homogenization:

    • Excise the biological tissue (e.g., pheromone glands) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Homogenize the frozen tissue in a pre-chilled glass homogenizer with 1 ml of cold KH2PO4 buffer (100 mM, pH 4.9).

    • Add 1 ml of 2-propanol and continue homogenization until a uniform suspension is achieved.

  • Acyl-CoA Extraction:

    • Transfer the homogenate to a centrifuge tube and add 2 ml of acetonitrile (ACN).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the tissue debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Purification:

    • Equilibrate an oligonucleotide purification column according to the manufacturer's instructions.

    • Load the supernatant onto the equilibrated column. The acyl-CoAs will bind to the column matrix.

    • Wash the column with a suitable buffer to remove unbound contaminants (refer to column manufacturer's protocol).

    • Elute the bound acyl-CoAs with 2-propanol.

  • Sample Concentration and Preparation for HPLC:

    • Concentrate the eluted fraction under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried residue in a small volume of the initial HPLC mobile phase.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm I.D. x 150 mm, 5 µm particle size). For improved separation of geometric isomers, a cholesterol-based column can be considered.

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9

  • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic for re-equilibration)

  • Flow Rate: 0.5 ml/min

  • Detection: UV at 260 nm (for the adenine (B156593) base of CoA)

  • Injection Volume: 20 µl

Quantification:

  • Prepare a standard curve using a commercially available (11Z)-Hexadec-11-enoyl-CoA standard of known concentrations.

  • Inject the purified sample and the standards onto the HPLC system.

  • Identify the peak corresponding to (11Z)-Hexadec-11-enoyl-CoA in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of (11Z)-Hexadec-11-enoyl-CoA in the sample by interpolating its peak area on the standard curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis Tissue Biological Tissue (e.g., Pheromone Gland) Homogenization Homogenization (KH2PO4 buffer, 2-propanol) Tissue->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (Oligonucleotide Column) Supernatant->SPE Elution Elution (2-propanol) SPE->Elution Concentration Concentration Elution->Concentration HPLC HPLC-UV Analysis (C18 Column) Concentration->HPLC Quantification Quantification HPLC->Quantification

Caption: Experimental workflow for the purification of (11Z)-Hexadec-11-enoyl-CoA.

Signaling Pathway: Biosynthesis of Bombykol in Bombyx mori

bombykol_biosynthesis cluster_pathway Bombykol Biosynthesis Pathway Palmitoyl_CoA Palmitoyl-CoA Hexadecenoyl_CoA (11Z)-Hexadec-11-enoyl-CoA Palmitoyl_CoA->Hexadecenoyl_CoA Δ11-desaturase Dienoyl_CoA (10E,12Z)-Hexadeca-10,12-dienoyl-CoA Hexadecenoyl_CoA->Dienoyl_CoA (11Z)-hexadec-11-enoyl-CoA conjugase Bombykol Bombykol ((10E,12Z)-Hexadeca-10,12-dien-1-ol) Dienoyl_CoA->Bombykol Fatty Acyl Reductase (FAR)

Caption: Biosynthetic pathway of the pheromone bombykol from palmitoyl-CoA.

References

Technical Notes & Optimization

Troubleshooting

(11Z)-Hexadec-11-enoyl-CoA degradation and stability issues

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and stability of (11Z)-Hexadec-11-enoyl-CoA. Below you will find tro...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the degradation and stability of (11Z)-Hexadec-11-enoyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual diagrams to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (11Z)-Hexadec-11-enoyl-CoA in biological systems?

A1: The primary degradation pathway for (11Z)-Hexadec-11-enoyl-CoA is mitochondrial beta-oxidation. This process breaks down the fatty acyl-CoA molecule into two-carbon acetyl-CoA units. Due to the presence of a cis-double bond at an odd-numbered carbon (carbon 11), the standard beta-oxidation pathway requires an additional enzyme, enoyl-CoA isomerase, to handle the unconventional bond configuration.

Q2: What are the main stability concerns when working with (11Z)-Hexadec-11-enoyl-CoA in vitro?

A2: Like other long-chain unsaturated fatty acyl-CoAs, (11Z)-Hexadec-11-enoyl-CoA is susceptible to several forms of degradation:

  • Hydrolysis: The thioester bond is prone to hydrolysis, especially in aqueous solutions at neutral to alkaline pH, yielding the free fatty acid and coenzyme A.

  • Oxidation: The cis-double bond at position 11 is a potential site for oxidation, which can be accelerated by exposure to oxygen, light, and certain metal ions.

  • Physical Instability: Repeated freeze-thaw cycles can lead to degradation of the molecule.[1][2][3]

Q3: How should I store (11Z)-Hexadec-11-enoyl-CoA to ensure its stability?

A3: For optimal stability, (11Z)-Hexadec-11-enoyl-CoA should be stored as a solid at -20°C or below. If a stock solution is required, it should be prepared in a dry organic solvent such as methanol (B129727), aliquoted into single-use vials to minimize freeze-thaw cycles, and stored at -80°C under an inert atmosphere (e.g., argon or nitrogen). Aqueous solutions should be prepared fresh and used immediately.

Q4: Can I expect to see isomers of (11Z)-Hexadec-11-enoyl-CoA in my experiments?

A4: It is possible to see the formation of the trans-isomer, (11E)-Hexadec-11-enoyl-CoA, particularly if the sample is exposed to conditions that can induce isomerization, such as high temperatures or certain catalysts. During beta-oxidation, the cis-isomer is enzymatically converted to a trans-isomer by enoyl-CoA isomerase.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental use of (11Z)-Hexadec-11-enoyl-CoA.

Issue Possible Causes Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in HPLC Analysis 1. Interaction of the phosphate (B84403) groups with the stationary phase. 2. Sample solvent incompatible with the mobile phase. 3. Column overload.1. Use a high-purity silica-based column. 2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. 3. Reduce the amount of sample injected onto the column.
Inconsistent Results or Loss of Compound 1. Degradation due to improper storage or handling. 2. Adsorption to plasticware. 3. Hydrolysis in aqueous buffers.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C under inert gas. 2. Use low-adhesion polypropylene (B1209903) or glass vials. 3. Prepare aqueous solutions immediately before use and keep on ice. For longer incubations, consider the pH and buffer composition's impact on stability.
Appearance of Unexpected Peaks in Chromatogram 1. Oxidative degradation products. 2. Hydrolysis products (free fatty acid and Coenzyme A). 3. Isomerization to the trans- form.1. Purge solvents with inert gas and add antioxidants like BHT if compatible with your experiment. Protect samples from light. 2. Confirm the identity of peaks by running standards of the expected degradation products. 3. Use analytical techniques capable of separating cis/trans isomers, such as specialized GC columns or optimized HPLC methods.
Low Recovery from Biological Samples 1. Inefficient extraction. 2. Enzymatic degradation during sample preparation.1. Optimize the extraction protocol. A common method involves protein precipitation with a solvent like methanol followed by solid-phase extraction. 2. Work quickly at low temperatures and consider the use of enzyme inhibitors during the extraction process.

Quantitative Data on Stability

Condition Parameter 24 hours 48 hours 1 week
Temperature % Degradation at 4°C (in aqueous buffer, pH 7.4)Data to be generatedData to be generatedData to be generated
% Degradation at 25°C (in aqueous buffer, pH 7.4)Data to be generatedData to be generatedData to be generated
pH % Degradation at pH 5.0 (25°C in aqueous buffer)Data to be generatedData to be generatedData to be generated
% Degradation at pH 8.0 (25°C in aqueous buffer)Data to be generatedData to be generatedData to be generated
Freeze-Thaw % Degradation after 1 cycleData to be generated
% Degradation after 3 cyclesData to be generated
% Degradation after 5 cyclesData to be generated

Experimental Protocols

Protocol 1: Assessment of (11Z)-Hexadec-11-enoyl-CoA Stability by HPLC-MS

This protocol outlines a method to quantify the degradation of (11Z)-Hexadec-11-enoyl-CoA under various conditions.

Materials:

  • (11Z)-Hexadec-11-enoyl-CoA

  • HPLC-grade methanol

  • HPLC-grade water

  • Ammonium (B1175870) acetate (B1210297)

  • Formic acid

  • HPLC system coupled to a mass spectrometer (LC-MS)

  • C18 reversed-phase HPLC column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of (11Z)-Hexadec-11-enoyl-CoA in dry methanol. Aliquot into single-use vials and store at -80°C.

  • Working Solution Preparation: On the day of the experiment, thaw a stock aliquot and dilute to the desired concentration (e.g., 10 µg/mL) in the test buffer (e.g., 50 mM ammonium acetate buffer at the desired pH).

  • Incubation: Incubate the working solutions under the desired test conditions (e.g., different temperatures, light exposure).

  • Time-Point Sampling: At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of the incubated solution.

  • Sample Quenching: Immediately mix the aliquot with 4 volumes of ice-cold methanol to precipitate any proteins and halt enzymatic degradation.

  • Centrifugation: Centrifuge the quenched sample at 14,000 x g for 10 minutes at 4°C.

  • LC-MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a C18 column with a gradient elution, for example:

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 methanol:water with 0.1% formic acid

    • Gradient: A suitable gradient to separate the parent compound from its degradation products.

  • Data Analysis: Monitor the disappearance of the parent ion of (11Z)-Hexadec-11-enoyl-CoA and the appearance of degradation products (e.g., the free fatty acid). Quantify the peak areas to determine the percentage of degradation over time.

Visualizations

Degradation Pathway of (11Z)-Hexadec-11-enoyl-CoA via Beta-Oxidation

G cluster_prep Initial Cycles of Beta-Oxidation cluster_isomerization Isomerization Step cluster_completion Completion of Beta-Oxidation A (11Z)-Hexadec-11-enoyl-CoA (C16:1, cis-Δ11) B Multiple Cycles of Beta-Oxidation A->B 4 cycles C (3Z)-Hex-3-enoyl-CoA (C6:1, cis-Δ3) B->C Removes 8 carbons D Enoyl-CoA Isomerase C->D E (2E)-Hex-2-enoyl-CoA (C6:1, trans-Δ2) D->E F Remaining Cycles of Beta-Oxidation E->F 2 cycles G 3 Acetyl-CoA F->G

Caption: Beta-oxidation of (11Z)-Hexadec-11-enoyl-CoA.

Experimental Workflow for Stability Assessment

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Stock Solution (in Methanol) prep2 Prepare Working Solution (in Test Buffer) prep1->prep2 exp1 Incubate under Test Conditions prep2->exp1 exp2 Collect Aliquots at Time Points exp1->exp2 an1 Quench with Cold Methanol exp2->an1 an2 Centrifuge an1->an2 an3 Analyze Supernatant by LC-MS an2->an3 an4 Quantify Degradation an3->an4

Caption: Workflow for assessing the stability of (11Z)-Hexadec-11-enoyl-CoA.

Logical Relationship of Stability Factors

G cluster_chemical Chemical Factors cluster_physical Physical Factors center (11Z)-Hexadec-11-enoyl-CoA Stability pH pH pH->center influences hydrolysis Oxygen Oxygen Exposure Oxygen->center promotes oxidation MetalIons Metal Ions MetalIons->center catalyze oxidation Temp Temperature Temp->center affects reaction rates Light Light Exposure Light->center can induce oxidation FreezeThaw Freeze-Thaw Cycles FreezeThaw->center causes degradation

Caption: Factors influencing the stability of (11Z)-Hexadec-11-enoyl-CoA.

References

Optimization

Avoiding isomerization of (11Z)-Hexadec-11-enoyl-CoA during extraction

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the isomerization of (11Z)-Hexadec-11-enoyl-CoA to its (11E) counterpart during extraction and ana...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the isomerization of (11Z)-Hexadec-11-enoyl-CoA to its (11E) counterpart during extraction and analysis. Maintaining the correct cis configuration is critical for accurate biological and pharmacological studies.

Frequently Asked Questions (FAQs)

Q1: What is isomerization in the context of (11Z)-Hexadec-11-enoyl-CoA, and why is it a concern?

Q2: What are the primary factors that cause isomerization of (11Z)-Hexadec-11-enoyl-CoA during extraction?

Several environmental and chemical factors can provide the necessary activation energy for the cis-to-trans conversion. The main culprits are:

  • Heat: Elevated temperatures are a major cause of isomerization. Studies on similar unsaturated fatty acids show that isomerization rates increase significantly with rising temperature and heating time.[2] Temperatures above 140°C can cause intensive isomerization.[3][4]

  • Light: Exposure to light, particularly UV radiation, can promote the formation of radicals that catalyze the isomerization process.

  • Oxygen and Free Radicals: The presence of oxygen can lead to the formation of free radicals, such as thiyl radicals, which can catalyze the isomerization of double bonds in polyunsaturated fatty acids.[5][6] The presence of oxygen has been shown to enhance thermal isomerization.[2]

  • Extreme pH: Both strongly acidic and alkaline conditions can catalyze isomerization. Changes in pH can affect the stability of fatty acid bilayers and may promote reactions that alter the double bond configuration.[7][8]

  • Metal Ions: Divalent metal cations can act as catalysts for radical formation and subsequent isomerization.

Q3: How can I minimize isomerization during my extraction and sample preparation?

To preserve the native (11Z) configuration, a multi-faceted approach is required:

  • Maintain Low Temperatures: Perform all extraction steps at or below 4°C (i.e., on ice or in a cold room).

  • Protect from Light: Use amber glass vials or wrap containers in aluminum foil to prevent photo-isomerization.

  • Create an Inert Environment: Degas all solvents and purge sample vials with an inert gas like argon or nitrogen to eliminate oxygen. The addition of antioxidants, such as butylated hydroxytoluene (BHT), can also mitigate free radical-induced isomerization.[3]

  • Control pH: Use buffered solutions to maintain a neutral pH (6.0-7.5) throughout the extraction process.

  • Use High-Purity Reagents: Utilize high-purity, peroxide-free solvents and consider adding a chelating agent like EDTA to sequester catalytic metal ions.

Q4: What analytical techniques are suitable for detecting and quantifying the (11Z) and (11E) isomers?

Distinguishing between geometric isomers requires high-resolution analytical techniques.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) is a standard method for separating fatty acid methyl esters (FAMEs), including cis and trans isomers.[9]

  • High-Performance Liquid Chromatography (HPLC): Silver ion HPLC (Ag+-HPLC) is particularly effective, as the silver ions interact differently with cis and trans double bonds, allowing for excellent separation.[10]

  • Mass Spectrometry (MS): Coupling GC or HPLC with mass spectrometry (GC-MS or LC-MS) provides definitive identification and quantification of the isomers based on their mass-to-charge ratio and fragmentation patterns.[11]

Troubleshooting Guide: High (11E) Isomer Content

If analysis reveals significant contamination with the (11E)-Hexadec-11-enoyl-CoA isomer, consult the following table to identify and remedy potential causes.

Potential Cause Problem Identification Recommended Solution
Excessive Heat The extraction, solvent evaporation, or sample derivatization was performed at room temperature or higher.Maintain all samples and reagents on ice (0-4°C). Evaporate solvents under a gentle stream of nitrogen at low temperatures (<30°C).
Light Exposure Clear glass vials were used; the procedure was performed under direct laboratory lighting.Switch to amber glass vials or wrap all containers in foil. Minimize exposure to ambient light where possible.
Oxygen/Radical Contamination Solvents were not degassed; samples were not handled under an inert atmosphere.Use solvents that have been sparged with nitrogen or argon. Blanket the sample with inert gas during all transfers and evaporation steps. Add an antioxidant (e.g., 0.01% BHT) to extraction solvents.
Incorrect pH Unbuffered water or solutions with extreme pH were used during the extraction.Prepare all aqueous solutions with a stable buffer system (e.g., phosphate (B84403) or HEPES) to maintain a pH between 6.0 and 7.5.
Metal Ion Catalysis Reagents or glassware were contaminated with metal ions.Use high-purity, metal-free reagents. Add a chelating agent (e.g., 1 mM EDTA) to aqueous buffers to sequester divalent cations.

Experimental Protocols

Recommended Protocol for Isomerization-Minimized Extraction

This protocol is based on a modified Folch extraction, incorporating steps to prevent isomerization.

Materials and Reagents:

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated Centrifuge

  • Amber glass vials with PTFE-lined caps

  • Nitrogen or Argon gas supply

  • Extraction Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 1 mM EDTA, pre-chilled to 4°C.

  • Antioxidant Stock: 1% Butylated hydroxytoluene (BHT) in methanol.

  • Solvents (HPLC Grade): Chloroform and Methanol, pre-chilled to -20°C.

  • Phase Separation Solution: 0.9% NaCl in ultrapure water, pre-chilled to 4°C.

Procedure:

  • Sample Preparation: All steps must be performed on ice. Place the cell pellet or minced tissue (≤100 mg) in a pre-chilled glass homogenizer.

  • Homogenization: Add 2 mL of ice-cold Extraction Buffer and 20 µL of 1% BHT stock. Homogenize thoroughly until no visible tissue clumps remain. Immediately proceed to the next step.

  • Solvent Extraction:

    • Transfer the homogenate to a 15 mL amber glass vial.

    • Add 8 mL of a pre-chilled 2:1 (v/v) Chloroform:Methanol mixture.

    • Purge the vial headspace with nitrogen/argon, cap tightly, and vortex for 2 minutes.

    • Agitate on a shaker at 4°C for 30 minutes.

  • Phase Separation:

    • Add 2 mL of pre-chilled 0.9% NaCl solution to the vial.

    • Vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Isolate Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a new amber vial.

  • Solvent Evaporation: Dry the organic extract under a gentle stream of nitrogen or argon. Avoid heating the sample. A slight warming of the vial by hand is permissible, but the sample should remain cool to the touch.

  • Storage: Once completely dry, purge the vial with argon, cap tightly, and store at -80°C until analysis. For analysis, reconstitute the lipid film in an appropriate solvent.

Visualizations

Experimental Workflow

The following diagram outlines the key steps in the recommended extraction protocol designed to minimize isomerization.

G start Start: Tissue/Cell Sample homogenize 1. Homogenization - On ice, in buffered solution (pH 7.4) - With BHT & EDTA - Under Nitrogen/Argon start->homogenize extract 2. Solvent Extraction - Pre-chilled Chloroform:Methanol - Amber glass vials homogenize->extract separate 3. Phase Separation - Centrifuge at 4°C extract->separate dry 4. Solvent Evaporation - Stream of N₂/Ar - No external heat separate->dry end End: Purified (11Z) Isomer - Store at -80°C - Under Argon dry->end

Caption: Recommended extraction workflow for (11Z)-Hexadec-11-enoyl-CoA.

Isomerization Pathway

This diagram illustrates the conversion of the cis isomer to the more stable trans isomer, driven by common laboratory catalysts.

G cis (11Z)-Hexadec-11-enoyl-CoA (cis, Kinetically Favored) ts Transition State (Rotation around C=C bond) cis->ts trans (11E)-Hexadec-11-enoyl-CoA (trans, Thermodynamically Stable) ts->trans catalysts Isomerization Drivers catalysts->ts factors • Heat (Δ) • Light (hv) • Radicals (O₂) • Extreme pH (H⁺/OH⁻)

Caption: The pathway of cis-to-trans isomerization.

References

Troubleshooting

Acyl-CoA Quantification: Technical Support Center

Welcome to the technical support center for acyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring acyl-CoA species.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring acyl-CoA species. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors leading to the degradation of acyl-CoA samples?

A1: Acyl-CoA molecules are inherently unstable, and their degradation is primarily influenced by:

  • Temperature and pH: Acyl-CoAs are sensitive to high temperatures and non-optimal pH levels. The thioester bond is susceptible to hydrolysis, which is accelerated under alkaline or strongly acidic conditions.[1][2]

  • Enzymatic Activity: Endogenous acyl-CoA thioesterases present in biological samples can rapidly hydrolyze acyl-CoAs. It is crucial to halt enzymatic activity immediately upon sample collection.[1]

Q2: Why is the immediate flash-freezing of biological samples critical?

A2: Flash-freezing, typically in liquid nitrogen, instantly stops all enzymatic activity within the tissue or cells.[1] This is vital because enzymes like acyl-CoA thioesterases can quickly break down long-chain acyl-CoAs, which would significantly alter the in vivo metabolic profile you are trying to measure.[1] Subsequent storage at -80°C ensures these enzymes remain inactive until sample processing.[1]

Q3: Which analytical method is considered the gold standard for acyl-CoA quantification and why?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for acyl-CoA analysis.[3] This is due to its high sensitivity and specificity, which allows for the comprehensive profiling of a wide range of acyl-CoA species, even those present in low abundance within complex biological samples.[3][4] The multiple reaction monitoring (MRM) mode, in particular, offers precise quantification by monitoring specific precursor-to-product ion transitions for each acyl-CoA.[5]

Q4: What are the primary challenges associated with the LC-MS/MS analysis of acyl-CoAs?

A4: The main challenges include:

  • Poor Chromatographic Peak Shape: Researchers often observe significant peak tailing and signal deterioration, especially for the more hydrophobic, later-eluting long-chain species.[1]

  • Co-elution: The diverse polarity within the acyl-CoA class makes chromatographic separation difficult, sometimes leading to co-elution of different species.[1][6]

  • Matrix Effects: The complex biological matrix of samples can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to reduced sensitivity and inaccurate quantification.[1]

  • Instability in Solution: Acyl-CoAs are prone to hydrolysis during sample preparation and while waiting for analysis in the autosampler.[1][2]

Troubleshooting Guides

Issue 1: Low or No Recovery of Acyl-CoA Analytes

Symptoms:

  • Very low or undetectable signal for your acyl-CoA species of interest.

  • Inconsistent results between replicate samples.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Improper Sample Quenching Immediately flash-freeze tissue or cell samples in liquid nitrogen upon collection to halt enzymatic degradation.[1]
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for the acyl-CoA chain lengths of interest. A common and effective solvent is a mixture of isopropanol, acetonitrile, and a potassium phosphate (B84403) buffer.[1][7] Meticulously follow a standardized extraction protocol.
Analyte Degradation During Prep Keep samples on ice or at 4°C throughout the entire extraction process. Minimize the time samples spend in aqueous solutions. Store final extracts as dry pellets at -80°C and reconstitute them just before LC-MS/MS analysis.
Poor Analyte Stability in Final Extract Reconstitute dry samples in a solvent that promotes stability. Methanol has been shown to provide good stability for acyl-CoAs.[2] Avoid purely aqueous solutions for reconstitution.[2]
Issue 2: Poor Chromatographic Peak Shape (Broadening and Tailing)

Symptoms:

  • Chromatographic peaks are broad instead of sharp.

  • Peaks exhibit significant tailing, making integration difficult and inaccurate.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Column Contamination Implement a column wash protocol between sample batches to remove buildup of biological material.[1]
Suboptimal Mobile Phase For reversed-phase chromatography (e.g., C18 column), consider adding an ion-pairing agent to the mobile phase to improve peak shape and retention of polar acyl-CoAs. Adjusting the pH of the mobile phase can also enhance resolution.
Secondary Interactions with Column Ensure the analytical column is appropriate for acyl-CoA analysis. A C18 reversed-phase column is commonly used and effective.[3]
Issue 3: Inaccurate Quantification and Poor Calibration Curve Linearity

Symptoms:

  • Calibration curve is not linear (R² value is low).

  • High variability in replicate measurements.

  • Non-zero intercept in the calibration curve.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Matrix Effects Prepare calibration standards in a matrix that closely matches the biological samples to compensate for ion suppression or enhancement. If possible, use stable isotope-labeled internal standards for each analyte.[8]
Inappropriate Calibration Range Adjust the concentration range of your calibration standards to bracket the expected concentrations in your samples. For low-concentration analytes, use a narrower range of low-level standards.
Inconsistent Sample Preparation Standardize the extraction protocol meticulously. The addition of an appropriate internal standard early in the workflow can help normalize for variations in extraction efficiency and sample loss.
Contamination in Blank Ensure the solvent used for the blank is high-purity and free of any acyl-CoA contamination.
Regression Model Use a weighted linear regression (e.g., 1/x) for the calibration curve, which can improve accuracy, especially at lower concentrations.[2]

Quantitative Data Summary

The choice of analytical method significantly impacts the sensitivity and precision of acyl-CoA quantification. The following table summarizes key performance metrics for common methods.

Parameter LC-MS/MS HPLC-UV Enzymatic/Fluorometric Assays
Sensitivity (LOD) Low femtomole to low picomolar range.[3]Picomole range (e.g., 0.1-0.4 pmol).[3]Micromolar to picomolar range, depending on the specific kit (e.g., 0.3 µM to 20 pmol).[3]
Linearity Range Typically spans several orders of magnitude.[3]Generally linear over a 100-fold concentration range.[3]Defined by the specific kit (e.g., 20-1000 pmol).[3]
Precision (%CV) Inter-assay: 5-15%.[3]Intra-assay: <1-3%, Inter-assay: <1-3%.[3]Typically <10% as per manufacturer specifications.[3]
Specificity High (based on mass-to-charge ratio and fragmentation).[3][4]Moderate (based on retention time).[3]Can be low; may detect total CoA or be susceptible to interference.[3]
Analyte Coverage Broad (from short- to very-long-chain species).[3][4]Limited (typically short- to long-chain species).[3]Often limited to a single species (e.g., Acetyl-CoA) or total acyl-CoAs.[9]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Cells for LC-MS/MS

This protocol is adapted from methods designed to maximize stability and recovery of acyl-CoAs.[5][7]

Materials:

  • Ice-cold 5% (w/v) Sulfosalicylic Acid (SSA)

  • Internal standard(s) (e.g., C17:0-CoA)

  • Ice-cold microcentrifuge tubes

  • Cell scraper (for adherent cells)

  • Vortexer

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Harvesting and Quenching:

    • Aspirate the culture medium.

    • Immediately add 1 mL of ice-cold 5% SSA solution containing the internal standard to the culture dish or cell pellet.

    • For adherent cells, scrape the cells in the SSA solution. For suspension cells, resuspend the cell pellet in the SSA solution.

  • Lysate Preparation:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 30 seconds to ensure complete cell lysis and protein precipitation.

    • Incubate on ice for 10 minutes.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, being careful not to disturb the protein pellet.

  • Storage:

    • Immediately freeze the supernatant at -80°C or proceed to LC-MS/MS analysis. For long-term storage, evaporate the supernatant to a dry pellet under a stream of nitrogen and store at -80°C.

Visualizations

Acyl_CoA_Quantification_Workflow General Workflow for Acyl-CoA Quantification cluster_pre_analytical Pre-Analytical Phase cluster_analytical_prep Analytical Preparation cluster_analysis Analysis Phase SampleCollection 1. Sample Collection (Tissue/Cells) Quenching 2. Quenching (Flash-freeze in Liquid N2) SampleCollection->Quenching Immediate Storage1 3. Storage (-80°C) Quenching->Storage1 Extraction 4. Extraction (e.g., with SSA or Organic Solvent) + Internal Standard Storage1->Extraction Centrifugation 5. Clarification (Centrifugation) Extraction->Centrifugation Supernatant 6. Supernatant Collection Centrifugation->Supernatant Drying 7. Drying (Optional) (Nitrogen Stream) Supernatant->Drying LCMS 9. LC-MS/MS Analysis Supernatant->LCMS Direct Injection Reconstitution 8. Reconstitution (e.g., in Methanol) Drying->Reconstitution Reconstitution->LCMS DataProcessing 10. Data Processing (Integration, Calibration) LCMS->DataProcessing Quantification 11. Quantification DataProcessing->Quantification

Caption: A generalized workflow for acyl-CoA quantification from sample collection to final analysis.

Troubleshooting_LC_Peaks Troubleshooting Poor Chromatographic Peaks cluster_causes Potential Causes cluster_solutions Solutions Start Poor Peak Shape (Tailing/Broadening) Cause1 Column Contamination Start->Cause1 Cause2 Suboptimal Mobile Phase Start->Cause2 Cause3 Secondary Interactions Start->Cause3 Sol1 Implement Column Wash Protocol Cause1->Sol1 Sol2 - Adjust pH - Add Ion-Pairing Agent Cause2->Sol2 Sol3 Use Appropriate Column (e.g., C18) Cause3->Sol3

Caption: A troubleshooting guide for common causes of poor chromatographic peak shape in acyl-CoA analysis.

References

Optimization

Technical Support Center: Synthesis of (11Z)-Hexadec-11-enoyl-CoA

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the enzyma...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the enzymatic synthesis of (11Z)-Hexadec-11-enoyl-CoA.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of (11Z)-Hexadec-11-enoyl-CoA, offering potential causes and actionable solutions.

Problem 1: Low or No Yield of (11Z)-Hexadec-11-enoyl-CoA

Q: My reaction has proceeded for the recommended time, but I observe a very low or negligible amount of the desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors related to the enzyme, substrates, or reaction conditions. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Enzyme Inactivity: The acyl-CoA synthetase (ACS) may be inactive or exhibit low specific activity towards (11Z)-Hexadec-11-enoic acid.

    • Solution: Verify the activity of your enzyme stock with a reliable positive control substrate, such as oleic or palmitic acid.[1][2] Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. If using a commercial enzyme, check the expiration date and handling recommendations. Consider screening different long-chain acyl-CoA synthetase isoforms, as they exhibit varying substrate specificities.[1][2][3]

  • Substrate Quality and Degradation: The purity and integrity of the substrates are critical for a successful reaction.

    • (11Z)-Hexadec-11-enoic Acid: The fatty acid substrate may be of low purity or may have oxidized. Long-chain fatty acids are also poorly soluble in aqueous buffers.[4][5]

      • Solution: Use high-purity (11Z)-Hexadec-11-enoic acid. To improve solubility, dissolve the fatty acid in a minimal amount of an organic solvent like ethanol (B145695) or DMSO before adding it to the reaction mixture.[6] Alternatively, complexing the fatty acid with bovine serum albumin (BSA) can enhance its availability to the enzyme.[7]

    • Coenzyme A (CoA) and ATP: These molecules are susceptible to degradation.

      • Solution: Prepare fresh stock solutions of CoA and ATP. Store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the specific acyl-CoA synthetase being used.

    • Solution: The optimal pH for most acyl-CoA synthetases is between 7.0 and 8.0.[8] The reaction is typically performed at 37°C. Ensure the presence of sufficient Mg²⁺ ions (typically 5-10 mM), which are essential for the reaction.[8] Perform small-scale optimization experiments to determine the optimal pH, temperature, and Mg²⁺ concentration for your enzyme.

  • Product Inhibition: The accumulation of (11Z)-Hexadec-11-enoyl-CoA or the byproduct pyrophosphate (PPi) can inhibit the enzyme.

    • Solution: To alleviate PPi inhibition, consider adding inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi to phosphate (B84403). If product inhibition by the acyl-CoA is suspected, a continuous product removal strategy, such as a two-phase reaction system, could be employed, although this is more complex to set up.

Problem 2: Reaction Stalls Prematurely

Q: The reaction starts well, but then plateaus quickly, leaving a significant amount of unreacted starting material. What could be the cause?

A: An early reaction plateau often indicates the depletion of a critical component or enzyme instability.

Possible Causes and Solutions:

  • ATP Depletion: The synthesis of each molecule of acyl-CoA consumes one molecule of ATP, converting it to AMP and pyrophosphate.[9] If the initial ATP concentration is limiting, the reaction will cease once it is consumed.

    • Solution: Ensure that ATP is not the limiting reagent. For high-yield synthesis, an ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine) can be incorporated to maintain a constant supply of ATP.

  • Enzyme Instability: The acyl-CoA synthetase may not be stable under the reaction conditions for an extended period.

    • Solution: Perform a time-course experiment to assess the stability of the enzyme under your reaction conditions. If instability is observed, consider adding stabilizing agents like glycerol (B35011) or BSA. Alternatively, using an immobilized enzyme can sometimes enhance stability and allow for easier removal from the reaction mixture.[10]

  • Product Degradation: The thioester bond in (11Z)-Hexadec-11-enoyl-CoA is susceptible to hydrolysis, especially at non-optimal pH values.

    • Solution: Maintain a stable pH within the optimal range for the enzyme. Once the reaction is complete, proceed with purification immediately or store the product at -80°C after flash-freezing to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the enzymatic synthesis of acyl-CoAs?

A1: The synthesis of acyl-CoAs by acyl-CoA synthetases is a two-step reaction.[9] First, the fatty acid carboxylate group attacks the α-phosphate of ATP to form an acyl-adenylate intermediate and release pyrophosphate (PPi). In the second step, the thiol group of Coenzyme A attacks the acyl-adenylate, forming the acyl-CoA thioester and releasing AMP.[3][9]

Q2: Why is Mg²⁺ required in the reaction?

A2: Divalent cations, particularly Mg²⁺, are essential cofactors for acyl-CoA synthetases.[8] Mg²⁺ forms a complex with ATP, which is the actual substrate for the enzyme. It helps to neutralize the negative charges on the phosphate groups of ATP, facilitating the nucleophilic attack by the fatty acid carboxylate.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by several methods:

  • HPLC: High-Performance Liquid Chromatography with UV detection (at ~260 nm for the adenine (B156593) moiety of CoA) is a common method to separate and quantify the substrate (CoA) and the product (acyl-CoA).[11][12]

  • LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry offers higher sensitivity and specificity for the detection and quantification of acyl-CoAs, especially in complex mixtures.[1][13]

  • Radiometric Assays: If using a radiolabeled fatty acid, the formation of the radiolabeled acyl-CoA can be quantified by scintillation counting after separation from the unreacted fatty acid.[7][14]

Q4: What are typical concentrations for the reaction components?

A4: While optimal concentrations should be determined empirically, the following table provides a general starting point.

ComponentTypical Concentration RangeNotes
(11Z)-Hexadec-11-enoic acid50 µM - 500 µMSolubility is a key consideration.
Coenzyme A (CoA)100 µM - 1 mMShould be in slight excess of the fatty acid.
ATP1 mM - 10 mMShould be in excess to drive the reaction.
MgCl₂2 mM - 10 mMEssential for ATP-dependent enzymes.
Acyl-CoA Synthetase0.1 µM - 5 µMVaries with enzyme purity and specific activity.
Buffer (e.g., Tris-HCl)50 mM - 100 mMMaintain pH between 7.0 and 8.0.
Dithiothreitol (DTT)0.5 mM - 2 mMTo maintain a reducing environment for CoA.
Inorganic Pyrophosphatase1 - 5 units/mLOptional, to prevent PPi inhibition.

Experimental Protocols

This section provides a general protocol for the enzymatic synthesis of (11Z)-Hexadec-11-enoyl-CoA. This protocol should be optimized for your specific enzyme and experimental setup.

Protocol: Enzymatic Synthesis of (11Z)-Hexadec-11-enoyl-CoA

Materials:

  • (11Z)-Hexadec-11-enoic acid

  • Coenzyme A, lithium salt

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or human ACSL)

  • Inorganic pyrophosphatase (optional)

  • Ethanol or DMSO

  • Bovine Serum Albumin (BSA), fatty acid-free (optional)

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of Tris-HCl, pH 7.5.

    • Prepare 1 M stock solutions of MgCl₂ and DTT.

    • Prepare 100 mM stock solutions of ATP and CoA in water. Adjust the pH to ~7.0 if necessary. Store in aliquots at -20°C or -80°C.

    • Prepare a 10 mM stock solution of (11Z)-Hexadec-11-enoic acid in ethanol or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents to the desired final concentrations (e.g., for a 100 µL reaction):

      • Tris-HCl, pH 7.5 (to a final concentration of 100 mM)

      • MgCl₂ (to a final concentration of 10 mM)

      • DTT (to a final concentration of 1 mM)

      • ATP (to a final concentration of 5 mM)

      • CoA (to a final concentration of 0.5 mM)

      • (11Z)-Hexadec-11-enoic acid (to a final concentration of 0.2 mM)

      • Inorganic pyrophosphatase (optional, 2 units/mL)

      • Acyl-CoA Synthetase (add to initiate the reaction, e.g., 1 µM)

      • Nuclease-free water to the final volume.

    • Gently mix the components by pipetting.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time should be determined by monitoring the reaction progress.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 2 M formic acid or by heat inactivation (e.g., 95°C for 5 minutes).

  • Analysis:

    • Centrifuge the quenched reaction mixture to pellet the precipitated protein.

    • Analyze the supernatant for the presence of (11Z)-Hexadec-11-enoyl-CoA using HPLC or LC-MS/MS.

Visualizations

General Workflow for Enzymatic Synthesis

G prep Reagent Preparation setup Reaction Setup prep->setup incubate Incubation setup->incubate quench Reaction Quenching incubate->quench analyze Analysis (HPLC/LC-MS) quench->analyze G start Low/No Yield enzyme Check Enzyme Activity start->enzyme substrate Verify Substrate Quality start->substrate conditions Optimize Reaction Conditions start->conditions inhibition Assess Product Inhibition start->inhibition G FA (11Z)-Hexadec-11-enoic Acid ACS Acyl-CoA Synthetase FA->ACS ATP ATP ATP->ACS Intermediate Acyl-AMP Intermediate ACS->Intermediate PPi PPi ACS->PPi AcylCoA (11Z)-Hexadec-11-enoyl-CoA Intermediate->AcylCoA AMP AMP Intermediate->AMP CoA CoA CoA->Intermediate

References

Troubleshooting

Technical Support Center: Optimizing LC-MS for (11Z)-Hexadec-11-enoyl-CoA Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass S...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for the analysis of (11Z)-Hexadec-11-enoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended LC-MS setup for analyzing (11Z)-Hexadec-11-enoyl-CoA?

A1: A common and effective setup for analyzing long-chain fatty acyl-CoAs like (11Z)-Hexadec-11-enoyl-CoA is a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer.[1][2] Positive electrospray ionization (ESI) mode is generally preferred as it has been shown to be more sensitive for the detection of fatty acyl-CoAs compared to negative ion mode.[3]

Q2: Which type of HPLC/UHPLC column is best suited for this analysis?

A2: A C18 reversed-phase column is the most frequently used and recommended column for the separation of long-chain fatty acyl-CoAs.[2][4] These columns provide good retention and resolution for these relatively nonpolar molecules.

Q3: What mobile phases should I use for the separation?

A3: A binary gradient using water and acetonitrile (B52724) is a common mobile phase system.[1] To improve peak shape and ionization efficiency, it is highly recommended to use an additive. Ammonium (B1175870) hydroxide (B78521) (at a pH of around 10.5) in both the aqueous and organic phases has been shown to provide excellent separation and sensitivity.[2][4]

Q4: What are the characteristic mass transitions for (11Z)-Hexadec-11-enoyl-CoA in MS/MS analysis?

A4: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[5][6] For (11Z)-Hexadec-11-enoyl-CoA (C16:1-CoA), you would monitor the transition of the precursor ion [M+H]+ to the product ion [M+H-507]+. The specific m/z values will depend on the exact mass of the molecule.

Q5: How can I quantify (11Z)-Hexadec-11-enoyl-CoA in my samples?

A5: Quantification is typically achieved using a stable isotope-labeled internal standard, such as a deuterated or 13C-labeled version of a similar long-chain acyl-CoA (e.g., C17-CoA).[1] A calibration curve is generated by analyzing a series of standards with known concentrations of the analyte and a fixed concentration of the internal standard.[1]

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS analysis of (11Z)-Hexadec-11-enoyl-CoA.

Problem 1: Poor Peak Shape (Tailing or Broadening)

  • Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column contamination.

  • Recommended Solutions:

    • Optimize Mobile Phase: Ensure the mobile phase contains an appropriate additive like ammonium hydroxide to maintain a high pH (around 10.5), which can significantly improve peak shape for acyl-CoAs.[2][4]

    • Column Washing: Implement a robust column washing step in your gradient to remove any strongly retained matrix components.[4]

    • Check for Contamination: Repeated injections of biological extracts can lead to a buildup of material on the column. If peak shape degrades over time, consider flushing the column or replacing it.[4]

Problem 2: Low Signal Intensity/Poor Sensitivity

  • Possible Cause: Suboptimal ionization parameters, ion suppression from matrix components, or analyte degradation.

  • Recommended Solutions:

    • Optimize MS Parameters: Infuse a standard solution of a long-chain acyl-CoA directly into the mass spectrometer to optimize source parameters such as capillary voltage, cone voltage, and gas flows for maximum signal.[5]

    • Improve Sample Preparation: Utilize solid-phase extraction (SPE) to remove interfering substances from your sample matrix.[2] This can reduce ion suppression and improve sensitivity.

    • Ensure Sample Stability: Acyl-CoAs can be unstable in aqueous solutions.[5] Prepare samples in a solution that enhances stability, such as 50% methanol (B129727)/50% 50 mM ammonium acetate (B1210297) (pH 7), and analyze them promptly or store them at -80°C.[5]

Problem 3: Inconsistent Retention Times

  • Possible Cause: Changes in mobile phase composition, fluctuating column temperature, or column degradation.

  • Recommended Solutions:

    • Mobile Phase Preparation: Prepare fresh mobile phases regularly and ensure they are thoroughly mixed.

    • Column Temperature: Use a column oven to maintain a stable temperature throughout the analysis.

    • System Equilibration: Ensure the LC system is adequately equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies designed for the extraction of long-chain fatty acyl-CoAs from biological samples.[2]

  • Sample Homogenization: Homogenize the tissue sample in an appropriate buffer.

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

  • Elution: Elute the acyl-CoAs with an appropriate organic solvent (e.g., acetonitrile or methanol).

  • Solvent Evaporation: Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Data Presentation

Table 1: Typical LC-MS Parameters for Long-Chain Acyl-CoA Analysis
ParameterTypical SettingReference
LC System UPLC or HPLC[1]
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[2]
Mobile Phase A Water with 0.1% Ammonium Hydroxide (pH 10.5)[2]
Mobile Phase B Acetonitrile with 0.1% Ammonium Hydroxide[2]
Flow Rate 0.2 - 0.4 mL/min[5]
Column Temp. 40 - 50 °C[6]
Injection Vol. 5 - 10 µL
MS System Triple Quadrupole[1][2]
Ionization Mode Positive Electrospray Ionization (ESI)[1][3]
Scan Type Multiple Reaction Monitoring (MRM)[5]
Characteristic Neutral Loss of 507 Da[5][6]
Collision Gas Argon[5]
Table 2: Example MRM Transitions for C16 Acyl-CoAs
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Palmitoyl-CoA (C16:0)Calculated [M+H]+[M+H-507]+Optimize experimentally
(11Z)-Hexadec-11-enoyl-CoA (C16:1)Calculated [M+H]+[M+H-507]+Optimize experimentally
Internal Standard (e.g., C17:0-CoA)Calculated [M+H]+[M+H-507]+Optimize experimentally

Note: The exact m/z values need to be calculated based on the chemical formula of the specific acyl-CoA.

Mandatory Visualization

LCMS_Troubleshooting_Workflow cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution PoorPeakShape Poor Peak Shape (Tailing/Broadening) MobilePhaseIssue Mobile Phase Problem PoorPeakShape->MobilePhaseIssue ColumnIssue Column Contamination/Degradation PoorPeakShape->ColumnIssue LowSignal Low Signal Intensity MS_Params Suboptimal MS Parameters LowSignal->MS_Params MatrixEffects Matrix Effects/ Ion Suppression LowSignal->MatrixEffects InconsistentRT Inconsistent Retention Times InconsistentRT->MobilePhaseIssue InconsistentRT->ColumnIssue SystemInstability System Instability InconsistentRT->SystemInstability OptimizeMobilePhase Optimize/Remake Mobile Phase MobilePhaseIssue->OptimizeMobilePhase WashColumn Wash/Replace Column ColumnIssue->WashColumn OptimizeMS Optimize Source Parameters MS_Params->OptimizeMS ImproveSamplePrep Improve Sample Preparation (SPE) MatrixEffects->ImproveSamplePrep EquilibrateSystem Equilibrate System/ Use Column Oven SystemInstability->EquilibrateSystem

Caption: A troubleshooting workflow for common LC-MS issues.

Experimental_Workflow Start Start: Biological Sample Homogenization Sample Homogenization Start->Homogenization ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) Homogenization->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SPE Solid-Phase Extraction (SPE) on C18 Cartridge Centrifugation->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis Reconstitution->LCMS_Analysis DataProcessing Data Processing and Quantification LCMS_Analysis->DataProcessing

Caption: A general experimental workflow for acyl-CoA analysis.

References

Optimization

Technical Support Center: Mass Spectrometry of (11Z)-Hexadec-11-enoyl-CoA

Welcome to the technical support center for the mass spectrometry analysis of (11Z)-Hexadec-11-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooti...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of (11Z)-Hexadec-11-enoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize experimental workflows and overcome challenges related to low signal intensity.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low signal intensity for (11Z)-Hexadec-11-enoyl-CoA in my LC-MS/MS analysis?

A1: Low signal intensity for long-chain acyl-CoAs like (11Z)-Hexadec-11-enoyl-CoA is a common issue stemming from several factors. These include suboptimal ionization efficiency in the mass spectrometer source, inefficient extraction from the sample matrix, and potential degradation of the analyte during sample preparation. The physicochemical properties of long-chain acyl-CoAs can make them challenging to efficiently ionize and detect.

Q2: What is the most sensitive ionization mode for detecting (11Z)-Hexadec-11-enoyl-CoA?

A2: For acyl-CoAs, positive electrospray ionization (ESI+) mode is generally more sensitive, potentially offering a threefold or greater increase in signal intensity compared to the negative ion mode.[1][2] This is because the positive ion mode facilitates the formation of protonated molecules [M+H]+ which are stable and readily detected.

Q3: What are the characteristic fragment ions I should look for in the MS/MS spectrum of (11Z)-Hexadec-11-enoyl-CoA?

A3: A key diagnostic fragmentation pattern for acyl-CoAs in positive ion mode is a characteristic neutral loss of 507 Da.[3][4][5][6] This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety. Therefore, for (11Z)-Hexadec-11-enoyl-CoA (exact mass to be calculated), you would set up a multiple reaction monitoring (MRM) transition from the precursor ion [M+H]+ to a product ion of [M+H-507]+.

Q4: Can derivatization improve the signal intensity of (11Z)-Hexadec-11-enoyl-CoA?

A4: Yes, chemical derivatization is a powerful technique to enhance ionization efficiency. While specific protocols for (11Z)-Hexadec-11-enoyl-CoA are not widely published, derivatization strategies for similar long-chain fatty acids have shown significant success. For instance, attaching a quaternary amine group to the molecule can increase detection sensitivity by over 2500-fold.[7] Research into derivatizing the acyl chain or another part of the molecule could yield substantial signal improvements.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the mass spectrometry analysis of (11Z)-Hexadec-11-enoyl-CoA.

Issue Potential Cause Recommended Solution
Low Signal Intensity Poor ionization efficiency.1. Switch to Positive ESI Mode: If you are using negative mode, switch to positive ESI as it is generally more sensitive for acyl-CoAs.[1] 2. Optimize Mobile Phase: Add modifiers to your mobile phase. For positive mode, 10 mM ammonium (B1175870) formate (B1220265) or 10 mM ammonium acetate (B1210297) with 0.1% formic acid can improve signal intensity.[8][9][10] 3. Optimize MS Parameters: Tune source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature. Also, optimize the collision energy for the specific MRM transition.[4] 4. Consider Derivatization: If signal remains low, explore chemical derivatization strategies to enhance ionization.[7][11]
Inefficient sample extraction.1. Optimize Extraction Protocol: Use a robust extraction method. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective approach for acyl-CoAs.[5][12] A liquid-liquid extraction with an organic solvent can also be effective for long-chain species.[3] 2. Use an Internal Standard: Incorporate an odd-chain acyl-CoA, such as C15:0-CoA or C17:0-CoA, as an internal standard to normalize for extraction efficiency and matrix effects.[4]
Poor Peak Shape/Tailing Suboptimal chromatographic conditions.1. Adjust Mobile Phase pH: For long-chain acyl-CoAs, using a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) on a C18 column can improve peak shape and resolution.[3][5] 2. Optimize Gradient: Adjust the gradient elution profile to ensure proper separation and elution of your analyte.
Inconsistent Results Sample degradation.1. Maintain Cold Chain: Keep samples on ice or at 4°C throughout the preparation process to minimize enzymatic degradation.[13] 2. Immediate Analysis: Analyze samples as quickly as possible after preparation.
Matrix effects.1. Improve Sample Cleanup: Enhance the sample cleanup process using SPE to remove interfering matrix components.[12] 2. Use a Calibration Curve in Matrix: Prepare your calibration standards in a matrix that closely matches your samples to compensate for matrix effects.

Experimental Protocols

Protocol 1: Sample Preparation and Extraction of (11Z)-Hexadec-11-enoyl-CoA from Biological Samples

This protocol provides a general framework for the extraction of long-chain acyl-CoAs.

  • Homogenization: Homogenize the tissue or cell sample in a cold solution (e.g., 0.5 M perchloric acid or an acetonitrile:isopropanol mixture) to quench metabolic activity and precipitate proteins.[3][13]

  • Internal Standard Spiking: Add an internal standard (e.g., C17:0-CoA) to the homogenate.

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., C18) according to the manufacturer's instructions.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.[8]

Protocol 2: LC-MS/MS Method for (11Z)-Hexadec-11-enoyl-CoA Analysis

This protocol outlines a starting point for developing an LC-MS/MS method.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm particle size).[14]

    • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water (pH 10.5).[5]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B. The exact gradient should be optimized for the specific separation.

    • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

    • Column Temperature: 40°C.[14]

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ for (11Z)-Hexadec-11-enoyl-CoA.

    • Product Ion: The fragment corresponding to the neutral loss of 507 Da ([M+H-507]+).[4]

    • MS Parameters: Optimize capillary voltage, cone voltage, desolvation gas temperature and flow, and collision energy to maximize the signal for the specific MRM transition.

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Homogenization Homogenization with Internal Standard Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Eluate Drying and Reconstitution SPE->Eluate LC Liquid Chromatography (LC) Separation Eluate->LC MS Mass Spectrometry (MS) Detection (ESI+) LC->MS Data Data Acquisition (MRM) MS->Data cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions LowSignal Low Signal Intensity Ionization Poor Ionization LowSignal->Ionization Extraction Inefficient Extraction LowSignal->Extraction Degradation Sample Degradation LowSignal->Degradation OptimizeMS Optimize MS (Mode, Parameters) Ionization->OptimizeMS OptimizeMP Optimize Mobile Phase (Additives, pH) Ionization->OptimizeMP Derivatize Consider Derivatization Ionization->Derivatize OptimizeExtract Improve Extraction (SPE, LLE) Extraction->OptimizeExtract ColdChain Maintain Cold Chain Degradation->ColdChain

References

Troubleshooting

Sample preparation challenges for acyl-CoA analysis

Welcome to the technical support center for acyl-CoA analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with sample preparati...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with sample preparation for the accurate quantification of acyl-CoAs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the extraction and analysis of acyl-CoAs.

Q1: What are the most critical factors leading to the degradation of long-chain acyl-CoA samples?

A1: Long-chain acyl-CoAs are inherently unstable molecules susceptible to both chemical and enzymatic degradation.[1] The most critical factors are:

  • Temperature and pH: Acyl-CoAs are sensitive to high temperatures and non-optimal pH conditions. The thioester bond is prone to hydrolysis, which is accelerated at inappropriate pH levels.[1][2] It is crucial to work quickly, keep samples on ice at all times, and use pre-chilled solvents and tubes.[3]

  • Enzymatic Activity: Endogenous thioesterases present in biological samples can rapidly hydrolyze acyl-CoAs.[1] To mitigate this, it is essential to quench metabolic activity immediately upon sample collection, typically by flash-freezing the tissue or cell pellets in liquid nitrogen and storing them at -80°C.[1][3]

Q2: I am observing very low or no recovery of my acyl-CoA analytes. What are the likely causes?

A2: Low recovery is a common problem in acyl-CoA analysis and can often be attributed to several factors during sample handling and extraction.[1]

  • Improper Sample Quenching: Failure to immediately flash-freeze tissue or cell samples allows endogenous enzymes to degrade the acyl-CoAs before extraction.[1]

  • Inefficient Extraction: The choice of extraction solvent and method is critical. A common and effective method involves solvent precipitation using an ice-cold extraction solvent like 80% methanol (B129727) in water or a 2:1:0.8 methanol:chloroform:water mixture.[4] For some applications, 5-sulfosalicylic acid (SSA) has been shown to be an effective extraction solvent.[5]

  • Analyte Instability in Final Extract: Acyl-CoAs are unstable in aqueous solutions.[1][6][7][8] After extraction and drying, it is best to reconstitute the sample in a solvent compatible with your analytical method (e.g., 5% sulfosalicylic acid for LC-MS/MS) just prior to analysis to minimize degradation.[4][5]

Q3: My chromatographic peaks for long-chain acyl-CoAs are broad and show significant tailing. How can I improve the peak shape?

A3: Poor chromatographic peak shape for long-chain acyl-CoAs is a frequent issue, often related to interactions with the analytical column or problems with the mobile phase.[1]

  • Column Contamination: The injection of complex biological extracts can lead to the accumulation of material on the column, causing peak distortion. Implementing a robust column washing procedure between analytical runs is recommended.[1]

  • Mobile Phase Composition: The use of ion-pairing agents in the mobile phase can improve peak shape and retention for these polar compounds. Additionally, adjusting the mobile phase pH can enhance stability and chromatographic performance.[5] For reversed-phase chromatography, adjusting the organic solvent concentration can help in achieving better separation.[9]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can lead to peak distortion. It is advisable to dissolve the sample in the initial mobile phase whenever possible.[9]

Q4: I'm experiencing significant ion suppression in my LC-MS/MS analysis. What can I do to mitigate this?

A4: Matrix effects, particularly ion suppression, are a major challenge in the LC-MS/MS analysis of biological samples and can lead to reduced sensitivity and inaccurate quantification.[1]

  • Improve Chromatographic Separation: Enhancing the separation of acyl-CoAs from co-eluting matrix components is crucial. This can be achieved by optimizing the gradient, trying a different column, or adjusting the mobile phase composition.[5]

  • Sample Dilution: If the analyte concentration is sufficient, diluting the sample can lower the concentration of interfering matrix components, thereby reducing ion suppression.[1]

  • Use of Internal Standards: The addition of a stable isotope-labeled internal standard early in the sample preparation process is critical for monitoring and correcting for recovery losses and matrix effects.[3][10]

Data Presentation

Table 1: Comparison of Short-Chain Acyl-CoA Recovery Rates Using Different Extraction Methods
Acyl-CoA Species5-Sulfosalicylic Acid (SSA) Extraction Recovery (%)Trichloroacetic Acid (TCA) with Solid-Phase Extraction (SPE) Recovery (%)Acetonitrile/2-Propanol with SPE Recovery (%)
Acetyl-CoA~59%~36%93-104% (extraction), 83-90% (SPE)[11]
Propionyl-CoA~80%~62%Not Reported
Malonyl-CoA~74%~26%93-104% (extraction), 83-90% (SPE)[11]
Isovaleryl-CoA~59%~58%Not Reported
Coenzyme A (Free)~74%~1%Not Reported

Data compiled from studies comparing SSA and TCA extraction methods.[11]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells using Solid-Phase Extraction (SPE)

This protocol is adapted from established methods to ensure high recovery and sample stability.[3]

Materials:

  • Cell scraper (for adherent cells)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (ACN)

  • 2-propanol

  • Weak anion exchange SPE columns

  • Methanol

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 16,000 x g at 4°C

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard to the cell pellet or plate.

    • For adherent cells, use a cell scraper to scrape the cells in the cold buffer. For suspension cells, resuspend the cell pellet.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Add 1 mL of ACN:2-propanol (3:1) to the lysate, vortex vigorously for 2 minutes, and sonicate for 3 minutes.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the pellet.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9), followed by 1 mL of methanol.

    • Elute the acyl-CoAs with an appropriate elution solvent (e.g., a solution containing a higher salt concentration or a different pH).

  • Sample Preparation for Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a solvent compatible with your LC-MS/MS system.

Protocol 2: Extraction of Short-Chain Acyl-CoAs from Tissues using 5-Sulfosalicylic Acid (SSA)

This protocol is optimized for the extraction of short-chain acyl-CoAs for subsequent LC-MS/MS analysis.[11]

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Mortar and pestle, pre-chilled

  • 5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled on ice

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Refrigerated microcentrifuge at 4°C

Procedure:

  • Tissue Pulverization:

    • Weigh approximately 20-50 mg of frozen tissue, keeping it frozen at all times.

    • In a pre-chilled mortar, add liquid nitrogen and grind the tissue to a fine powder.

  • Homogenization and Protein Precipitation:

    • Transfer the powdered tissue to a pre-chilled microcentrifuge tube.

    • Add 500 µL of ice-cold 5% SSA solution (spiked with internal standards) to the tube.

    • Immediately homogenize the sample using a bead beater or an ultrasonic homogenizer.

  • Centrifugation:

    • Incubate the homogenate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the short-chain acyl-CoAs and transfer it to a new pre-chilled tube.

  • Sample Storage and Analysis:

    • The extract is now ready for LC-MS/MS analysis. If not analyzing immediately, store the extracts at -80°C.

Visualizations

Acyl_CoA_Extraction_Workflow General Workflow for Acyl-CoA Extraction and Analysis cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Tissue/Cells) Quench Quenching (Flash-freezing in Liquid N2) Sample->Quench Homogenize Homogenization & Extraction (e.g., with organic solvents or SSA) Quench->Homogenize Centrifuge Centrifugation (to pellet debris) Homogenize->Centrifuge Collect Collect Supernatant (Acyl-CoA Extract) Centrifuge->Collect SPE Optional: Solid-Phase Extraction (SPE) Collect->SPE if needed Dry Drying & Reconstitution Collect->Dry SPE->Dry LCMS LC-MS/MS Analysis Dry->LCMS Data Data Acquisition & Quantification LCMS->Data

Caption: A general workflow for acyl-CoA extraction and analysis.

Troubleshooting_Low_Recovery Troubleshooting Low Acyl-CoA Recovery cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Acyl-CoA Recovery Quenching Improper Sample Quenching Start->Quenching Extraction Inefficient Extraction Start->Extraction Stability Analyte Instability Start->Stability Sol_IS Use internal standards to monitor recovery Start->Sol_IS General Best Practice Sol_Quench Flash-freeze samples immediately in liquid N2 Quenching->Sol_Quench Sol_Extraction Optimize extraction solvent and method (e.g., SPE, LLE) Extraction->Sol_Extraction Sol_Stability Keep samples cold, minimize time in aqueous solution, reconstitute just before analysis Stability->Sol_Stability

Caption: A troubleshooting guide for low acyl-CoA recovery.

References

Optimization

Stabilizing (11Z)-Hexadec-11-enoyl-CoA in aqueous solutions

Technical Support Center: (11Z)-Hexadec-11-enoyl-CoA This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing (11Z)-Hexadec-11-enoyl-CoA in aqueous soluti...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (11Z)-Hexadec-11-enoyl-CoA

This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing (11Z)-Hexadec-11-enoyl-CoA in aqueous solutions. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and stability of this critical biomolecule in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the degradation of (11Z)-Hexadec-11-enoyl-CoA in aqueous solutions?

A1: (11Z)-Hexadec-11-enoyl-CoA is susceptible to two main degradation pathways. The most significant is the hydrolysis of its high-energy thioester bond, which yields coenzyme A and the corresponding free fatty acid, (11Z)-hexadec-11-enoic acid.[1][2][3] This hydrolysis is significantly accelerated at neutral to alkaline pH.[1][4][5] Secondly, the unsaturated (11Z) acyl chain is prone to oxidation when exposed to air and light, which can compromise its biological activity.[1]

Q2: What is the optimal pH for working with (11Z)-Hexadec-11-enoyl-CoA?

A2: To maximize stability and minimize hydrolysis of the thioester bond, it is recommended to maintain the aqueous solution at a slightly acidic pH. The optimal range is between pH 4.0 and 6.8.[4] Alkaline conditions (pH > 7.0) and strongly acidic conditions (pH < 4.0) should be avoided as they promote hydrolysis.[4][6]

Q3: How should I prepare a stock solution of (11Z)-Hexadec-11-enoyl-CoA?

A3: It is crucial to use high-purity solvents and work quickly on ice to prevent degradation.[1] For aqueous solutions, use purified, deoxygenated water or a slightly acidic buffer (pH 4-6).[1] Alternatively, reconstituting the dry powder in methanol (B129727) can improve stability compared to purely aqueous solutions.[4][5] For long-chain acyl-CoAs that are difficult to dissolve, a mixture of chloroform/methanol (2:1, v/v) can be used, followed by evaporation under an inert gas and reconstitution in the desired buffer.[1] After dissolution, flushing the vial's headspace with an inert gas like argon or nitrogen is recommended to prevent oxidation.[1]

Q4: What are the best practices for storing (11Z)-Hexadec-11-enoyl-CoA solutions?

A4: Proper storage is critical for preventing degradation. For long-term storage, (11Z)-Hexadec-11-enoyl-CoA should be stored as a dry pellet at -80°C.[4] If a solution must be stored, it should be prepared in single-use aliquots to minimize freeze-thaw cycles, which accelerate degradation.[1] These aliquots should be flash-frozen and stored at -80°C. For short-term use, such as in an autosampler for LC-MS analysis, solutions should be kept at 4°C and analyzed as quickly as possible.[4]

Q5: My experiments involve enzymatic assays. Can (11Z)-Hexadec-11-enoyl-CoA's physical properties affect the results?

A5: Yes. As a long-chain fatty acyl-CoA, it is an amphipathic molecule that can form micelles in aqueous solutions above its critical micelle concentration (CMC).[7] The CMC for similar long-chain acyl-CoAs like palmitoyl-CoA (16:0) and oleoyl-CoA (18:1) can range from approximately 30 to 50 µM.[7] Micelle formation can sequester the molecule, making it unavailable to enzymes and leading to inaccurate kinetic measurements. It is important to be aware of the concentration used in your assays relative to the likely CMC.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or low activity in enzymatic assays. 1. Degradation: The acyl-CoA may have hydrolyzed due to improper pH, temperature, or storage. 2. Micelle Formation: The concentration used may be above the CMC, reducing the monomeric substrate availability.[7]1. Verify Integrity: Check the purity of your stock solution using HPLC. Prepare fresh solutions in a slightly acidic buffer (pH 4.0-6.8) and keep on ice. 2. Adjust Concentration: Perform assays at concentrations below the expected CMC. If higher concentrations are necessary, the inclusion of a carrier protein like BSA may be required.
Poor peak shape or extra peaks in HPLC/LC-MS. 1. Hydrolysis: Appearance of peaks corresponding to free coenzyme A and the free fatty acid. 2. Oxidation: Appearance of additional, unexpected peaks from oxidized species. 3. Solvent Mismatch: The reconstitution solvent may be incompatible with the mobile phase.[4]1. Optimize Handling: Review your solution preparation and handling protocol. Ensure the pH is acidic and the temperature is low. 2. Use Inert Gas: Handle unsaturated acyl-CoAs under an inert atmosphere (argon or nitrogen) to prevent oxidation.[1] 3. Optimize Solvent: Reconstitute samples in methanol or a mix of methanol and buffer, which often provides good stability and peak shape.[4][5] For long-chain species, a small amount of acetonitrile (B52724) in the buffer may be beneficial.[4]
Difficulty dissolving the powdered acyl-CoA. Poor Solubility: Long-chain acyl-CoAs have limited solubility in purely aqueous buffers due to their hydrophobic acyl chain.[1]Use Organic Solvent: First, dissolve the powder in a small amount of an organic solvent like a chloroform/methanol mixture.[1] Then, evaporate the solvent under a stream of nitrogen and reconstitute the resulting film in the desired aqueous buffer with gentle swirling or brief sonication.

Data Summary Tables

Table 1: Recommended Handling and Storage Conditions

Condition Recommendation Rationale
pH of Aqueous Solution 4.0 - 6.8Minimizes the rate of thioester bond hydrolysis.[4]
Reconstitution Solvent Methanol or Methanol/Buffer MixImproves stability over purely aqueous solutions.[4][5]
Handling Temperature On iceMinimizes thermal degradation.[1]
Short-Term Storage 4°C (e.g., autosampler)Slows degradation for immediate analysis.[4]
Long-Term Storage -80°C (as dry pellet or single-use aliquots)Ensures maximum stability and prevents degradation from freeze-thaw cycles.[1][4]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the unsaturated acyl chain.[1]

Table 2: Relative Stability of Acyl-CoAs in Different Solvents (24h at 4°C) Data is generalized from studies on various long-chain acyl-CoAs.

Solvent Relative Stability Reference
MethanolHigh[5]
50% Methanol / 50% Ammonium Acetate (pH 3.5)Moderate-High[5]
50% Methanol / 50% Ammonium Acetate (pH 7.0)Moderate (Deterioration increases with chain length)[5]
WaterLow[5]
Ammonium Acetate (pH 7.0)Low[5]

Visualized Workflows and Pathways

Degradation Pathways of (11Z)-Hexadec-11-enoyl-CoA A (11Z)-Hexadec-11-enoyl-CoA (Intact Molecule) B Hydrolysis (H₂O, pH > 7.0) A->B C Oxidation (O₂, Light) A->C D Coenzyme A B->D E (11Z)-Hexadec-11-enoic Acid B->E F Oxidized Acyl-CoA Derivatives C->F

Caption: Key degradation pathways for (11Z)-Hexadec-11-enoyl-CoA in solution.

Troubleshooting Logic for Assay Inconsistency Start Problem: Inconsistent Assay Results Q1 Is the solution pH between 4.0 and 6.8? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the solution freshly prepared or stored properly at -80°C? A1_Yes->Q2 Fix1 Action: Adjust pH to 4.0-6.8 using a suitable buffer. A1_No->Fix1 Fix1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the working concentration below the estimated CMC (~30-50 µM)? A2_Yes->Q3 Fix2 Action: Prepare a fresh solution. Implement proper storage protocols. A2_No->Fix2 Fix2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End If issues persist, verify purity of starting material via HPLC/LC-MS. A3_Yes->End Fix3 Action: Lower concentration or use a carrier protein (e.g., BSA). A3_No->Fix3 Fix3->End

Caption: A logical workflow for troubleshooting inconsistent experimental results.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol describes preparing a stock solution from a powdered form of (11Z)-Hexadec-11-enoyl-CoA.

Materials:

  • (11Z)-Hexadec-11-enoyl-CoA powder

  • High-purity, deoxygenated buffer (e.g., 50 mM Potassium Phosphate, pH 6.0)

  • Glass vial with a Teflon-lined cap

  • Inert gas (Argon or Nitrogen)

  • Calibrated microbalance

  • Glass syringes or pipettes with glass tips

  • Ice bucket

Procedure:

  • Equilibrate: Allow the container of the powdered acyl-CoA to warm to room temperature before opening to prevent moisture condensation.[1]

  • Weigh: Accurately weigh the desired amount of powder in a clean, dry glass vial on a microbalance. Perform this step quickly.

  • Chill: Place the vial containing the powder and the buffer on ice.

  • Dissolve: Add the appropriate volume of the pre-chilled, deoxygenated acidic buffer to the vial to achieve the desired concentration. Gently swirl the vial to dissolve the powder.[1] Avoid vigorous shaking or vortexing to minimize oxidation. Brief sonication in an ice-water bath can aid dissolution if necessary.

  • Inert Gas Purge: Once dissolved, flush the headspace of the vial with a gentle stream of argon or nitrogen for 30-60 seconds to displace any oxygen.[1]

  • Seal and Aliquot: Immediately and tightly seal the vial. Prepare single-use aliquots in microcentrifuge tubes to avoid freeze-thaw cycles.[1]

  • Store: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and immediately transfer them to -80°C for long-term storage.

Protocol 2: Assessing Solution Stability by HPLC

This protocol outlines a method to assess the stability of a prepared (11Z)-Hexadec-11-enoyl-CoA solution over time.

Materials:

  • Prepared stock solution of (11Z)-Hexadec-11-enoyl-CoA

  • HPLC system with a UV detector (detection at 260 nm for the adenine (B156593) base)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.3[1]

  • Mobile Phase B: Acetonitrile[1]

  • Autosampler vials

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 0.1-1 mg/mL) using the mobile phase A. Inject the sample onto the HPLC system.

  • HPLC Method: Run a gradient elution to separate the intact acyl-CoA from its degradation products. A typical gradient could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Data Collection (Time 0): Record the peak area of the intact (11Z)-Hexadec-11-enoyl-CoA. This will serve as the 100% reference value.

  • Incubation: Store the stock solution or aliquots under the desired test conditions (e.g., 4°C, room temperature, etc.).

  • Time-Point Analysis: At specified time intervals (e.g., 4, 8, 12, 24 hours), take an aliquot, dilute it in the same manner as the Time 0 sample, and inject it into the HPLC.

  • Calculate Stability: Record the peak area of the intact acyl-CoA at each time point. Calculate the percentage of remaining intact acyl-CoA relative to the Time 0 sample.

    • Stability (%) = (Peak Area at Time X / Peak Area at Time 0) * 100

References

Troubleshooting

Troubleshooting low enzyme activity with (11Z)-Hexadec-11-enoyl-CoA

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (11Z)-Hexadec-11-enoyl-CoA. This resource provides troubleshooting guides and frequently asked question...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (11Z)-Hexadec-11-enoyl-CoA. This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: My enzyme shows very low or no activity with (11Z)-Hexadec-11-enoyl-CoA. What are the primary things to check?

A1: Low or no enzyme activity is a common issue. The first step is to systematically verify the integrity of your reaction components and conditions. Start by confirming the quality and concentration of your enzyme and the substrate, (11Z)-Hexadec-11-enoyl-CoA. Ensure that all necessary cofactors, such as NADH or NADPH, are present at the correct concentrations. Finally, double-check the reaction buffer's pH and the incubation temperature to ensure they are within the optimal range for your specific enzyme.

Q2: How should I properly store and handle (11Z)-Hexadec-11-enoyl-CoA to ensure its stability?

A2: Fatty acyl-CoAs like (11Z)-Hexadec-11-enoyl-CoA are known to be unstable. For long-term storage, it is recommended to store it at -20°C or -80°C.[1] It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation. When preparing for an assay, thaw the substrate on ice and use it as quickly as possible.

Q3: What are the typical optimal pH and temperature ranges for enzymes that utilize long-chain fatty acyl-CoAs?

A3: While optimal conditions are enzyme-specific, a general starting point for many fatty acid desaturases is a pH range of 7.0-7.4.[2] Temperatures for enzyme assays are often around 37°C, but this can vary. It is crucial to determine the empirical optimum for your specific enzyme.

Q4: My enzyme activity is initially present but decreases rapidly over time. What could be the cause?

A4: A rapid decline in enzyme activity can be due to several factors. The enzyme itself may be unstable under the assay conditions. Consider adding stabilizing agents like glycerol (B35011) or BSA to your buffer. Another possibility is substrate depletion or product inhibition. You can investigate this by running a time-course experiment and measuring product formation at multiple time points. Finally, the cofactor (e.g., NADH) may be degrading; it is often recommended to use fresh preparations for each experiment.

Q5: Are there any known inhibitors of enzymes that act on (11Z)-Hexadec-11-enoyl-CoA?

A5: Enzymes that metabolize (11Z)-Hexadec-11-enoyl-CoA, such as fatty acyl-CoA desaturases, can be inhibited by a variety of compounds. Cyanide is a known inhibitor of some desaturases.[2] Other potential inhibitors include fatty acid analogs and certain metal ions. It is important to check for any potential inhibitory compounds that may be present in your sample or reagents. A list of common inhibitors for a related class of enzymes, Stearoyl-CoA Desaturases (SCDs), includes Sterculic acid and various synthetic molecules like A939572 and CAY10566.[3]

Troubleshooting Guide for Low Enzyme Activity

This guide provides a structured approach to diagnosing and resolving issues of low enzyme activity in assays involving (11Z)-Hexadec-11-enoyl-CoA.

Summary of Potential Issues and Solutions
Potential Problem Possible Cause Recommended Solution
No or Very Low Activity Degraded Substrate or CofactorsPrepare fresh (11Z)-Hexadec-11-enoyl-CoA and cofactor (e.g., NADH) solutions. Aliquot and store at -80°C.
Inactive EnzymeVerify enzyme activity with a known positive control substrate. Ensure proper storage and handling of the enzyme.
Incorrect Assay Buffer ConditionsCheck and optimize the pH of the buffer. A common starting point for desaturases is pH 7.0-7.4.[2]
Missing Essential CofactorsEnsure all necessary cofactors (e.g., NADH, metal ions) are present at optimal concentrations.
High Variability in Replicates Inconsistent PipettingUse calibrated pipettes and ensure proper mixing of all reaction components.
Edge Effects in MicroplatesAvoid using the outer wells of the plate, or fill them with buffer to maintain humidity.
Temperature GradientsEnsure the incubation temperature is uniform across all samples.
Activity Stalls or Plateaus Quickly Substrate LimitationIncrease the concentration of (11Z)-Hexadec-11-enoyl-CoA.
Product InhibitionPerform a time-course experiment to monitor the reaction progress. Consider methods to remove the product as it is formed.
Enzyme InstabilityAdd stabilizing agents such as glycerol or BSA to the reaction buffer. Perform the assay at a lower temperature.

Experimental Protocols

General Protocol for a Fatty Acyl-CoA Desaturase Activity Assay

This protocol provides a general framework for measuring the activity of a desaturase enzyme using (11Z)-Hexadec-11-enoyl-CoA as a substrate. This method can be adapted for either microsomal preparations or purified enzymes.

Materials:

  • Enzyme preparation (microsomes or purified enzyme)

  • (11Z)-Hexadec-11-enoyl-CoA substrate

  • NADH or NADPH cofactor

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.2)

  • Reaction termination solution (e.g., 10% KOH in ethanol)

  • Internal standard (for quantification)

  • Organic solvent for extraction (e.g., hexane)

  • System for product analysis (e.g., HPLC, GC-MS)

Procedure:

  • Enzyme Preparation: Thaw the enzyme preparation on ice. If using microsomes, resuspend them in the assay buffer.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the enzyme preparation, and any necessary cofactors except the substrate.

  • Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Initiate the reaction by adding the (11Z)-Hexadec-11-enoyl-CoA substrate.

  • Incubation: Incubate the reaction for a predetermined time (e.g., 15-60 minutes) at the optimal temperature.

  • Reaction Termination: Stop the reaction by adding the termination solution.

  • Saponification and Extraction: Saponify the lipids by heating, then acidify the mixture and extract the fatty acids using an organic solvent.

  • Analysis: Analyze the extracted fatty acids to quantify the product formation. This can be done using techniques like HPLC or GC-MS after derivatization.

Visual Troubleshooting and Process Flows

Diagram: Troubleshooting Workflow for Low Enzyme Activity

TroubleshootingWorkflow Troubleshooting Low Enzyme Activity start Low or No Enzyme Activity Detected check_reagents Verify Reagent Integrity - (11Z)-Hexadec-11-enoyl-CoA (fresh aliquot?) - Cofactors (e.g., NADH, fresh?) - Enzyme (active control?) start->check_reagents check_reagents->start Issue Found & Corrected reagents_ok Reagents Verified check_reagents->reagents_ok All Good check_conditions Review Assay Conditions - Buffer pH (optimal?) - Temperature (correct?) - Incubation Time (sufficient?) check_conditions->reagents_ok Issue Found & Corrected conditions_ok Conditions Optimized check_conditions->conditions_ok All Good check_protocol Examine Experimental Protocol - Pipetting accuracy? - Correct component concentrations? - Proper mixing? check_protocol->conditions_ok Issue Found & Corrected protocol_ok Protocol Confirmed check_protocol->protocol_ok All Good reagents_ok->check_conditions conditions_ok->check_protocol end Enzyme Activity Restored protocol_ok->end

Caption: A step-by-step workflow for troubleshooting low enzyme activity.

Diagram: General Enzymatic Conversion of (11Z)-Hexadec-11-enoyl-CoA

EnzymaticReaction Enzymatic Conversion Pathway substrate (11Z)-Hexadec-11-enoyl-CoA enzyme Fatty Acyl-CoA Desaturase/Conjugase substrate->enzyme product Modified Fatty Acyl-CoA (e.g., conjugated diene) enzyme->product cofactor Cofactor (e.g., NADH) cofactor->enzyme

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to (11Z)-Hexadec-11-enoyl-CoA and Other Key Fatty Acyl-CoA Substrates

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of (11Z)-Hexadec-11-enoyl-CoA with other common long-chain fatty acyl-coenzyme A (LC-CoA) substrates. Fatty acyl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (11Z)-Hexadec-11-enoyl-CoA with other common long-chain fatty acyl-coenzyme A (LC-CoA) substrates. Fatty acyl-CoAs are critical intermediates in cellular metabolism, serving as substrates for energy production, lipid biosynthesis, and the regulation of signaling pathways.[1][2] Understanding the distinct properties and substrate specificities of different acyl-CoA species is paramount for research in metabolic diseases, oncology, and drug development.

(11Z)-Hexadec-11-enoyl-CoA is a monounsaturated C16 fatty acyl-CoA primarily recognized for its specialized role in insect pheromone biosynthesis.[3][4] This guide contrasts its characteristics with those of central metabolic players: Palmitoyl-CoA, Palmitoleoyl-CoA, and Oleoyl-CoA, providing quantitative data, detailed experimental protocols, and pathway visualizations to inform methodological choices and experimental design.

Overview of Compared Fatty Acyl-CoA Substrates

The fundamental differences between these molecules lie in their fatty acid chain length and the presence, number, and position of double bonds. These structural variations dictate their physical properties and biological functions.

Property(11Z)-Hexadec-11-enoyl-CoAPalmitoyl-CoAPalmitoleoyl-CoAOleoyl-CoA
Molecular Formula C37H62N7O17P3SC37H64N7O17P3SC37H62N7O17P3SC39H66N7O17P3S
Molecular Weight 999.9 g/mol [5]1001.9 g/mol 1003.9 g/mol [6]1029.9 g/mol
Fatty Acid Component (11Z)-Hexadecenoic acidPalmitic Acid (C16:0)Palmitoleic Acid (C16:1, n-7)Oleic Acid (C18:1, n-9)
Chain Length 16 Carbons16 Carbons16 Carbons18 Carbons
Unsaturation Monounsaturated (cis-Δ11)SaturatedMonounsaturated (cis-Δ9)Monounsaturated (cis-Δ9)
Primary Role Pheromone Precursor[3][4]Energy (β-oxidation), Lipid Synthesis[7][8][9]Lipokine, Lipid SynthesisEnergy, Membrane Fluidity

Biochemical Roles and Signaling Pathways

While all fatty acyl-CoAs are activated forms of fatty acids, their metabolic fates are directed by specific enzymes and cellular contexts.

(11Z)-Hexadec-11-enoyl-CoA: A Specialized Biosynthetic Pathway

(11Z)-Hexadec-11-enoyl-CoA is a key intermediate in the biosynthesis of bombykol, the sex pheromone of the silk moth Bombyx mori.[3] Its formation and conversion are catalyzed by a specific set of enzymes not typically active in mammalian fatty acid metabolism. The pathway begins with the common saturated fatty acyl-CoA, Palmitoyl-CoA.

Pheromone_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA (C16:0) Hexadecenoyl_CoA (11Z)-Hexadec-11-enoyl-CoA Palmitoyl_CoA->Hexadecenoyl_CoA Acyl-CoA Δ11-desaturase (EC 1.14.19.5) Hexadecadienoyl_CoA (10E,12Z)-Hexadeca-10,12-dienoyl-CoA Hexadecenoyl_CoA->Hexadecadienoyl_CoA (11Z)-hexadec-11-enoyl-CoA conjugase (EC 1.14.19.15) Bombykol Bombykol (Pheromone) Hexadecadienoyl_CoA->Bombykol Further modifications

Biosynthesis of Bombykol via (11Z)-Hexadec-11-enoyl-CoA.

General Roles of Other Fatty Acyl-CoAs

In contrast, Palmitoyl-CoA, Palmitoleoyl-CoA, and Oleoyl-CoA are central to mammalian metabolism.

  • Palmitoyl-CoA : As the primary product of de novo fatty acid synthesis, it stands at a metabolic crossroads. It can be shuttled into mitochondria via the carnitine shuttle for β-oxidation to produce ATP, or it can be used in the cytosol as a building block for more complex lipids like triglycerides and phospholipids.[7][8]

  • Palmitoleoyl-CoA & Oleoyl-CoA : These are the most common monounsaturated fatty acyl-CoAs, synthesized from their saturated counterparts by Stearoyl-CoA Desaturase-1 (SCD1).[10] They are essential for the synthesis of membrane phospholipids, where they regulate fluidity, and are also involved in cell signaling. Long-chain acyl-CoAs are known to modulate the activity of enzymes and ion channels.[2]

Comparative Enzyme Specificity

The metabolic channeling of fatty acids is largely determined by the substrate specificity of Long-Chain Acyl-CoA Synthetase (ACSL) isoforms, which activate fatty acids to their CoA esters.[11] Different ACSL isoforms have distinct preferences for fatty acid chain length and saturation, influencing whether a fatty acid is directed towards catabolic or anabolic pathways.

The table below summarizes kinetic data for various rat ACSL isoforms, demonstrating their substrate preferences. A lower Michaelis constant (Km) indicates a higher affinity for the substrate.

Enzyme IsoformSubstrateKm (µM)Relative Vmax (%)Primary Metabolic Fate
ACSL1 Palmitate (16:0)13100Oxidation & Esterification
Oleate (18:1)10120Esterification
Arachidonate (20:4)1660Signaling
ACSL3 Palmitate (16:0)2085Broad
Oleate (18:1)15100Broad
Arachidonate (20:4)1870Broad
ACSL4 Palmitate (16:0)4030Eicosanoid Synthesis
Oleate (18:1)3545Eicosanoid Synthesis
Arachidonate (20:4)8100Eicosanoid Synthesis
ACSL5 Palmitate (16:0)7100Triglyceride Synthesis
Oleate (18:1)6115Triglyceride Synthesis
Arachidonate (20:4)1250Triglyceride Synthesis

Note: Data is compiled from various sources for comparative purposes; experimental conditions may vary.[11]

While direct kinetic data comparing (11Z)-Hexadec-11-enoyl-CoA with these substrates in mammalian ACSL assays is not available, its highly specialized role in insects suggests that the enzymes in that pathway possess exceptionally high specificity for it and its precursor.

Experimental Protocols

Accurate quantification and functional analysis of fatty acyl-CoAs are essential for metabolic research. The low abundance and physicochemical properties of these molecules present analytical challenges.

Protocol 1: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its high sensitivity and specificity, allowing for the quantification of individual acyl-CoA species in complex biological matrices.[1]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue/Cell Homogenization (in ice-cold buffer) Extraction Acyl-CoA Extraction (e.g., solid-phase extraction or liquid-liquid extraction) Tissue->Extraction Drying Drying & Reconstitution (under Nitrogen stream, reconstitute in mobile phase) Extraction->Drying Injection Sample Injection Drying->Injection Separation Chromatographic Separation (C18 Reversed-Phase Column) Injection->Separation Detection Mass Spectrometry Detection (ESI+, MRM mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (against standard curve) Integration->Quantification

General workflow for LC-MS/MS-based acyl-CoA analysis.

Methodology:

  • Sample Extraction :

    • Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).[1]

    • Add an internal standard, such as heptadecanoyl-CoA, to correct for extraction efficiency.[12]

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins.[1]

    • Collect the supernatant containing the acyl-CoAs. For cleaner samples, an optional solid-phase extraction (SPE) cleanup can be performed.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS system (e.g., 5% sulfosalicylic acid).[1][12]

  • LC-MS/MS Conditions :

    • Column : C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).

    • Mobile Phase A : 15 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B : 15 mM ammonium hydroxide in acetonitrile.

    • Flow Rate : 0.4 mL/min.

    • Gradient : A typical gradient starts at a low percentage of organic phase (e.g., 20% B) and increases to elute the more hydrophobic long-chain species.

    • Mass Spectrometry : Use an electrospray ionization (ESI) source in positive ion mode. Detection is performed using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[11]

  • Data Analysis :

    • Integrate the peak areas for each acyl-CoA species and the internal standard.

    • Generate a standard curve using authentic standards of known concentrations.

    • Calculate the concentration of each acyl-CoA species in the sample based on the peak area ratio relative to the internal standard and the standard curve.[11]

Protocol 2: Acyl-CoA Synthetase (ACSL) Activity Assay

This assay quantifies ACSL activity by measuring the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.[11]

Methodology:

  • Reaction Mixture : Prepare a reaction mixture containing:

    • Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 200 mM KCl.

    • 10 mM ATP.

    • 5 mM Coenzyme A (CoA).

    • Radiolabeled fatty acid (e.g., [¹⁴C]oleic acid) complexed to fatty acid-free BSA.

    • Cell or tissue lysate containing the ACSL enzyme.

  • Enzymatic Reaction :

    • Initiate the reaction by adding the cell/tissue lysate to the reaction mixture.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding an acidic solution (e.g., Dole's reagent: isopropanol/heptane (B126788)/1M H₂SO₄).

  • Extraction and Quantification :

    • Add heptane and water to the tube and vortex to separate the phases.

    • The unreacted radiolabeled fatty acid will partition into the upper organic (heptane) phase, while the more polar radiolabeled acyl-CoA product remains in the lower aqueous phase.[11]

    • Transfer an aliquot of the lower aqueous phase to a scintillation vial.

    • Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the specific activity of the enzyme (e.g., in nmol/min/mg protein) based on the amount of radiolabeled acyl-CoA formed, the specific activity of the radiolabeled substrate, the protein concentration of the lysate, and the incubation time.

Summary and Conclusion

This guide highlights the critical distinctions between the specialized metabolite (11Z)-Hexadec-11-enoyl-CoA and the central metabolic intermediates Palmitoyl-CoA, Palmitoleoyl-CoA, and Oleoyl-CoA.

  • (11Z)-Hexadec-11-enoyl-CoA is defined by its role in a highly specific biosynthetic pathway (insect pheromone production), underscoring the principle of metabolic specialization.

  • Palmitoyl-CoA, Palmitoleoyl-CoA, and Oleoyl-CoA are foundational molecules in general lipid metabolism. Their fates are governed by the substrate preferences of enzymes like ACSLs, which direct them towards either energy generation or lipid synthesis.

For researchers, the choice of which fatty acyl-CoA to study depends on the biological question. Investigations into insect biochemistry or specialized secondary metabolism would focus on molecules like (11Z)-Hexadec-11-enoyl-CoA. In contrast, studies related to common metabolic diseases in mammals, such as diabetes, obesity, or fatty liver disease, will primarily involve the analysis of the more common saturated and monounsaturated fatty acyl-CoAs. The provided protocols offer robust, validated methods for the accurate quantification and functional characterization of these vital metabolic intermediates.

References

Comparative

Comparative analysis of desaturase enzyme specificity

A Comparative Guide to Desaturase Enzyme Specificity For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of fatty acid desaturase enzymes, focusing on their substrat...

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Desaturase Enzyme Specificity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of fatty acid desaturase enzymes, focusing on their substrate and positional specificity. Fatty acid desaturases are a critical class of enzymes that introduce double bonds into fatty acyl chains, playing a pivotal role in maintaining the fluidity of cellular membranes and producing signaling molecules.[1][2] Their specificity dictates the type of unsaturated fatty acids synthesized, making them key targets for metabolic engineering and therapeutic intervention. This document outlines quantitative data, experimental methodologies for characterization, and the signaling pathways they influence.

Data Presentation: A Comparative Overview

The specificity of desaturase enzymes varies significantly based on their class, target substrate, and cellular location. The following tables summarize these differences.

Table 1: General Characteristics of Major Desaturase Classes

ClassTypical SubstrateCellular LocalizationPredominantly Found InReferences
Acyl-Acyl Carrier Protein (ACP) Desaturases Saturated acyl chains bound to ACPPlastidial Stroma (soluble)Plants, some bacteria[2][3][4]
Acyl-Coenzyme A (CoA) Desaturases Acyl chains bound to Coenzyme AEndoplasmic Reticulum (membrane-bound)Animals, fungi[2][4]
Acyl-Lipid Desaturases Fatty acids esterified to glycerolipidsER, Plastids, Cyanobacterial MembranesPlants, cyanobacteria[2][4]

Table 2: Substrate and Regiospecificity of Key Fatty Acid Desaturases

EnzymeCommon Name(s)Typical SubstrateProductPosition of New Double BondReferences
Stearoyl-CoA Desaturase-1 (SCD1) Δ9-desaturaseStearoyl-CoA (18:0)Oleoyl-CoA (18:1n-9)Δ9[5]
Fatty Acid Desaturase 1 (FADS1) Δ5-desaturaseDihomo-γ-linolenoyl-CoA (20:3n-6)Arachidonoyl-CoA (20:4n-6)Δ5[5]
Fatty Acid Desaturase 2 (FADS2) Δ6-desaturaseLinoleoyl-CoA (18:2n-6)γ-Linolenoyl-CoA (18:3n-6)Δ6[5]
FAD4 / FAD5 -16-carbon Saturated Fatty AcidsMonounsaturated 16C Fatty Acids-[6]
ω-3 Desaturase -Linoleic acid (18:2n-6)α-Linolenic acid (18:3n-3)ω-3[5]

Table 3: Representative Quantitative Data for Desaturase Activity and Inhibition

Enzyme / MutantParameterValueSubstrate / InhibitorConditions / NotesReferences
Rat Δ6-DesaturaseKm1.5 µMLinoleic AcidComputer modeled from microsomal system[7]
Rat Δ6-DesaturaseVmax0.63 nmol/minLinoleic AcidComputer modeled from microsomal system[7]
Castor Δ9-18:0-ACP Desaturase (L118F/P179I mutant)Specific Activity>15-fold increase vs. wild-type16:0-ACPDemonstrates rational design to alter substrate preference[3]
Rat SCD1IC₅₀2.3 nMMF-438In vitro potency of a representative chemical inhibitor[8]

Experimental Protocols

Characterizing desaturase specificity is fundamental to understanding its function. Below are detailed protocols for common experimental approaches.

Protocol 1: In Vitro Desaturase Activity Assay Using Microsomal Preparations

This protocol describes a method to measure desaturase activity using the membrane fraction (microsomes) isolated from tissues or cultured cells, which is rich in membrane-bound desaturases like SCD1, FADS1, and FADS2.

1. Materials:

  • Biological sample (e.g., liver tissue, cultured cells)

  • Homogenization Buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.2, 0.25 M sucrose, protease inhibitors)

  • Ultracentrifuge

  • Assay Buffer (e.g., 0.1 M potassium phosphate pH 7.2, 1.8 mg/ml BSA, 4000 U/ml catalase)[9]

  • Radiolabeled Substrate (e.g., [1-¹⁴C]stearoyl-CoA)[10]

  • Cofactor: NADH or NADPH[9]

  • Reagents for stopping reaction and saponification (e.g., 2 M KOH in methanol/water)[9]

  • Reagents for fatty acid extraction (e.g., hexane, chloroform/methanol)[8][9]

  • Analysis system: HPLC or GC-MS (requires derivatization to Fatty Acid Methyl Esters - FAMEs)[7][8]

2. Procedure:

  • Microsome Isolation: Homogenize the biological sample in ice-cold Homogenization Buffer. Centrifuge the homogenate at low speed (e.g., 10,000 x g) to pellet debris. Collect the supernatant and perform ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction. Resuspend the pellet in a suitable buffer.

  • Reaction Setup: In a reaction tube, combine the microsomal protein (e.g., 100 µg), Assay Buffer, the desired radiolabeled acyl-CoA substrate (e.g., 10 nmol), and the appropriate cofactor (e.g., 7.2 mM NADH).[9]

  • Incubation: Initiate the reaction by adding the cofactor. Incubate the mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 20-60 minutes).[9]

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base, such as methanolic KOH, and heat to 90°C to hydrolyze the fatty acids from CoA and lipids.[9]

  • Extraction and Analysis: Acidify the sample and extract the fatty acids using an organic solvent like hexane.[8] The extracted fatty acids are then separated and quantified.

    • For HPLC analysis: The fatty acid substrate and product can be directly separated.[7]

    • For GC-MS analysis: The fatty acids must first be derivatized to FAMEs. The FAMEs are then separated by gas chromatography and identified by mass spectrometry.[8]

  • Data Calculation: Determine enzyme activity by quantifying the amount of product formed over time. Specificity can be compared by testing various potential substrates.

Protocol 2: Heterologous Expression in Yeast for Specificity Analysis

Expressing a desaturase in a host organism like Saccharomyces cerevisiae (which has a well-characterized fatty acid profile) allows for functional analysis in a controlled in vivo context.

1. Materials:

  • Yeast expression vector (e.g., pYES2)

  • S. cerevisiae strain

  • Competent cell preparation reagents

  • Yeast growth media (selective and induction media, e.g., containing galactose)

  • Substrate fatty acid for feeding experiments (optional)

  • Reagents for lipid extraction and FAME preparation

  • GC-MS system

2. Procedure:

  • Gene Cloning: Clone the full-length cDNA of the desaturase gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain.

  • Culture and Induction: Grow the transformed yeast in selective media. Once an adequate cell density is reached, transfer the cells to induction media containing galactose to initiate the expression of the desaturase enzyme. Optionally, supplement the media with a specific precursor fatty acid to test for its conversion.

  • Cell Harvesting and Lipid Extraction: After a period of induction (e.g., 24-48 hours), harvest the yeast cells by centrifugation. Extract total lipids from the cell pellet.

  • FAME Preparation and Analysis: Saponify the extracted lipids and methylate the resulting free fatty acids to produce FAMEs.

  • GC-MS Analysis: Analyze the FAME profile by GC-MS. The appearance of a new fatty acid peak, corresponding to the product of the expressed desaturase, confirms its activity. Comparing the fatty acid profiles of yeast expressing different desaturases or mutants allows for a direct comparison of their specificity.[11]

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for analyzing desaturase specificity and a key signaling pathway modulated by desaturase activity.

Caption: Experimental workflow for characterizing desaturase enzyme specificity.

Caption: Modulation of plant defense signaling by a fatty acid desaturase.

This diagram illustrates how the activity of the stearoyl-ACP desaturase SSI2 in plants influences the balance between salicylic (B10762653) acid (SA) and jasmonic acid (JA) defense pathways.[12][13] Reduced SSI2 activity leads to an accumulation of its substrate (18:0), which generates a signal that activates the SA pathway while repressing the JA pathway.[12][13]

References

Validation

A Researcher's Guide to Comparing Analytical Techniques for Acyl-CoA Profiling

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of acyl-Coenzyme A (acyl-CoA) species is paramount. These molecules are central intermediates in a multitude of cellular processes, from energy metabolism and lipid biosynthesis to the regulation of signaling pathways.[1] The choice of analytical methodology can significantly impact the breadth, sensitivity, and accuracy of the resulting acyl-CoA profile. This guide provides an objective comparison of the most common techniques for quantifying acyl-CoAs, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection.

Acyl-CoAs are crucial for various biological functions, including energy production through beta-oxidation and the citric acid (TCA) cycle, as well as in the biosynthesis of lipids. Their analysis is vital for understanding metabolic pathways, discovering disease biomarkers, and in pharmacological studies to evaluate the efficacy and safety of drugs targeting these pathways.[2][3]

Comparison of Analytical Methods

The quantification of acyl-CoAs is primarily achieved through three main techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Enzymatic and Fluorometric Assays. Each method presents a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis.[1] Its high sensitivity and specificity allow for the comprehensive profiling of a wide range of acyl-CoA species in complex biological samples.[1] This technique offers excellent selectivity and sensitivity, making it ideal for in-depth metabolic studies.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a more accessible and cost-effective alternative to LC-MS/MS. While less sensitive, it can reliably quantify more abundant acyl-CoA species.[1][5][6]

Enzymatic and Fluorometric Assays offer a high-throughput and straightforward method for quantifying total or specific acyl-CoAs. These commercially available kits are particularly useful for rapid screening and for laboratories without access to specialized chromatography equipment.[1]

The following table summarizes the key quantitative performance metrics for these analytical methods.

FeatureLC-MS/MSHPLC-UVEnzymatic/Fluorometric Assays
Sensitivity Low femtomole to low nanomolar range[1]Picomole range (e.g., 0.114 pmol for CoA, 0.36 pmol for acetyl-CoA)[1]Micromolar range (e.g., 0.3 µM to 100 µM)[7]
Limit of Detection (LOD) 2 to 133 nM[8]0.114 pmol for CoA, 0.36 pmol for acetyl-CoA[5]As low as 0.3 µM[7]
Linearity Range Typically spans several orders of magnitude[1]0-1 mM[5]0.3 to 100 µM[7]
Precision (CV%) Inter-assay: 2.6-12.2%, Intra-assay: 1.2-4.4%[9]Intra-assay: <1-3%, Inter-assay: <1-3%[5]Typically <10%[1]
Specificity High (based on mass-to-charge ratio and fragmentation)[1]Moderate (based on retention time)[1]Variable (depends on enzyme specificity)[1]
Throughput Moderate (5-20 min per sample)[1]Low to moderate (15-30 min per sample)[1]High (readily automated for 96-well plates)[7]
Analyte Coverage Broad (short- to very-long-chain)[1]Limited (typically short- to long-chain)[1]Specific to a single acyl-CoA or total acyl-CoAs

Experimental Protocols

Acyl-CoA Extraction from Tissues or Cells

A common and effective method for extracting a broad range of acyl-CoAs involves solvent precipitation.[1]

  • Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or 2:1:0.8 methanol:chloroform:water).[1]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[1]

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen and reconstitute the pellet in a solvent compatible with the subsequent analysis (e.g., 5% sulfosalicylic acid for LC-MS/MS).[1]

LC-MS/MS Analysis
  • Chromatographic Separation: A C18 reversed-phase column is typically used. The mobile phase often consists of a gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent like acetonitrile.[8][9][10][11]

  • Mass Spectrometry Detection:

    • Ionization: Use positive electrospray ionization (ESI+).[9]

    • Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-product ion transitions for each acyl-CoA species and internal standards are monitored. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[1][4][8]

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards.[1]

HPLC-UV Analysis
  • Chromatographic Separation: Similar to LC-MS/MS, a C18 reversed-phase column is commonly used with a gradient of a buffered aqueous solution and an organic solvent.[1]

  • UV Detection: Monitor the column effluent at 259 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[5]

  • Quantification: Calculate the concentration of each acyl-CoA based on the peak area relative to a standard curve.[1]

Enzymatic and Fluorometric Assays

The general principle of these assays involves a coupled enzymatic reaction that leads to the production of a chromogenic or fluorogenic product.[1]

  • Sample Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions.[1]

  • Reaction Setup: Add the sample and reaction mix (containing enzymes and substrates) to a 96-well plate.[1]

  • Incubation: Incubate the plate for the time and at the temperature specified in the protocol.[1]

  • Measurement: Read the absorbance or fluorescence using a plate reader.[1]

  • Calculation: Determine the acyl-CoA concentration based on a standard curve prepared with known concentrations of the acyl-CoA standard.[1]

Visualizing Workflows and Pathways

To better illustrate the processes involved in acyl-CoA analysis and their biological context, the following diagrams were generated using Graphviz.

G cluster_extraction Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Tissue_Cell Tissue/Cell Sample Homogenization Homogenization in Extraction Solvent Tissue_Cell->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Reconstitution->LC_MS Inject HPLC_UV HPLC-UV Reconstitution->HPLC_UV Inject Enzymatic_Assay Enzymatic Assay Reconstitution->Enzymatic_Assay Add to Plate Quantification Quantification (Standard Curve) LC_MS->Quantification HPLC_UV->Quantification Enzymatic_Assay->Quantification Profiling Acyl-CoA Profile Quantification->Profiling

Caption: General experimental workflow for acyl-CoA profiling.

TCA_Cycle Pyruvate Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKetoglutarate α-Ketoglutarate Isocitrate->AlphaKetoglutarate Isocitrate Dehydrogenase (NADH, CO2) SuccinylCoA Succinyl-CoA AlphaKetoglutarate->SuccinylCoA α-Ketoglutarate Dehydrogenase (NADH, CO2) Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase (GTP) Fumarate Fumarate Succinate->Fumarate Succinate Dehydrogenase (FADH2) Malate Malate Fumarate->Malate Malate->Oxaloacetate Malate Dehydrogenase (NADH)

References

Comparative

A Researcher's Guide to Commercially Available Antibodies for Acyl-CoA Binding Protein (ACBP)

For researchers, scientists, and drug development professionals investigating the multifaceted roles of Acyl-CoA Binding Protein (ACBP), also known as Diazepam Binding Inhibitor (DBI), selecting a specific and reliable a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted roles of Acyl-CoA Binding Protein (ACBP), also known as Diazepam Binding Inhibitor (DBI), selecting a specific and reliable antibody is a critical first step. ACBP is a small, highly conserved protein that functions as an intracellular carrier of acyl-CoA esters, playing a key role in lipid metabolism.[1] Extracellularly, it acts as a signaling molecule, notably modulating the activity of GABA-A receptors.[1][2] This guide provides a comparative overview of several commercially available antibodies against ACBP, summarizing their performance based on available data and offering detailed experimental protocols to aid in their effective use.

Comparative Analysis of Anti-ACBP Antibodies

The following tables summarize the specifications and available validation data for a selection of commercially available anti-ACBP antibodies. This information has been compiled from manufacturer datasheets and relevant publications to facilitate a direct comparison.

Table 1: General Antibody Specifications

Antibody Name/IDHost SpeciesClonalityImmunogenManufacturer
Anti-ACBP/DBI (A01267-1)RabbitPolyclonalSynthesized peptide from the C-terminal region of human DBI (AA range: 38-87)Boster Bio
ACBP/DBI (E4V8V) Rabbit mAb (#40487)RabbitMonoclonal---Cell Signaling Technology
ACBP Antibody (C-9) (sc-376853)MouseMonoclonalAmino acids 1-87 representing full length ACBP of human originSanta Cruz Biotechnology
ACBP Polyclonal Antibody (C30141)RabbitPolyclonal---Assay Biotechnology
ACBP/DBI Polyclonal antibody (32990-1-AP)RabbitPolyclonal---Proteintech
Acbp/Dbi antibody (84863-4-PBS)RabbitRecombinant Monoclonal---Proteintech

Table 2: Application-Specific Performance

Antibody Name/IDWestern Blot (WB) DilutionELISA DilutionImmunohistochemistry (IHC) DilutionValidated Species
Anti-ACBP/DBI (A01267-1)1:500-1:20001:20000Not SpecifiedHuman, Mouse, Rat
ACBP/DBI (E4V8V) Rabbit mAb (#40487)1:1000Not Specified1:100 - 1:400Human, Mouse, Rat
ACBP Antibody (C-9) (sc-376853)RecommendedRecommendedRecommendedHuman
ACBP Polyclonal Antibody (C30141)1:500 - 1:20001:20000Not SpecifiedHuman, Mouse, Rat
ACBP/DBI Polyclonal antibody (32990-1-AP)1:1000-1:6000RecommendedNot SpecifiedMouse, Rat
Acbp/Dbi antibody (84863-4-PBS)Not SpecifiedRecommendedNot SpecifiedMouse

Experimental Protocols

Detailed and standardized protocols are essential for reproducing experimental results and ensuring the reliability of antibody performance. Below are representative protocols for Western Blotting, ELISA, and Immunohistochemistry, which can be adapted for specific anti-ACBP antibodies.

Western Blotting Protocol

This protocol outlines the general steps for detecting ACBP in cell lysates or tissue homogenates.

  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis:

    • Load samples onto a 12-15% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.

    • Verify transfer efficiency by Ponceau S staining.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[3]

    • Incubate the membrane with the primary anti-ACBP antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[4]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for 1-5 minutes.

    • Capture the signal using a chemiluminescence imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

This protocol describes a sandwich ELISA for the quantification of ACBP in biological fluids.

  • Plate Coating:

    • Coat a 96-well microplate with a capture anti-ACBP antibody (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

  • Blocking:

    • Block the plate with 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[5]

    • Wash the plate three times with wash buffer.

  • Sample and Standard Incubation:

    • Add 100 µL of standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection Antibody Incubation:

    • Add 100 µL of a biotinylated detection anti-ACBP antibody to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Enzyme and Substrate Incubation:

    • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Measurement:

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for localizing ACBP expression in formalin-fixed, paraffin-embedded (FFPE) tissues.

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2x5 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) and finally in distilled water.[6]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 8.0) in a steamer or water bath at 95-100°C for 20-30 minutes.[6][7]

    • Allow slides to cool to room temperature.

  • Staining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

    • Wash slides with PBS.

    • Block non-specific binding with 5% normal serum from the secondary antibody host species for 1 hour.[7]

    • Incubate with the primary anti-ACBP antibody (at the recommended dilution) overnight at 4°C in a humidified chamber.[6]

    • Wash slides with PBS.

    • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

    • Wash slides with PBS.

    • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

    • Wash slides with PBS.

  • Visualization and Counterstaining:

    • Develop the signal with a DAB substrate kit until the desired stain intensity is reached.

    • Rinse slides in distilled water.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Signaling Pathways and Experimental Workflows

Understanding the context in which ACBP functions is crucial for interpreting experimental results. The following diagrams illustrate a key signaling pathway involving ACBP and a typical experimental workflow for antibody validation.

ACBP_GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACBP Extracellular ACBP/DBI GABA_A_R GABA-A Receptor (γ2 subunit) ACBP->GABA_A_R binds to Chloride Cl- Influx GABA_A_R->Chloride modulates Hyperpolarization Membrane Hyperpolarization Chloride->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition

Caption: Extracellular ACBP/DBI modulates neuronal activity by binding to the γ2 subunit of the GABA-A receptor.

Western_Blot_Workflow Sample_Prep Sample Preparation (Lysis & Quantification) SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Anti-ACBP) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A standard workflow for validating anti-ACBP antibody specificity and performance using Western Blotting.

ACBP Isoforms and Potential Cross-Reactivity

It is important to note that multiple isoforms of human ACBP exist, arising from alternative splicing.[8] These isoforms often share the core acyl-CoA binding domain but may differ in their N-terminal regions. When selecting an antibody, it is crucial to consider the immunogen sequence to predict its potential cross-reactivity with different isoforms. Antibodies raised against the full-length protein or conserved regions are more likely to detect multiple isoforms, whereas those targeting unique terminal sequences may be isoform-specific. Researchers should carefully review the manufacturer's data and, if necessary, perform validation experiments using cells or tissues known to express specific ACBP isoforms.

This guide provides a starting point for researchers working with ACBP. The ultimate performance of an antibody will depend on the specific application and experimental conditions. Therefore, it is always recommended to perform in-house validation to ensure the antibody meets the specific needs of your research.

References

Validation

Differentiating Geometric Isomers: A Comparative Guide to (11Z)- and (11E)-Hexadec-11-enoyl-CoA

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the (11Z) and (11E) isomers of Hexadec-11-enoyl-CoA, outlining their structural differences, analytical se...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the (11Z) and (11E) isomers of Hexadec-11-enoyl-CoA, outlining their structural differences, analytical separation techniques, and potential differential biological activities. Understanding the distinct properties of these cis and trans isomers is crucial for researchers in lipid metabolism, signaling, and drug development, as the geometry of the double bond can significantly influence their metabolic fate and biological function.

Structural and Physicochemical Differences

The fundamental difference between (11Z)- and (11E)-Hexadec-11-enoyl-CoA lies in the spatial arrangement of the acyl chain around the C11-C12 double bond. The (11Z) or cis isomer has the carbon substituents on the same side of the double bond, resulting in a kinked conformation. In contrast, the (11E) or trans isomer has them on opposite sides, leading to a more linear and rigid structure. This seemingly subtle variation in geometry can lead to significant differences in their physical properties, such as melting point and membrane fluidity, and more importantly, in how they are recognized and processed by enzymes.

Analytical Differentiation

The separation and quantification of the (11Z) and (11E) isomers of Hexadec-11-enoyl-CoA are critical for studying their individual biological roles. Due to their identical mass, their differentiation relies on chromatographic techniques that can resolve geometric isomers.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Reverse-phase HPLC is a powerful technique for separating long-chain fatty acyl-CoA isomers. The slight difference in polarity and shape between the cis and trans isomers allows for their differential retention on a C18 or other suitable reverse-phase column. Coupling HPLC with tandem mass spectrometry provides sensitive and specific detection.

Experimental Protocol: HPLC-MS/MS for Isomer Separation

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size) is a good starting point. Optimization with other stationary phases may be required for baseline separation.

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 10 mM ammonium acetate or 0.1% formic acid.

  • Gradient Program: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 20-30 minutes) should be optimized to achieve separation. The more linear (11E) isomer may elute slightly earlier than the kinked (11Z) isomer.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. For quantitative analysis, use Multiple Reaction Monitoring (MRM) by selecting the precursor ion for Hexadec-11-enoyl-CoA and specific fragment ions.

ParameterSetting
Ionization ModeNegative Electrospray (ESI-)
Precursor Ion (m/z)[M-H]⁻
Fragment Ions (m/z)To be determined empirically, but characteristic fragments of the CoA moiety can be monitored.
Collision EnergyOptimized for the specific instrument and precursor-fragment pair.
Gas Chromatography-Mass Spectrometry (GC-MS)

While GC-MS is a standard technique for fatty acid analysis, it is not directly applicable to intact acyl-CoAs due to their low volatility. However, the fatty acid can be cleaved from the CoA moiety and derivatized to a more volatile form, such as a methyl ester (FAME) or a picolinyl ester. The separation of the resulting cis and trans isomers can then be achieved on a suitable GC column.

Experimental Protocol: GC-MS Analysis of Derivatized Fatty Acids

  • Hydrolysis: The acyl-CoA is hydrolyzed to release the free fatty acid. This can be achieved by alkaline or acidic hydrolysis.

  • Derivatization: The free fatty acid is then converted to a volatile ester. A common method is methylation to form fatty acid methyl esters (FAMEs) using BF₃-methanol. For double bond localization, derivatization to picolinyl esters or dimethyloxazoline (DMOX) derivatives can be performed.

  • GC Separation:

    • Column: A long, polar capillary column (e.g., 100 m) such as those with a highly polar stationary phase (e.g., biscyanopropyl polysiloxane) is recommended for separating geometric isomers of fatty acid esters.

    • Temperature Program: An optimized temperature gradient is crucial for resolving the isomers.

  • Mass Spectrometry: The mass spectrometer can be operated in electron ionization (EI) mode to obtain characteristic fragmentation patterns that can help confirm the identity of the isomers.

Biological Differentiation and Signaling Pathways

The biological activities of fatty acid isomers are often distinct. While direct comparative studies on (11Z)- and (11E)-Hexadec-11-enoyl-CoA are limited, we can infer potential differences based on the metabolism of other cis and trans fatty acids and their CoA esters.

Metabolic Fate

The geometry of the double bond is a key determinant for enzymes involved in fatty acid metabolism.

  • cis Isomers: (11Z)-Hexadec-11-enoyl-CoA is likely a substrate for enzymes that recognize the cis configuration. For instance, it could be a substrate for specific desaturases or elongases. The metabolism of various cis-hexadecenoic acid isomers, such as palmitoleic acid (9Z-16:1) and sapienic acid (6Z-16:1), is known to be regulated by different desaturases and leads to distinct downstream signaling molecules.[1][2][3]

  • trans Isomers: (11E)-Hexadec-11-enoyl-CoA, being a trans isomer, may be a substrate for different sets of enzymes. For example, trans-enoyl-CoA reductase is an enzyme that specifically acts on trans-2-enoyl-CoAs in the sphingosine (B13886) 1-phosphate metabolic pathway.[4] While this is a different positional isomer, it highlights the enzymatic specificity for trans double bonds. Furthermore, enoyl-CoA isomerases are enzymes that can interconvert cis and trans isomers, potentially providing a link between the metabolic pathways of the two isomers.[5][6][7][8]

Potential Metabolic Pathways

metabolic_pathways cluster_11Z (11Z)-Hexadec-11-enoyl-CoA Metabolism cluster_11E (11E)-Hexadec-11-enoyl-CoA Metabolism Z_isomer (11Z)-Hexadec-11-enoyl-CoA Z_desaturase cis-specific Desaturase/Elongase Z_isomer->Z_desaturase isomerase Enoyl-CoA Isomerase Z_isomer->isomerase Z_products Bioactive Lipids (e.g., signaling molecules) Z_desaturase->Z_products E_isomer (11E)-Hexadec-11-enoyl-CoA E_enzyme trans-specific Enzyme E_isomer->E_enzyme E_products Different Metabolic Products E_enzyme->E_products isomerase->E_isomer

Caption: Potential differential metabolic pathways for (11Z) and (11E) isomers of Hexadec-11-enoyl-CoA.

Experimental Workflow for Isomer Differentiation

experimental_workflow start Biological Sample (containing both isomers) extraction Acyl-CoA Extraction start->extraction hplc HPLC Separation (C18 column) extraction->hplc ms Tandem Mass Spectrometry (MRM for quantification) hplc->ms data Separate Quantification of (11Z) and (11E) Isomers ms->data

Caption: A typical experimental workflow for the separation and quantification of (11Z) and (11E)-Hexadec-11-enoyl-CoA.

Conclusion

The differentiation of (11Z)- and (11E)-Hexadec-11-enoyl-CoA is essential for accurately elucidating their respective roles in cellular metabolism and signaling. While direct comparative biological data is still emerging, the established principles of fatty acid isomer chemistry and metabolism strongly suggest that these two molecules will have distinct biological functions. The analytical methods outlined in this guide provide a robust framework for researchers to separate and quantify these isomers, paving the way for a deeper understanding of their individual contributions to health and disease. Further research into the substrate specificity of enzymes involved in fatty acid metabolism for these particular isomers will be critical in fully unraveling their unique biological significance.

References

Comparative

A Researcher's Guide to the Enantioselective Analysis of Hydroxyacyl-CoA Products

For Researchers, Scientists, and Drug Development Professionals The stereochemistry of hydroxyacyl-coenzyme A (CoA) thioesters is of paramount importance in numerous metabolic pathways, including fatty acid β-oxidation a...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of hydroxyacyl-coenzyme A (CoA) thioesters is of paramount importance in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of various natural products. The specific enantiomers of these molecules often exhibit distinct biological activities and metabolic fates. Consequently, the ability to accurately quantify the enantiomeric composition of hydroxyacyl-CoAs is crucial for understanding disease states, drug metabolism, and fundamental biochemical processes. This guide provides a comparative overview of the primary analytical techniques for the enantioselective analysis of hydroxyacyl-CoA products, supported by experimental data and detailed methodologies.

Comparison of Analytical Methods

The selection of an appropriate analytical method for the enantioselective analysis of hydroxyacyl-CoA products depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance metrics of the most common techniques.

ParameterDirect Chiral HPLC-MS/MSDerivatization-GC-MSEnzymatic Assays
Limit of Detection (LOD) 1-10 fmolpmol range~50 fmol
Limit of Quantitation (LOQ) 5-50 fmolpmol range~100 fmol
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 15%< 15%< 20%
Specificity HighHighHigh (enzyme-dependent)
Throughput Moderate to HighModerateLow to Moderate
Primary Advantage Direct analysis, high sensitivityHigh chromatographic resolutionHigh specificity for a particular enantiomer
Primary Disadvantage Requires specialized chiral columnsIndirect method, potential for racemization during derivatizationLimited to specific substrates and enzymes

Experimental Protocols

Method 1: Direct Enantioselective Analysis by Chiral HPLC-MS/MS

This method allows for the direct separation and quantification of hydroxyacyl-CoA enantiomers without the need for derivatization. Polysaccharide-based chiral stationary phases are commonly employed for this purpose.[1][2][3]

Sample Preparation:

  • Extraction: Extract acyl-CoAs from biological samples (e.g., tissues, cells) using a suitable solvent system, such as acetonitrile/isopropanol/water, followed by solid-phase extraction (SPE) for cleanup and concentration.

  • Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., CHIRALPAK IA-U, amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel).[4]

  • Mobile Phase: A gradient of two or more solvents is typically used. For example, a mixture of n-hexane and an alcohol modifier like isopropanol.[1] The specific gradient will depend on the chain length and polarity of the hydroxyacyl-CoA.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C) to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.

  • Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each hydroxyacyl-CoA enantiomer are monitored.

Method 2: Indirect Enantioselective Analysis by GC-MS after Chiral Derivatization

This indirect method involves converting the hydroxyacyl-CoA enantiomers into diastereomers using a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard achiral GC column.

Sample Preparation and Derivatization:

  • Hydrolysis: The hydroxyacyl-CoA is first hydrolyzed to the corresponding free hydroxy fatty acid.

  • Derivatization: The hydroxyl group of the fatty acid is then derivatized with a chiral reagent. A common choice is (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), also known as Mosher's reagent.[5]

    • Dissolve the dried hydroxy fatty acid extract in an anhydrous solvent (e.g., pyridine).

    • Add the chiral derivatizing agent (e.g., MTPA-Cl) and allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated).

    • Quench the reaction and extract the diastereomeric derivatives.

  • Esterification: The carboxyl group is often esterified (e.g., methylation) to improve volatility for GC analysis.[5]

GC-MS Conditions:

  • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the diastereomeric derivatives based on their boiling points.

  • Ionization: Electron ionization (EI).

  • Detection: Mass spectrometry in selected ion monitoring (SIM) or full scan mode.

Method 3: Enzymatic Assay

Enzymatic assays offer high specificity for a particular enantiomer of a hydroxyacyl-CoA. For example, L-3-hydroxyacyl-CoA dehydrogenase specifically acts on the L-(S)-enantiomer.[6]

Assay Principle:

The activity of an enzyme that specifically metabolizes one enantiomer is measured. For instance, the oxidation of L-3-hydroxyacyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase can be monitored by the increase in NADH absorbance at 340 nm.

Procedure:

  • Reaction Mixture: Prepare a reaction buffer containing the enzyme (e.g., L-3-hydroxyacyl-CoA dehydrogenase), the cofactor (e.g., NAD+), and the sample containing the hydroxyacyl-CoA.

  • Initiation: Start the reaction by adding the substrate (the hydroxyacyl-CoA sample).

  • Detection: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH production is proportional to the concentration of the L-3-hydroxyacyl-CoA enantiomer.

Visualizations

experimental_workflow_direct cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample extraction Acyl-CoA Extraction start->extraction spe Solid-Phase Extraction extraction->spe reconstitution Reconstitution spe->reconstitution hplc Chiral HPLC Separation reconstitution->hplc ms MS/MS Detection (MRM) hplc->ms quant Enantiomer Quantification ms->quant end Results quant->end

Caption: Experimental workflow for direct enantioselective analysis by chiral HPLC-MS/MS.

experimental_workflow_indirect cluster_sample_prep Sample Preparation & Derivatization cluster_analysis Analysis cluster_data Data Processing start Biological Sample hydrolysis Hydrolysis to Free Fatty Acid start->hydrolysis derivatization Chiral Derivatization hydrolysis->derivatization esterification Esterification derivatization->esterification gc GC Separation (Achiral Column) esterification->gc ms MS Detection gc->ms quant Diastereomer Quantification ms->quant end Results quant->end

Caption: Experimental workflow for indirect enantioselective analysis by GC-MS after chiral derivatization.

beta_oxidation_pathway fatty_acyl_coa Fatty Acyl-CoA (Cn) enoyl_coa trans-Δ²-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase (FAD -> FADH₂) hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase (+ H₂O) ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa L-3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH) short_fatty_acyl_coa Fatty Acyl-CoA (Cn-2) ketoacyl_coa->short_fatty_acyl_coa β-Ketothiolase (+ CoA-SH) acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa β-Ketothiolase (+ CoA-SH)

Caption: Stereospecificity in the fatty acid β-oxidation pathway.

References

Validation

A Comparative Guide to the Functional Dynamics of Enoyl-CoA Hydratases

For Researchers, Scientists, and Drug Development Professionals Enoyl-CoA hydratases (ECHs) are a crucial family of enzymes that catalyze the stereospecific hydration of a carbon-carbon double bond in enoyl-CoA thioester...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enoyl-CoA hydratases (ECHs) are a crucial family of enzymes that catalyze the stereospecific hydration of a carbon-carbon double bond in enoyl-CoA thioesters. This reaction is a fundamental step in the β-oxidation of fatty acids, a major pathway for energy production. Beyond their canonical role in fatty acid metabolism, different isoforms of ECH exhibit distinct substrate specificities, stereoselectivities, and subcellular localizations, implicating them in a variety of other metabolic processes. Understanding the functional nuances of these enzymes is paramount for researchers in metabolic diseases, drug discovery, and synthetic biology.

This guide provides a comprehensive functional comparison of different enoyl-CoA hydratases, supported by experimental data, detailed protocols, and visual representations of key pathways and workflows.

Overview of Enoyl-CoA Hydratase Isoforms

Enoyl-CoA hydratases are broadly categorized based on their stereospecificity and substrate chain-length preference. The two primary classes are:

  • S-specific enoyl-CoA hydratases (Crotonases): These enzymes, like the well-characterized human mitochondrial short-chain enoyl-CoA hydratase (ECHS1), produce (S)-3-hydroxyacyl-CoA. They are key players in the mitochondrial β-oxidation of short- and medium-chain fatty acids.[1][2][3]

  • R-specific enoyl-CoA hydratases: These enzymes generate (R)-3-hydroxyacyl-CoA and are involved in pathways such as peroxisomal β-oxidation and the biosynthesis of polyhydroxyalkanoates (PHAs) in bacteria.[4]

Furthermore, these enzymes can be classified by their preference for fatty acid chain length:

  • Short-chain enoyl-CoA hydratases: Primarily act on substrates with acyl chains of 4 to 6 carbons.

  • Medium-chain enoyl-CoA hydratases: Show optimal activity with substrates having acyl chains of 8 to 12 carbons.

  • Long-chain enoyl-CoA hydratases: Are specific for substrates with acyl chains longer than 12 carbons.[5]

Quantitative Comparison of Kinetic Parameters

The catalytic efficiency and substrate preference of different enoyl-CoA hydratases can be quantitatively compared by examining their kinetic parameters, namely the Michaelis constant (Km) and the catalytic constant (kcat). A lower Km value indicates a higher affinity of the enzyme for its substrate, while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.

EnzymeOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
R-specific Enoyl-CoA Hydratase (PhaJ) Aeromonas caviaeCrotonyl-CoA (C4)241594 (U/mg)-[5]
2-Hexenoyl-CoA (C6)40--[5]
2-Octenoyl-CoA (C8)0.86 (U/mg)--[5]
Human Short-Chain Enoyl-CoA Hydratase (ECHS1) Homo sapiensCrotonyl-CoA12.75--[6][7]
Acryloyl-CoA34.04--[6][7]
3-Methylcrotonyl-CoA45.83--[6][7]
Tiglyl-CoA57.87--[6][7]
Enoyl-CoA Hydratase (MaoC) Escherichia coliCrotonyl-CoA-47.6 (U/mg)-[4]

Functional Roles in Metabolic Pathways

While the primary role of enoyl-CoA hydratases is in fatty acid β-oxidation, their specific functions are dictated by their subcellular localization and stereoselectivity.

Mitochondrial β-Oxidation: This is the central pathway for the degradation of most fatty acids. S-specific enoyl-CoA hydratases, such as human ECHS1, are integral to this process, which generates acetyl-CoA for the citric acid cycle and subsequent ATP production.[1]

Peroxisomal β-Oxidation: Peroxisomes are responsible for the oxidation of very-long-chain fatty acids, branched-chain fatty acids, and some other metabolites.[8][9][10] This pathway utilizes R-specific enoyl-CoA hydratases. Unlike mitochondrial β-oxidation, the peroxisomal pathway is not directly coupled to ATP synthesis.[11][12]

Amino Acid Metabolism: Enoyl-CoA hydratases also participate in the catabolism of certain amino acids. For instance, human ECHS1 is involved in the degradation pathways of valine and isoleucine.[6][7]

Polyhydroxyalkanoate (PHA) Biosynthesis: In some bacteria, R-specific enoyl-CoA hydratases play a key role in synthesizing PHAs, which are biodegradable polyesters with potential applications as bioplastics. These enzymes channel intermediates from the β-oxidation pathway to PHA synthesis.[4]

Below is a diagram illustrating the central role of enoyl-CoA hydratase in the mitochondrial fatty acid β-oxidation pathway.

FattyAcidBetaOxidation FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA β-Ketothiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA

Mitochondrial Fatty Acid β-Oxidation Pathway

Experimental Protocols

A common method for determining enoyl-CoA hydratase activity is a continuous spectrophotometric assay that measures the decrease in absorbance resulting from the hydration of the double bond in the enoyl-CoA substrate.

Principle: The conjugated double bond of the enoyl-CoA substrate exhibits a characteristic absorbance maximum at a specific wavelength (e.g., ~263 nm for crotonyl-CoA). Upon hydration by enoyl-CoA hydratase, this double bond is saturated, leading to a decrease in absorbance at that wavelength. The rate of this decrease is directly proportional to the enzyme's activity.

Materials:

  • Purified enoyl-CoA hydratase

  • Enoyl-CoA substrate (e.g., crotonyl-CoA, octenoyl-CoA)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Spectrophotometer capable of reading in the UV range

  • Quartz cuvettes

Procedure:

  • Prepare the reaction mixture: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and the desired concentration of the enoyl-CoA substrate.

  • Equilibrate: Incubate the cuvette at the desired assay temperature (e.g., 30°C) for a few minutes to ensure temperature equilibrium.

  • Initiate the reaction: Add a small, known amount of the purified enoyl-CoA hydratase to the cuvette and mix quickly.

  • Monitor absorbance: Immediately start monitoring the decrease in absorbance at the λmax of the substrate (e.g., 263 nm for crotonyl-CoA) over time.

  • Calculate activity: The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of the substrate.

Determining Kinetic Parameters (Km and kcat):

To determine Km and kcat, the assay is performed with varying concentrations of the enoyl-CoA substrate. The initial reaction velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

The following diagram outlines a typical experimental workflow for the comparative kinetic analysis of different enoyl-CoA hydratases.

ExperimentalWorkflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis cluster_comparison Comparison EnzymePurification Purify Enoyl-CoA Hydratase Isoforms Assay Perform Spectrophotometric Activity Assays EnzymePurification->Assay SubstratePrep Prepare Various Enoyl-CoA Substrates SubstratePrep->Assay VarySubstrate Vary Substrate Concentrations Assay->VarySubstrate MMPlot Plot Initial Velocity vs. [Substrate] VarySubstrate->MMPlot KineticCalc Calculate Km and kcat (Michaelis-Menten) MMPlot->KineticCalc CompareData Compare Kinetic Parameters of Different Isoforms KineticCalc->CompareData

Workflow for Comparative Kinetic Analysis

Conclusion

The family of enoyl-CoA hydratases showcases remarkable functional diversity, extending far beyond a simple housekeeping role in fatty acid breakdown. Their distinct substrate specificities, stereoselectivities, and metabolic contexts make them fascinating subjects of study and potential targets for therapeutic intervention. By employing rigorous kinetic analysis and understanding their roles in various metabolic pathways, researchers can continue to unravel the complexities of cellular metabolism and leverage this knowledge for advancements in medicine and biotechnology.

References

Comparative

A Comparative Kinetic Analysis of Acyl-CoA Desaturases: Substrate Preference for C16 vs. C18 Fatty Acyl-CoAs

For Researchers, Scientists, and Drug Development Professionals Fatty acid desaturases are a class of enzymes that introduce double bonds into fatty acyl chains, playing a critical role in the biosynthesis of unsaturated...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fatty acid desaturases are a class of enzymes that introduce double bonds into fatty acyl chains, playing a critical role in the biosynthesis of unsaturated fatty acids.[1] The substrate specificity of these enzymes can vary significantly between different organisms and even between different isoforms within the same organism, influencing the final composition of lipids.[2][3]

Comparative Kinetic Data

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are essential for understanding enzyme-substrate interactions. A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency of an enzyme is often represented by the kcat/Km ratio, where kcat (the turnover number) is derived from Vmax.

While direct kinetic values for (11Z)-Hexadec-11-enoyl-CoA are not available, studies on various desaturases have revealed distinct preferences for either C16 or C18 acyl-CoA substrates. For instance, research on insect desaturases, such as those from Drosophila melanogaster, has shown that different isoforms can preferentially desaturate either palmitoyl-CoA (C16:0) or stearoyl-CoA (C18:0).[2] The Desat1 enzyme from both the Canton-S and Tai strains of D. melanogaster shows a preference for palmitate, producing predominantly C16:1 fatty acids.[2] In contrast, the Δ9 desaturase from the cabbage looper moth, Trichoplusia ni, preferentially utilizes oleic acid (derived from stearoyl-CoA).[2]

Unfortunately, a comprehensive table with specific Km and Vmax values for a single enzyme with both (11Z)-Hexadec-11-enoyl-CoA and alternative C16 and C18 substrates could not be compiled from the available literature. The following table illustrates a conceptual comparison based on the substrate specificities reported for different desaturases.

Enzyme/OrganismSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Drosophila melanogaster Desat1Palmitoyl-CoA (C16:0)Data not availableData not availableData not availableHigher preference[2]
Stearoyl-CoA (C18:0)Data not availableData not availableData not availableLower preference[2]
Trichoplusia ni Δ9 DesaturasePalmitoyl-CoA (C16:0)Data not availableData not availableData not availableLower preference[2]
Stearoyl-CoA (C18:0)Data not availableData not availableData not availableHigher preference[2]
Castor Δ9-18:0-ACP Desaturase (Wild-Type)Palmitoyl-ACP (16:0)Data not availableLower activityData not availableData not available[4]
Stearoyl-ACP (18:0)Data not available823Data not availableData not available[4]
Castor Δ9-18:0-ACP Desaturase (L118W Mutant)Palmitoyl-ACP (16:0)Data not available28.8Data not available80-fold increase in relative specificity[4]
Stearoyl-ACP (18:0)Data not availableLower activityData not availableData not available[4]

Note: The data presented for the Castor desaturase uses acyl-carrier protein (ACP) substrates, which are structurally related to acyl-CoA substrates and are the native substrates for this particular soluble plant desaturase.

Experimental Protocols

The following are generalized protocols for the heterologous expression of a fatty acid desaturase and a common method for assaying its kinetic activity. These protocols are based on methodologies described for plant and insect desaturases.[5][6]

Protocol 1: Heterologous Expression and Purification of a Fatty Acid Desaturase in E. coli
  • Gene Cloning: The cDNA encoding the fatty acid desaturase of interest is cloned into an appropriate expression vector, such as pET30a, which often includes a purification tag (e.g., a polyhistidine-tag).[5]

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3).[5]

  • Protein Expression:

    • An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

    • The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

    • The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to promote proper protein folding.[5]

  • Cell Lysis and Purification:

    • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

    • Cells are lysed by sonication or using a French press.

    • The cell lysate is centrifuged to pellet cellular debris.

    • The supernatant containing the soluble protein is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.

    • The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20-40 mM).

    • The recombinant desaturase is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • The purity of the eluted protein is assessed by SDS-PAGE.[5]

Protocol 2: Spectrophotometric Assay for Acyl-CoA Desaturase Activity

This protocol describes a continuous spectrophotometric assay that can be adapted for various acyl-CoA desaturases. The assay couples the desaturase reaction to the reduction of a chromogenic substrate. A more direct method involves monitoring the consumption of NADH or NADPH at 340 nm.

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Buffer (e.g., HEPES or Tris-HCl) at the optimal pH for the enzyme.

    • 150 µM NADH or NADPH.

    • Purified cytochrome b5 (if required by the desaturase).

    • Purified cytochrome b5 reductase (if required).

    • A specific concentration of the purified desaturase enzyme.

    • The reaction mixture is pre-incubated at the desired temperature (e.g., 30°C).

  • Substrate Preparation: Prepare stock solutions of the acyl-CoA substrates (e.g., palmitoyl-CoA, stearoyl-CoA) in an appropriate buffer.

  • Initiation of Reaction: The reaction is initiated by adding a known concentration of the acyl-CoA substrate to the reaction mixture.

  • Data Acquisition: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH or NADPH, is monitored over time using a spectrophotometer.

  • Calculation of Initial Velocity: The initial reaction velocity (V0) is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH/NADPH at 340 nm = 6220 M-1cm-1).

  • Determination of Kinetic Parameters: The assay is repeated with a range of substrate concentrations. The resulting initial velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax values.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general enzymatic reaction of a Δ9-desaturase and a typical workflow for determining its kinetic parameters.

Desaturase_Reaction sub Saturated Acyl-CoA (e.g., Palmitoyl-CoA, Stearoyl-CoA) enzyme Fatty Acid Desaturase sub->enzyme binds prod Monounsaturated Acyl-CoA (e.g., Palmitoleoyl-CoA, Oleoyl-CoA) enzyme->prod releases nadph NAD(P)H + H+ e_transfer Electron Transport Chain (Cytochrome b5, Cytochrome b5 Reductase) nadph->e_transfer nadp NAD(P)+ o2 O2 o2->e_transfer h2o 2H2O e_transfer->enzyme provides reducing equivalents e_transfer->nadp e_transfer->h2o

Caption: General reaction mechanism for a Δ9 fatty acid desaturase.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis expr Enzyme Expression & Purification reaction Enzymatic Reaction (Varying Substrate Conc.) expr->reaction sub_prep Substrate Preparation sub_prep->reaction measurement Measure Initial Velocity (e.g., Spectrophotometry) reaction->measurement plot Plot Velocity vs. [Substrate] measurement->plot fit Fit to Michaelis-Menten Equation plot->fit params Determine Km & Vmax fit->params

Caption: Experimental workflow for determining enzyme kinetic parameters.

References

Validation

A Comparative Guide to the Validation of Oleoylcarnitine (C18:1) as a Diagnostic Biomarker for Fatty Acid Oxidation Disorders

Lack of Evidence for (11Z)-Hexadec-11-enoyl-CoA as a Validated Biomarker Initial research indicates a significant lack of scientific literature and experimental data validating (11Z)-Hexadec-11-enoyl-CoA as a biomarker f...

Author: BenchChem Technical Support Team. Date: December 2025

Lack of Evidence for (11Z)-Hexadec-11-enoyl-CoA as a Validated Biomarker

Initial research indicates a significant lack of scientific literature and experimental data validating (11Z)-Hexadec-11-enoyl-CoA as a biomarker for any specific disease. As such, a direct comparison guide for this molecule cannot be provided at this time.

However, to fulfill the spirit of the request for a comprehensive guide on a related topic, this document will focus on the validation of a well-established biomarker in a similar biochemical class: Oleoylcarnitine (B228390) (C18:1) , a key biomarker for long-chain fatty acid oxidation disorders (FAODs). This guide will provide a comparative analysis of Oleoylcarnitine with other relevant biomarkers, detailed experimental protocols, and visualizations of the pertinent metabolic pathways.

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of oleoylcarnitine (C18:1) as a diagnostic biomarker for fatty acid oxidation disorders (FAODs) against other established biomarkers. It includes supporting data, detailed experimental protocols, and visualizations to aid in understanding its validation and utility in a clinical and research setting.

Introduction to Fatty Acid Oxidation Disorders and the Role of Oleoylcarnitine

Fatty acid oxidation disorders are a group of inherited metabolic conditions that impair the body's ability to break down fatty acids to produce energy. This process is crucial, especially during periods of fasting or increased energy demand. Deficiencies in specific enzymes or transporters in the mitochondrial β-oxidation pathway lead to the accumulation of specific acyl-CoA esters. These are then transesterified to carnitine, forming acylcarnitines that accumulate in tissues and body fluids. The analysis of these acylcarnitine profiles, particularly long-chain species like oleoylcarnitine, is a cornerstone of newborn screening and diagnostic testing for FAODs.

Oleoylcarnitine (C18:1) is a long-chain acylcarnitine that can be elevated in several FAODs, most notably Carnitine Palmitoyltransferase II (CPT2) deficiency and Carnitine-Acylcarnitine Translocase (CACT) deficiency. However, its diagnostic utility is often considered in the context of a broader acylcarnitine profile rather than as a standalone marker.

Comparative Analysis of Oleoylcarnitine and Other Biomarkers

The diagnosis of FAODs relies on identifying characteristic patterns of elevated acylcarnitines. While oleoylcarnitine is a key marker for certain disorders, its performance is often enhanced when used in ratios

Comparative

Verifying the Stereospecificity of Enoyl-CoA Hydratase Reactions: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the precise stereochemical outcome of enzyme-catalyzed reactions is paramount. This guide provides a comparative overview of the stereospecif...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise stereochemical outcome of enzyme-catalyzed reactions is paramount. This guide provides a comparative overview of the stereospecificity of enoyl-CoA hydratase (ECH) reactions, supported by experimental data and detailed protocols for its verification.

Enoyl-CoA hydratase (ECH), a key enzyme in the β-oxidation of fatty acids, catalyzes the hydration of a carbon-carbon double bond in 2-enoyl-CoA thioesters to form 3-hydroxyacyl-CoA.[1][2][3] This reaction is highly stereospecific, with the enzyme controlling the spatial arrangement of the incoming hydroxyl group and proton. The stereochemical course of this hydration has significant implications for metabolic pathways and is a critical consideration in drug design and the study of metabolic diseases.

Mechanism and Stereochemical Outcome

The accepted mechanism for enoyl-CoA hydratase involves a syn-addition of a water molecule across the double bond of the enoyl-CoA substrate.[1][2][4] This means that the hydroxyl group and the proton from the water molecule are added to the same face of the double bond. The rigid architecture of the enzyme's active site, featuring two key glutamate (B1630785) residues, precisely orients the water molecule for this specific mode of attack.[1][5]

The stereochemical outcome is dependent on the configuration of the substrate:

  • 2-trans-enoyl-CoA: Hydration yields the (S)-3-hydroxyacyl-CoA isomer.[1][3]

  • 2-cis-enoyl-CoA: Hydration results in the formation of the (R)-3-hydroxyacyl-CoA isomer.[1]

The high degree of stereoselectivity is remarkable, with the hydration of trans-2-crotonyl-CoA to 3(S)-hydroxybutyryl-CoA exhibiting a stereoselectivity of 400,000 to 1 over the 3(R)-enantiomer.[6][7]

Comparative Analysis of Enoyl-CoA Hydratase Isoforms

Different isoforms of enoyl-CoA hydratase exhibit distinct stereospecificities, a crucial factor in their respective metabolic roles. The table below summarizes the stereochemical products of various ECH enzymes.

Enzyme/ProteinSubstrateProduct StereoisomerPrimary Metabolic Pathway
Mitochondrial Enoyl-CoA Hydratase (Crotonase) trans-2-Enoyl-CoA(S)-3-Hydroxyacyl-CoAFatty Acid β-Oxidation
L-Bifunctional Protein (L-BP) trans-2-Enoyl-CoA(S)-3-Hydroxyacyl-CoAPeroxisomal β-Oxidation
D-Bifunctional Protein (D-BP) trans-2-Enoyl-CoA(R)-3-Hydroxyacyl-CoAPeroxisomal β-Oxidation
(R)-specific Enoyl-CoA Hydratase (e.g., from Aeromonas caviae) trans-2-Enoyl-CoA(R)-3-Hydroxyacyl-CoAPolyhydroxyalkanoate (PHA) Biosynthesis

Experimental Verification of Stereospecificity

The definitive method for verifying the stereospecificity of enoyl-CoA hydratase reactions involves the direct analysis of the chiral products. High-Performance Liquid Chromatography (HPLC) equipped with a chiral separation column is a powerful technique for this purpose.[8][9]

Detailed Experimental Protocol: Chiral HPLC Analysis

This protocol outlines the steps for the separation and quantification of (R)- and (S)-3-hydroxyhexadecanoyl-CoA produced from the hydration of trans-2-hexadecenoyl-CoA.[8]

1. Enzyme Reaction:

  • Prepare a reaction mixture containing:
  • 50 mM Tris-HCl buffer (pH 7.8)
  • 50 µM trans-2-hexadecenoyl-CoA (substrate)
  • Purified enoyl-CoA hydratase enzyme preparation
  • Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).
  • Terminate the reaction by adding an equal volume of ice-cold methanol.
  • Centrifuge to pellet any precipitated protein.

2. HPLC Analysis:

  • Column: Chiral separation column (e.g., a polysaccharide-based chiral stationary phase).
  • Mobile Phase: 35/65 (v/v) mixture of 50 mM phosphate (B84403) buffer (pH 5.0) and methanol.[8]
  • Flow Rate: 0.5 mL/min.[8]
  • Detection: UV detector at 260 nm (to detect the CoA moiety).[8]
  • Column Temperature: 25°C.[8]
  • Injection Volume: 20 µL of the supernatant from the terminated reaction.

3. Data Analysis:

  • Identify the peaks corresponding to (R)- and (S)-3-hydroxyhexadecanoyl-CoA by comparing their retention times with those of authentic standards.
  • Quantify the peak areas to determine the relative amounts of each stereoisomer produced.
  • Calculate the stereoselectivity of the reaction based on the ratio of the desired product to the undesired stereoisomer.

Visualizing the Biochemical Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the stereospecific reaction catalyzed by enoyl-CoA hydratase and the experimental workflow for its verification.

G Stereospecific Hydration by Enoyl-CoA Hydratase cluster_reactants Reactants cluster_enzyme Enzyme cluster_product Product trans_2_Enoyl_CoA trans-2-Enoyl-CoA ECH Enoyl-CoA Hydratase (e.g., Crotonase) trans_2_Enoyl_CoA->ECH H2O H2O H2O->ECH S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA ECH->S_3_Hydroxyacyl_CoA syn-addition G Workflow for Verifying Stereospecificity Start Start Enzyme_Reaction Incubate Enoyl-CoA with ECH Start->Enzyme_Reaction Reaction_Termination Stop Reaction (e.g., with Methanol) Enzyme_Reaction->Reaction_Termination Centrifugation Pellet Precipitated Protein Reaction_Termination->Centrifugation HPLC_Analysis Inject Supernatant onto Chiral HPLC Column Centrifugation->HPLC_Analysis Data_Analysis Identify and Quantify (R)- and (S)-isomers HPLC_Analysis->Data_Analysis Conclusion Determine Stereoselectivity Data_Analysis->Conclusion

References

Safety & Regulatory Compliance

Safety

Prudent Disposal of (11Z)-Hexadec-11-enoyl-CoA: A Guide for Laboratory Professionals

For Immediate Reference: Treat (11Z)-Hexadec-11-enoyl-CoA as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandatory.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat (11Z)-Hexadec-11-enoyl-CoA as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach is mandatory. All disposal procedures must comply with local, state, and federal regulations, as well as institutional guidelines.

This document provides essential safety and logistical information for the proper disposal of (11Z)-Hexadec-11-enoyl-CoA, a specialized biochemical reagent. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.

Immediate Safety and Handling Precautions

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or goggles
Lab CoatStandard laboratory coat

Step-by-Step Disposal Protocol

Disposal of (11Z)-Hexadec-11-enoyl-CoA, whether in pure form or in solution, must be handled through your institution's hazardous waste management program.[1][2][3]

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof container as "Hazardous Waste: (11Z)-Hexadec-11-enoyl-CoA".[2]

    • Include the full chemical name and any known hazard information.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][4] Cross-contamination can lead to unforeseen chemical reactions.

  • Container Management:

    • Use a container compatible with the chemical. If the compound is in a solvent, the container must be compatible with that solvent.

    • Keep the container securely closed except when adding waste.[2]

    • Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.[1]

  • Collection of Waste:

    • Pure Compound: If disposing of the neat compound, carefully transfer it to the designated hazardous waste container.

    • Solutions: If disposing of solutions containing (11Z)-Hexadec-11-enoyl-CoA, pour the solution into the designated liquid hazardous waste container.

    • Contaminated Labware: Any materials, such as pipette tips, tubes, or gloves, that are contaminated with (11Z)-Hexadec-11-enoyl-CoA should be collected in a separate, clearly labeled solid hazardous waste container.[4]

  • Requesting Waste Pickup:

    • Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your EHS or hazardous waste management department to schedule a pickup.[2]

    • Do not attempt to transport the hazardous waste outside of your laboratory.[5]

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbent material and any contaminated debris into a sealed container and label it as hazardous waste for disposal.

    • Report the spill to your laboratory supervisor and EHS department.

Prohibited Disposal Methods:

  • DO NOT dispose of (11Z)-Hexadec-11-enoyl-CoA down the sink.[2][6] Most biochemical reagents are not suitable for sewer disposal.

  • DO NOT dispose of (11Z)-Hexadec-11-enoyl-CoA in the regular trash.[6]

  • DO NOT attempt to neutralize or chemically treat the waste unless it is a documented and approved procedure by your institution's EHS department.[7][8]

Logical Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Pickup start Identify Waste (11Z)-Hexadec-11-enoyl-CoA ppe Don Appropriate PPE start->ppe Step 1 container Prepare Labeled Hazardous Waste Container ppe->container Step 2 collect_waste Transfer Waste to Container (Pure, Solution, or Contaminated Items) container->collect_waste Step 3 seal_container Securely Seal Container collect_waste->seal_container Step 4 store_waste Store in Satellite Accumulation Area seal_container->store_waste Step 5 request_pickup Contact EHS for Waste Pickup store_waste->request_pickup Step 6 end Proper Disposal by Waste Management request_pickup->end Final Step

Caption: Disposal workflow for (11Z)-Hexadec-11-enoyl-CoA.

Principle of Cautious Disposal

The disposal of specialized biochemicals like (11Z)-Hexadec-11-enoyl-CoA is governed by the principle of treating unknown hazards with the highest level of caution. Since Coenzyme A and its derivatives are biologically active molecules, their environmental and health effects upon improper disposal are not well-documented.[9][10] Therefore, treating them as hazardous chemical waste is the most responsible and compliant approach. Always consult with your institution's safety professionals for guidance specific to your location and facilities.[7]

References

Handling

Comprehensive Safety and Handling Guide for (11Z)-Hexadec-11-enoyl-CoA

This guide provides essential safety and logistical information for the handling and disposal of (11Z)-Hexadec-11-enoyl-CoA, a long-chain fatty acyl-CoA molecule. The following procedures are designed to ensure the safet...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of (11Z)-Hexadec-11-enoyl-CoA, a long-chain fatty acyl-CoA molecule. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Potential Hazards
  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: May cause serious eye irritation.[1][2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed or Inhaled: Similar compounds have shown to be harmful if swallowed, in contact with skin, or if inhaled.[4]

Given these potential hazards, appropriate personal protective equipment (PPE) and handling procedures are crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling (11Z)-Hexadec-11-enoyl-CoA in various laboratory scenarios.

Activity Required PPE Recommended PPE
Weighing/Aliquoting (Solid Form) Nitrile gloves, Safety glasses with side shields, Laboratory coatFace mask (if generating dust)
Solubilizing Nitrile gloves, Safety glasses with side shields, Laboratory coatChemical splash goggles, Fume hood
Use in Experiments Nitrile gloves, Safety glasses with side shields, Laboratory coatAs required by the specific experimental protocol

Note: Always inspect PPE for integrity before use. Contaminated or damaged PPE should be disposed of properly and replaced.

Experimental Protocols: Handling Procedures
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances. For long-term storage, refer to the manufacturer's recommendations, which is often at -20°C or below for acyl-CoA compounds.[5]

  • Perform in a designated area, preferably within a chemical fume hood or a balance enclosure to minimize dust inhalation.

  • Wear appropriate PPE as outlined in the table above.

  • Use non-sparking tools for handling.[4]

  • Clean the weighing area and tools thoroughly after use.

  • Conduct this procedure in a chemical fume hood to avoid inhalation of vapors or aerosols.

  • Wear appropriate PPE, including chemical splash goggles.

  • Add the solvent to the (11Z)-Hexadec-11-enoyl-CoA slowly to avoid splashing.

  • Ensure the container is securely capped before mixing.

  • Follow the specific safety protocols of the experiment in which (11Z)-Hexadec-11-enoyl-CoA is being used.

  • Handle all solutions containing the compound with care to avoid skin and eye contact.

  • Work in a well-ventilated area.

Disposal Plan

All waste containing (11Z)-Hexadec-11-enoyl-CoA must be considered chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect any solid waste (e.g., contaminated weigh paper, pipette tips) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing (11Z)-Hexadec-11-enoyl-CoA in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.

  • Contaminated PPE: Dispose of contaminated gloves, lab coats, and other disposable PPE in the designated hazardous waste stream.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

Visualizations

Experimental Workflow for Handling (11Z)-Hexadec-11-enoyl-CoA

G Figure 1. Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal storage Receiving & Storage weighing Weighing & Aliquoting storage->weighing Retrieve from storage solubilizing Solubilizing weighing->solubilizing Transfer solid experiment Use in Experiment solubilizing->experiment Use solution disposal Waste Disposal experiment->disposal Generate waste G Figure 2. Disposal Plan Logic cluster_waste_streams Waste Streams substance (11Z)-Hexadec-11-enoyl-CoA (Used or Unused) solid_waste Solid Waste (e.g., contaminated labware) substance->solid_waste Contaminates liquid_waste Liquid Waste (e.g., solutions) substance->liquid_waste Dissolved in ppe_waste Contaminated PPE substance->ppe_waste Contaminates disposal_container Labeled Hazardous Waste Container solid_waste->disposal_container liquid_waste->disposal_container ppe_waste->disposal_container final_disposal Disposal according to Institutional & Local Regulations disposal_container->final_disposal

References

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